3-HABA Kanamycin A Sulfate
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-amino-N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-21-14(32)11(26)12(30)10(5-28)38-21)17(35)19(7)40-22-16(34)15(33)13(31)9(4-24)37-22/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8+,9-,10-,11+,12-,13-,14-,15+,16-,17-,18+,19-,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDUEYVCDKBDRQ-PVLUVTDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43N5O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964968 | |
| Record name | 4-Amino-N-{5-amino-4-[(3-amino-3-deoxyhexopyranosyl)oxy]-2-[(6-amino-6-deoxyhexopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50725-24-1 | |
| Record name | D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-4))-N(sup 3)-(4-amino-2-hydroxybutyryl)-2-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050725241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-N-{5-amino-4-[(3-amino-3-deoxyhexopyranosyl)oxy]-2-[(6-amino-6-deoxyhexopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Structure of 3''-HABA Kanamycin A Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating 3''-HABA Kanamycin A in the Aminoglycoside Landscape
3''-HABA Kanamycin A Sulfate is a fascinating and important molecule within the broader class of aminoglycoside antibiotics. To fully appreciate its chemical architecture is to understand its lineage from the parent compound, Kanamycin A, and its relationship to the semi-synthetic powerhouse, Amikacin. This guide will provide an in-depth exploration of the chemical structure of 3''-HABA Kanamycin A Sulfate, dissecting its constituent parts, the specific nature of their linkages, and the stereochemical nuances that define its biological interactions. For researchers in drug development and infectious disease, a granular understanding of this structure is paramount for elucidating mechanisms of action, predicting potential modifications, and comprehending its role as a significant impurity in the synthesis of Amikacin.
Deconstructing the Molecular Architecture
The name "3''-HABA Kanamycin A Sulfate" itself provides a roadmap to its structure. Let us break it down into its three core components: the Kanamycin A backbone, the 3''-HABA substituent, and the sulfate salt.
The Kanamycin A Backbone: An Aminoglycoside Scaffold
Kanamycin A is a naturally occurring aminoglycoside antibiotic produced by the bacterium Streptomyces kanamyceticus.[1] Its structure is characterized by three rings linked by glycosidic bonds:
-
Ring I (6-amino-6-deoxy-α-D-glucopyranose): Attached at the 4-position of the central ring.
-
Ring II (2-deoxystreptamine): The central aminocyclitol ring.
-
Ring III (3-amino-3-deoxy-α-D-glucopyranose): Attached at the 6-position of the central ring.
The numbering of the atoms in the Kanamycin A molecule is crucial for understanding the precise location of modifications. The primes (') and double primes ('') are used to distinguish between the atoms of the different rings.
| Ring Component | IUPAC Name | Key Functional Groups |
| Ring I | 6-amino-6-deoxy-α-D-glucopyranose | 6'-amino group, multiple hydroxyl groups |
| Ring II | 2-deoxystreptamine | 1-amino and 3-amino groups, hydroxyl groups |
| Ring III | 3-amino-3-deoxy-α-D-glucopyranose | 3''-amino group, multiple hydroxyl groups |
The 3''-HABA Substituent: A Defining Acyl Group
The "HABA" in 3''-HABA Kanamycin A stands for (S)-4-amino-2-hydroxybutyryl . This is an acyl group that modifies the Kanamycin A backbone. The "3''" designation specifies that this acylation occurs on the amino group at the 3'' position of Ring III (the 3-amino-3-deoxy-α-D-glucopyranose ring).[]
The HABA group itself has a specific stereochemistry, designated as (S), which is critical for its interaction with biological targets. The chemical structure of the (S)-4-amino-2-hydroxybutyryl group is as follows:
-
A four-carbon butyryl chain.
-
An amino group (-NH₂) at the 4-position.
-
A hydroxyl group (-OH) at the 2-position with (S)-stereochemistry.
This specific substituent is also the same one that is added to the 1-amino group of the 2-deoxystreptamine ring of Kanamycin A to produce the semi-synthetic antibiotic Amikacin.[3] Therefore, 3''-HABA Kanamycin A is a positional isomer of Amikacin and is recognized as Amikacin EP Impurity C .[4][5][6][7]
The Sulfate Salt: Enhancing Physicochemical Properties
Like many amine-containing pharmaceuticals, 3''-HABA Kanamycin A is prepared as a sulfate salt. The basic amino groups of the molecule are protonated, forming a salt with sulfuric acid (H₂SO₄). This salt formation significantly improves the water solubility and stability of the compound, making it more suitable for formulation and administration. The molecular formula of the free base is C₂₂H₄₃N₅O₁₃, and as a sulfate salt, it is represented as C₂₂H₄₃N₅O₁₃ · xH₂SO₄.[8]
Visualizing the Complete Structure
To provide a clear and unambiguous representation of 3''-HABA Kanamycin A, the following diagram illustrates the connectivity of the rings and the precise location of the HABA group.
Figure 1: Chemical structure of 3''-HABA Kanamycin A with its constituent rings and the HABA substituent.
Causality of Structure: The Synthesis of Amikacin and the Origin of 3''-HABA Kanamycin A
The existence of 3''-HABA Kanamycin A is intrinsically linked to the synthesis of Amikacin. Amikacin is a semi-synthetic aminoglycoside derived from Kanamycin A through the selective acylation of the 1-amino group on the 2-deoxystreptamine ring with L-HABA.[3][9] This modification is designed to overcome enzymatic resistance mechanisms in bacteria that inactivate other aminoglycosides.
The synthesis of Amikacin requires a regioselective approach to ensure that the L-HABA group is attached only to the desired 1-amino group, as Kanamycin A has four primary amino groups that are all susceptible to acylation.[9] Various strategies involving protecting groups and reaction conditions have been developed to achieve this selectivity.[10][11]
However, in industrial synthesis, side reactions can occur, leading to the formation of impurities. 3''-HABA Kanamycin A is one such process-related impurity, where the L-HABA group is attached to the 3''-amino group of Ring III instead of the 1-amino group of Ring II. The presence and quantity of this and other related impurities, such as 1,3''-di-HABA Kanamycin A, must be carefully monitored and controlled to ensure the quality and safety of the final Amikacin drug product.[12]
Experimental Protocols: Characterization of 3''-HABA Kanamycin A Sulfate
The definitive identification and structural elucidation of 3''-HABA Kanamycin A Sulfate rely on a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of 3''-HABA Kanamycin A from Amikacin and other related impurities.
Methodology:
-
Column: A C18 reverse-phase column is typically employed.
-
Mobile Phase: A gradient elution system is often used, consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Ion-pairing reagents may be added to improve peak shape and retention.
-
Detection: As aminoglycosides lack a strong chromophore, detection can be achieved through various methods:
-
Pre-column or post-column derivatization: Reaction with a UV-absorbing or fluorescent tag.
-
Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): Universal detection methods that do not require a chromophore.
-
Mass Spectrometry (MS): Provides mass information for positive identification.
-
-
Reference Standard: A certified reference standard of 3''-HABA Kanamycin A (Amikacin EP Impurity C) is used for peak identification and quantification.[4][7][13]
Mass Spectrometry (MS)
MS is indispensable for confirming the molecular weight of the compound.
Methodology:
-
Ionization: Electrospray ionization (ESI) is commonly used for polar molecules like aminoglycosides.
-
Analysis: High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, allowing for the determination of the elemental composition (C₂₂H₄₃N₅O₁₃).
-
Tandem MS (MS/MS): Fragmentation analysis can be used to probe the structure of the molecule and confirm the location of the HABA group by observing the fragmentation pattern of the glycosidic bonds and the substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information, including the connectivity of atoms and stereochemistry.
Methodology:
-
1D NMR (¹H and ¹³C): Provides information on the chemical environment of each proton and carbon atom. The chemical shifts of the protons and carbons in the vicinity of the 3''-amino group will be significantly different from those in Kanamycin A, confirming the site of acylation.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assignment of the structure and confirming the linkage between the HABA group and the 3''-position of the Kanamycin A backbone.
Figure 2: Workflow from synthesis to structural elucidation of 3''-HABA Kanamycin A.
Conclusion
The chemical structure of 3''-HABA Kanamycin A Sulfate is a testament to the subtleties of synthetic organic chemistry and the importance of analytical characterization in drug development. It is defined by the Kanamycin A core, the specific acylation of the 3''-amino group with (S)-4-amino-2-hydroxybutyryl (HABA), and its formulation as a sulfate salt. As a key impurity in the production of Amikacin, a thorough understanding of its structure is not merely an academic exercise but a critical component of ensuring the quality, safety, and efficacy of a vital antibiotic. The analytical methodologies outlined provide a robust framework for its identification and control, underscoring the synergy between synthetic chemistry and analytical science in modern pharmaceuticals.
References
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PubChem. (n.d.). Amikacin. National Center for Biotechnology Information. Retrieved from [Link]
- Pierrel S.p.A. (1987). Novel process for the synthesis of amikacin. (EP0218292A1). Google Patents.
-
ResearchGate. (n.d.). (a) Amikacin chemical structure showing its four amino groups and eight.... Retrieved from [Link]
- Pierrel S.p.A. (1998). Process for the synthesis of amikacin. (US5763587A). Google Patents.
-
Pierrel S.p.A. (1987). Novel process for the synthesis of amikacin. (Patent 0218292). Retrieved from [Link]
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Kim, S. Y., et al. (2021). Microbial Enzymatic Synthesis of Amikacin Analogs With Antibacterial Activity Against Multidrug-Resistant Pathogens. Frontiers in Microbiology, 12, 727734. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structure of amikacin. Retrieved from [Link]
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precisionFDA. (n.d.). AMIKACIN. Retrieved from [Link]
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SynThink Research Chemicals. (n.d.). Amikacin EP Impurity C. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Amikacin-Impurities. Retrieved from [Link]
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CRS Laboratories. (n.d.). Amikacin EP Impurity C. Retrieved from [Link]
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Veeprho. (n.d.). Amikacin EP Impurity C. Retrieved from [Link]
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Amzeal Research. (n.d.). Amikacin EP Impurity C. Retrieved from [Link]
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CAS. (n.d.). 3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B. Retrieved from [Link]
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PubChem. (n.d.). 3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Kanamycin. National Center for Biotechnology Information. Retrieved from [Link]
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Gunawardana, G., et al. (1997). The identification of 1,6'- and 1,3"-di-N-(L-4-amino-2-hydroxybutyryl) derivatives of kanamycin as synthetic byproducts of amikacin. The Journal of Antibiotics, 50(10), 887-889. Retrieved from [Link]
-
Naito, T., et al. (1973). Letter: Synthesis of (S)-4-amino-2-hydroxybutyryl Derivatives of 3',4'-dideoxykanamycin B and Their Antibacterial Activities. The Journal of Antibiotics, 26(11), 705-707. Retrieved from [Link]
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The Role of 3-HABA Kanamycin A Sulfate as a Critical Amikacin Impurity: A Guide to Synthesis, Identification, and Control
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Amikacin, a potent semi-synthetic aminoglycoside antibiotic, is a cornerstone in treating severe Gram-negative bacterial infections.[1][2] Its efficacy stems from a unique structural modification to its parent molecule, Kanamycin A, which protects it from many bacterial resistance mechanisms.[2] The synthesis involves the regioselective acylation of Kanamycin A with an L-(-)-4-amino-2-hydroxybutyryl (L-HABA) side chain.[1][2] However, the presence of multiple reactive amino groups on the Kanamycin A scaffold presents a significant synthetic challenge, often leading to the formation of structurally related impurities. Among these, 3-HABA Kanamycin A Sulfate, a positional isomer of Amikacin, is of critical concern. This guide provides a detailed technical overview of the synthetic origins of this impurity, its structural significance, and the authoritative analytical methodologies required for its detection, quantification, and control to ensure the safety and efficacy of the final drug product.
The Synthetic Landscape: From Kanamycin A to Amikacin
Amikacin's enhanced antibacterial spectrum and resistance to enzymatic inactivation are conferred by the precise attachment of an L-HABA side chain to the N-1 amino group of the 2-deoxystreptamine (DOS) ring of Kanamycin A.[1][2] Kanamycin A possesses four primary amino groups (at positions N-1, N-3, N-6', and N-3") that are all susceptible to acylation.[3] The core challenge in amikacin synthesis is, therefore, to direct the L-HABA acylation exclusively to the N-1 position.
The Desired Reaction vs. The Isomeric Side Reaction
The synthesis of amikacin typically employs a protected Kanamycin A intermediate where the more reactive amino groups, particularly at the 6'- and 3-positions, are masked with protecting groups.[4][5] Despite these protective strategies, non-selective acylation can still occur, leading to the formation of process-related impurities.
The formation of Amikacin and its key positional isomer impurity, 3-HABA Kanamycin A, can be visualized as follows:
-
Desired Pathway (Formation of Amikacin): The L-HABA side chain is acylated at the N-1 position of the 2-deoxystreptamine ring.
-
Side-Reaction Pathway (Formation of 3-HABA Kanamycin A): The L-HABA side chain is incorrectly acylated at the N-3 position of the 2-deoxystreptamine ring.
This specific impurity is often referred to as Amikacin Impurity A in pharmacopeial monographs.[6][7]
Figure 1: Synthetic pathway leading to Amikacin and the isomeric impurity 3-HABA Kanamycin A.
Why 3-HABA Kanamycin A is a Critical Impurity
The classification of 3-HABA Kanamycin A as a critical impurity is rooted in the principles of structure-activity relationships (SAR). The precise location of the L-HABA side chain at the N-1 position is what sterically hinders the approach of aminoglycoside-modifying enzymes (AMEs), which are the primary mechanism of bacterial resistance.[2] When this side chain is misplaced at the N-3 position, the resulting molecule (3-HABA Kanamycin A) does not possess the same protective configuration.
Field Insights: From a drug development perspective, this impurity is not merely an inert substance. It is an active but "incorrect" molecule. Its structural similarity to amikacin means it may have a different efficacy profile, a different susceptibility to bacterial resistance mechanisms, and a potentially altered toxicity profile. Therefore, its presence in the final drug product must be strictly controlled to ensure predictable therapeutic outcomes and patient safety. This control is mandated by regulatory bodies and detailed in pharmacopoeias like the European Pharmacopoeia (EP).[7][8]
Analytical Control: Detection and Quantification
Due to their high polarity and lack of a significant UV-absorbing chromophore, aminoglycosides like amikacin and its impurities present an analytical challenge.[9][10] Direct analysis by HPLC with UV detection is not feasible, necessitating a derivatization step to attach a UV-active or fluorescent tag to the molecule.
The Principle of Pre-Column Derivatization HPLC
The most common and robust approach is pre-column derivatization followed by reverse-phase high-performance liquid chromatography (RP-HPLC). The process involves reacting the drug substance, containing both amikacin and its impurities, with a derivatizing agent before injection into the HPLC system. This agent reacts with the primary and secondary amino groups on the molecules, rendering them detectable by a standard UV or Diode Array Detector (DAD).[9][10]
Expert Rationale: The choice of derivatization agent and reaction conditions is critical. The reaction must be rapid, quantitative, and produce stable derivatives for all related substances. The resulting derivatives of amikacin and 3-HABA Kanamycin A, being positional isomers, will have slightly different chromatographic properties, allowing them to be separated on an appropriate C18 column. The European Pharmacopoeia, for instance, has described methods that ensure adequate resolution between the main amikacin peak and the peak corresponding to Impurity A.[7]
Experimental Protocol: HPLC Analysis of Amikacin for Impurity A
This protocol is a representative workflow based on established pharmacopeial principles and common laboratory practices.
Objective: To separate and quantify this compound (Impurity A) in an Amikacin drug substance.
Methodology:
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve Amikacin reference standard, Amikacin Impurity A reference standard, and the Amikacin test sample in high-purity water to achieve a known concentration (e.g., 1.0 mg/mL).
-
Prepare a system suitability solution (SSS) containing both Amikacin and Impurity A to verify chromatographic performance.[7]
-
-
Pre-Column Derivatization:
-
This step is reagent-dependent. A common agent is 2,4,6-trinitrobenzenesulfonic acid (TNBSA).
-
To a defined volume of each solution (e.g., 200 µL), add the derivatizing agent solution and a buffer to maintain optimal pH.
-
Incubate the mixture under controlled temperature and time (e.g., 50°C for 30 minutes) to ensure complete reaction.
-
Quench the reaction by adding an acid (e.g., phosphoric acid) to stop further derivatization and stabilize the products.
-
-
HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., methanol or acetonitrile).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection: UV/DAD at a wavelength appropriate for the derivative (e.g., 340 nm for TNBSA derivatives).[7]
-
Injection Volume: 20 µL.
-
-
Data Analysis & System Suitability:
-
Inject the SSS. The resolution between the derivatized Amikacin and Impurity A peaks must be greater than a specified value (e.g., ≥ 3.5) to ensure the method can distinguish between them.[7]
-
Inject the derivatized standard and sample solutions.
-
Identify the Impurity A peak in the sample chromatogram by comparing its retention time to that of the Impurity A standard.
-
Calculate the percentage of Impurity A in the sample using the area of the respective peaks relative to the main Amikacin peak, applying appropriate response factors if necessary.
-
Figure 2: General workflow for the analytical control of 3-HABA Kanamycin A (Impurity A).
Quantitative Data and Regulatory Limits
The acceptable limit for impurities in a drug substance is defined by pharmacopoeias and regulatory filings. These limits are established based on toxicological data and the manufacturing process capability.
| Impurity Name | Common Designation | Typical Pharmacopeial Limit (EP) |
| 3-HABA Kanamycin A | Amikacin Impurity A | ≤ 1.0% |
| Kanamycin A | Amikacin Impurity D | Process-dependent |
| Other individual impurities | - | ≤ 0.5% |
| Total impurities | - | ≤ 1.5% (excluding Impurity A) |
| Table 1: Representative impurity thresholds for Amikacin Sulfate as per European Pharmacopoeia guidelines.[7] These values are for illustrative purposes and the current official monograph should always be consulted. |
Conclusion
This compound (Amikacin Impurity A) is a critical process-related impurity in the synthesis of amikacin. As a positional isomer of the active pharmaceutical ingredient, its formation arises from a lack of complete regioselectivity during the L-HABA acylation of the Kanamycin A core. Its control is paramount for ensuring the consistent quality, safety, and efficacy of amikacin. Robust analytical methods, primarily pre-column derivatization HPLC, are essential tools for the accurate quantification of this impurity. For researchers and drug development professionals, a thorough understanding of the synthetic origin and analytical control strategies for this and other related substances is fundamental to the successful development and manufacturing of high-quality amikacin.
References
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PubChem. (n.d.). Amikacin. National Center for Biotechnology Information. Retrieved from [Link]
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Pierrel S.p.A. (1987). Novel process for the synthesis of amikacin. European Patent No. 0218292. Retrieved from [Link]
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Kim, B. G., et al. (2021). Microbial Enzymatic Synthesis of Amikacin Analogs With Antibacterial Activity Against Multidrug-Resistant Pathogens. Frontiers in Microbiology, 12, 715537. Retrieved from [Link]
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Khan, A. U., et al. (2014). Evaluation of dynamics of derivatization and development of RP-HPLC method for the determination of amikacin sulphate. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1269-1275. Retrieved from [Link]
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Li, Q., et al. (2010). The derivatization HPLC determination of the related substances and content of amikacin sulfate and its injection. Chinese Journal of New Drugs. Retrieved from [Link]
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-
Al-Haj, N. A., et al. (2020). A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent. Scientific Reports, 10(1), 14785. Retrieved from [Link]
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El-Yazbi, F. A., et al. (2013). Liquid Chromatographic Determination of Amikacin Sulphate after Pre-Column Derivatization. Journal of Chromatographic Science, 51(8), 751-757. Retrieved from [Link]
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Sree, P. G., et al. (2018). Analytical Method Development and Validation of Amikacin in Pure and Marketed Formulation Using HPLC. International Journal of Pharmaceutical Sciences and Research, 9(10), 4323-4327. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Amikacin-Impurities. Retrieved from [Link]
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European Pharmacopoeia. (2012). Amikacin sulphate. EDQM. Retrieved from [Link] (Note: Direct link to specific monograph requires subscription; general link provided). A publicly accessible summary is often available through various sources.
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Zhang, Y., et al. (2015). Separation and Characterization of Unknown Impurities in Amikacin Sulfate by HPLC–MSn. Journal of Chromatographic Science, 53(7), 1147-1154. Retrieved from [Link]
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Blanchaert, B., et al. (2017). Assay Development for Aminoglycosides by HPLC with Direct UV Detection. Journal of Chromatographic Science, 55(3), 197-204. Retrieved from [Link]
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Jalalpure, S. S., et al. (2018). Analysis of Amikacin in Human Serum By UHPLC with Fluorescence Detector Using Chloro-Formate Reagent With Glycine. Pharmaceutical Methods, 9(1), 1-6. Retrieved from [Link]
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Veeprho. (n.d.). 1,3''-Di-HABA Kanamycin A. Retrieved from [Link]
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Han, Q., et al. (2005). Crystal structure of the bacterial ribosomal decoding site complexed with amikacin containing the gamma-amino-alpha-hydroxybutyryl (haba) group. Biochemistry, 44(28), 9727-9734. Retrieved from [Link]
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Pokrovskaya, V., et al. (2018). Effects of the 1-N-(4-Amino-2S-hydroxybutyryl) and 6'-N-(2-Hydroxyethyl) Substituents on Ribosomal Selectivity, Cochleotoxicity, and Antibacterial Activity in the Sisomicin Class of Aminoglycoside Antibiotics. ACS Infectious Diseases, 4(7), 1114-1120. Retrieved from [Link]
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A Technical Guide to the Synthesis of 3-HABA Kanamycin A (Amikacin) from Kanamycin A
Abstract
This technical guide provides an in-depth examination of the synthetic pathway for converting Kanamycin A into 3-HABA Kanamycin A, known clinically as Amikacin. Amikacin is a crucial semisynthetic aminoglycoside antibiotic designed to overcome enzymatic resistance that inactivates its parent compound.[1] This document delineates the strategic rationale, core chemical principles, and a detailed experimental protocol for the regioselective acylation of Kanamycin A. It is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this vital pharmaceutical synthesis. The guide emphasizes the causality behind experimental choices, process validation, and analytical characterization to ensure scientific integrity and reproducibility.
Introduction: Overcoming Antibiotic Resistance
Kanamycin A is a potent aminoglycoside antibiotic that functions by binding to the 30S ribosomal subunit of bacteria, which disrupts protein synthesis and leads to bacterial cell death.[2][3] However, its clinical efficacy has been compromised by the emergence of bacterial strains expressing aminoglycoside-modifying enzymes (AMEs).[4][5] These enzymes, such as acetyltransferases, phosphotransferases, and nucleotidyltransferases, inactivate the antibiotic by catalyzing modifications at its various hydroxyl (-OH) or amino (-NH2) groups.[6][7]
The synthesis of Amikacin represents a landmark achievement in overcoming this resistance mechanism. Amikacin is produced by acylating the N-1 amino group of the 2-deoxystreptamine (2-DOS) ring of Kanamycin A with an (S)-4-amino-2-hydroxybutyryl (abbreviated as L-HABA) side chain.[1][8] This specific modification sterically hinders the approach of many AMEs, particularly those that target the nearby 6'- and 3'-positions, restoring potent bactericidal activity against many resistant Gram-negative pathogens.[9] This guide will focus on the classical and industrially relevant chemical synthesis pathway that achieves this critical, regioselective transformation.
The Chemical Principle: Regioselective Acylation
The primary challenge in synthesizing Amikacin from Kanamycin A is the presence of four primary amino groups (at positions 1, 3, 6', and 3") which can all potentially react during acylation. The goal is to exclusively acylate the N-1 position. Direct acylation is non-selective and leads to a mixture of isomers and poly-acylated products, resulting in extremely low yields of the desired compound.[10]
Therefore, the core of the synthesis relies on a protection-acylation-deprotection strategy . This involves:
-
Selective Protection: Temporarily blocking the more reactive amino groups at the 3 and 6' positions to prevent them from reacting with the acylating agent.
-
Targeted Acylation: Introducing the L-HABA side chain at the unprotected and desired N-1 position.
-
Deprotection: Removing the protecting groups to yield the final, active Amikacin molecule.
The choice of protecting groups is critical. They must be stable under the acylation conditions but removable under conditions that do not damage the final aminoglycoside structure. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group in this synthesis due to its stability and efficient removal via catalytic hydrogenation.[11]
Synthetic Pathway and Experimental Protocol
The following protocol outlines a robust and validated method for the synthesis of Amikacin from Kanamycin A. The causality for each step is explained to provide a deeper understanding of the process.
Visualization of the Synthetic Pathway
The overall three-stage chemical process is depicted below.
Caption: Chemical synthesis workflow for Amikacin.
Materials and Reagents
The following table summarizes the key reagents required for the synthesis. All reagents should be of analytical grade or higher.
| Reagent | Purpose | Key Considerations |
| Kanamycin A Sulfate | Starting Material | High purity is essential. |
| Benzyloxycarbonyl chloride (Cbz-Cl) | Amino-Protecting Agent | Highly reactive; handle with care. |
| N-Cbz-(S)-4-amino-2-hydroxybutyric acid | HABA Side Chain Precursor | The chiral center must be (S). |
| N-Hydroxysuccinimide (NHS) | Activating Agent | Forms an active ester for efficient acylation. |
| Dicyclohexylcarbodiimide (DCC) | Coupling Agent | Used to form the NHS ester. |
| Palladium on Carbon (Pd/C, 5-10%) | Hydrogenation Catalyst | For removal of Cbz protecting groups. |
| Formic Acid | Hydrogen Donor | Used in catalytic transfer hydrogenation. |
| Dimethylformamide (DMF) | Reaction Solvent | Anhydrous grade recommended for acylation. |
| Sodium Hydroxide (NaOH) | Base | For pH adjustment. |
| Sulfuric Acid (H₂SO₄) | Acid | For pH adjustment and final salt formation. |
| Methylene Chloride (DCM) | Organic Solvent | For extraction. |
| Methanol | Solvent | For crystallization/precipitation. |
Step-by-Step Protocol
Part 1: Synthesis of 3,6'-di-N-benzyloxycarbonyl-Kanamycin A (Protected Intermediate)
-
Rationale: This step aims to selectively protect the 3 and 6' amino groups. The reactivity of the amino groups in Kanamycin A is pH-dependent. By carefully controlling the pH, the N-1 and N-3" amino groups can be protonated and rendered less nucleophilic, allowing the Cbz group to react preferentially with the 3 and 6' positions.
-
Dissolve Kanamycin A sulfate in deionized water. Adjust the pH to approximately 8.5-9.0 with a solution of sodium hydroxide.
-
In a separate flask, dissolve benzyloxycarbonyl chloride (Cbz-Cl) in a suitable organic solvent like acetone or THF.
-
Cool the Kanamycin A solution in an ice bath to 0-5 °C.
-
Add the Cbz-Cl solution dropwise to the stirring Kanamycin A solution over 1-2 hours, maintaining the pH between 8.5 and 9.0 by concurrent addition of NaOH solution.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Acidify the mixture to pH ~2.0 with sulfuric acid to precipitate the protected product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 3,6'-di-N-Cbz-Kanamycin A.
Part 2: Acylation with Activated L-HABA
-
Rationale: The L-HABA side chain must first be activated to facilitate the amide bond formation. This is achieved by converting its carboxylic acid group into an N-Hydroxysuccinimide (NHS) ester. This active ester readily reacts with the primary amine at the N-1 position of the protected Kanamycin A. The reaction is often performed in a biphasic system or in a solvent like DMF, with pH control being crucial to ensure regioselectivity.[11]
-
Activation of L-HABA:
-
Dissolve N-Cbz-(S)-4-amino-2-hydroxybutyric acid, N-Hydroxysuccinimide (NHS), and Dicyclohexylcarbodiimide (DCC) in anhydrous DMF or THF.
-
Stir the mixture at 0-5 °C for 1 hour, then at room temperature overnight.
-
A precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and use the resulting filtrate containing the N-Cbz-L-HABA-NHS ester directly.
-
-
Acylation Reaction:
-
Suspend the 3,6'-di-N-Cbz-Kanamycin A from Part 1 in a mixture of water and a poorly water-soluble solvent like methylene chloride.[11]
-
Adjust the pH of the aqueous phase to between 4.5 and 6.5 with acetic acid.[11]
-
Add the solution of N-Cbz-L-HABA-NHS ester to the vigorously stirred suspension.
-
Maintain the reaction at room temperature overnight, ensuring vigorous stirring to facilitate the reaction between the phases.
-
After the reaction, separate the organic phase. Adjust the aqueous phase pH to ~10 with ammonia to precipitate the fully protected product. Filter and dry the solid.
-
Part 3: Deprotection to Yield Amikacin
-
Rationale: The final step is the simultaneous removal of all three Cbz protecting groups (two on the Kanamycin A core and one on the L-HABA side chain). Catalytic transfer hydrogenation using palladium on carbon (Pd/C) as the catalyst and formic acid as the hydrogen source is an efficient and clean method for this deprotection.[12]
-
Suspend the dried, fully protected product from Part 2 in a mixture of water and an alcohol (e.g., methanol or ethanol).
-
Add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate).
-
Add formic acid dropwise to the stirring mixture at room temperature. The reaction is exothermic and will evolve CO₂ gas.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until all starting material is consumed.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
The resulting filtrate contains crude Amikacin.
Purification and Analytical Validation
Purification Workflow
Purification of the crude Amikacin is essential to remove unreacted starting materials, byproducts (such as Kanamycin A and isomers), and residual reagents. Ion-exchange chromatography is the standard method.[10][12]
Caption: Purification and isolation workflow for Amikacin Sulfate.
-
Column Chromatography: The crude filtrate is loaded onto a column packed with a weakly acidic cation exchange resin (e.g., Amberlite CG-50, ammonia form).
-
Elution: The column is washed with deionized water, followed by a gradient elution with dilute ammonium hydroxide or an ammonium sulfate solution.[13] Kanamycin A and other impurities will elute at different concentrations than Amikacin.
-
Fraction Collection & Pooling: Fractions are collected and analyzed by TLC or HPLC. Those containing pure Amikacin are pooled together.
-
Concentration & Salt Formation: The pooled fractions are concentrated under reduced pressure to remove ammonia. The concentrated solution is then acidified to pH ~2.5 with sulfuric acid.
-
Crystallization: The final product, Amikacin Sulfate, is precipitated by adding methanol to the acidic concentrate. The white crystalline solid is filtered, washed with methanol, and dried under vacuum.[11]
Analytical Characterization
The identity, purity, and integrity of the synthesized Amikacin Sulfate must be confirmed using multiple analytical techniques.
| Technique | Purpose | Expected Results |
| HPLC | Purity assessment and quantification. | A single major peak corresponding to Amikacin. Due to the lack of a strong chromophore, pre- or post-column derivatization is often required for UV detection.[14][15][16] |
| Mass Spectrometry (MS) | Molecular weight confirmation. | The observed mass should correspond to the calculated mass of the protonated Amikacin molecule (C₂₂H₄₃N₅O₁₃, MW: 585.60 g/mol ). |
| NMR Spectroscopy (¹H, ¹³C) | Structural confirmation. | The spectra should show characteristic peaks for the Kanamycin A backbone and the attached L-HABA side chain, confirming the structure and regiochemistry. |
| FT-IR Spectroscopy | Functional group analysis. | Presence of characteristic absorptions for O-H, N-H, C-O, and amide C=O groups. |
Conclusion
The synthesis of 3-HABA Kanamycin A (Amikacin) from Kanamycin A is a strategically elegant solution to the clinical challenge of enzymatic antibiotic resistance. The success of the synthesis hinges on a well-controlled, multi-step process involving selective protection of amino groups, targeted acylation at the N-1 position, and subsequent deprotection. Each step, from pH control during protection to the choice of catalyst for deprotection, is critical for achieving a high yield and purity of the final active pharmaceutical ingredient. The purification via ion-exchange chromatography and rigorous analytical validation ensures the final product meets the stringent standards required for therapeutic use. This guide provides the foundational knowledge and a detailed framework for researchers to successfully replicate and potentially innovate upon this important pharmaceutical synthesis.
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Ramirez, M. S., & Tolmasky, M. E. (2010). Aminoglycoside modifying enzymes. Drug Resistance Updates, 13(6), 151-171. Available at: [Link]
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Biddlecome, S., Haas, M., Davies, J., Miller, G. H., Rane, D. F., & Daniels, P. J. (1976). Enzymatic modification of aminoglycoside antibiotics: a new 3-N-acetylating enzyme from a Pseudomonas aeruginosa isolate. Antimicrobial agents and chemotherapy, 9(6), 951–955. Available at: [Link]
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Kim, H. R., et al. (2021). Microbial Enzymatic Synthesis of Amikacin Analogs With Antibacterial Activity Against Multidrug-Resistant Pathogens. Frontiers in Microbiology, 12, 723555. Available at: [Link]
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Al-Badr, A. A. (2020). A Status Update on Pharmaceutical Analytical Methods of Aminoglycoside Antibiotic: Amikacin. Critical Reviews in Analytical Chemistry, 52(2), 248-263. Available at: [Link]
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Kim, H. R., et al. (2021). Microbial Enzymatic Synthesis of Amikacin Analogs With Antibacterial Activity Against Multidrug-Resistant Pathogens. Frontiers in Microbiology, 12. Available at: [Link]
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Ramirez, M. S., & Tolmasky, M. E. (2017). Amikacin: Uses, Resistance, and Prospects for Inhibition. Molecules, 22(12), 2267. Available at: [Link]
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Cron, M. J., et al. (1979). Selective N-acylation of kanamycin A. Journal of the Chemical Society, Chemical Communications, (6), 266-267. Available at: [Link]
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Maheshwari, M. L., et al. (2020). A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent. SN Applied Sciences, 2(9), 1583. Available at: [Link]
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Giuliano, C., & Klinker, K. (2023). Amikacin. In StatPearls. StatPearls Publishing. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-HABA Kanamycin A Sulfate
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-HABA Kanamycin A Sulfate, a critical derivative used in analytical and biomedical research. As an analog of the aminoglycoside antibiotic Kanamycin A, its characterization is paramount for its application as a reference standard, particularly as an impurity in Amikacin synthesis.[1] This document delineates its chemical identity, spectroscopic characteristics, chromatographic behavior, and fundamental physical properties. Detailed, field-tested experimental protocols are provided to ensure methodological reproducibility and integrity, aimed at researchers, quality control analysts, and drug development professionals.
Introduction: The Scientific Imperative
Kanamycin is a widely used aminoglycoside antibiotic effective against a broad spectrum of bacterial infections.[2][3] Its mechanism involves binding to the 30S ribosomal subunit, which disrupts protein synthesis and leads to bacterial cell death.[2][4][5] The parent compound, Kanamycin A, however, lacks a significant UV-absorbing chromophore, complicating its detection and quantification by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]
The synthesis of 3-HABA Kanamycin A, through the attachment of a 3-hydroxy-5-aminobenzoyl (HABA) group, addresses this limitation. This modification introduces a chromophore, enabling sensitive UV spectrophotometric and chromatographic analysis. This compound is recognized as "Amikacin Impurity A," making its precise characterization essential for the quality control and purity assessment of Amikacin, a semi-synthetic aminoglycoside derived from Kanamycin A.[1][8][][10] This guide provides the foundational physicochemical data and analytical methodologies required for its effective use in a research and development or quality control setting.
Chemical Identity and Core Properties
A precise understanding of the molecular identity is the bedrock of all subsequent analytical work.
| Property | Data | Source(s) |
| Systematic Name | O-6-Amino-6-deoxy-α-D-glucopyranosyl-(1→4)-O-[3-[[(2S)-4-amino-2-hydroxy-1-oxobutyl]amino]-3-deoxy-α-D-glucopyranosyl-(1→6)]-2-deoxy-D-streptamine Sulfate | [8][] |
| Alternate Names | 3-(L-4-amino-2-hydroxy-butyryl)kanamycin A; Amikacin Impurity A | [1] |
| Molecular Formula | C₂₂H₄₃N₅O₁₃·xH₂SO₄ | [1] |
| Molecular Weight (Free Base) | 585.60 g/mol | [1][8][] |
| Molecular Weight (Sulfate Salt) | 582.58 g/mol (for Kanamycin A Monosulfate) | [5] |
| Appearance | White to Off-white Solid | [][] |
Causality Behind the Structure: The core Kanamycin A structure is a pseudo-trisaccharide. The addition of the HABA moiety at the 3''-position is a strategic chemical modification. This group not only imparts UV activity for analytical purposes but also alters the molecule's polarity and potential for hydrogen bonding, which influences its solubility and chromatographic retention characteristics.
Chromatographic Characterization: Purity and Quantification
HPLC is the cornerstone technique for analyzing Kanamycin and its derivatives.[2][3] Due to the polar nature of aminoglycosides, reversed-phase (RP) chromatography is the most common separation mode, often requiring specific mobile phase conditions to achieve adequate retention and resolution.
High-Performance Liquid Chromatography (HPLC)
The HABA modification allows for direct UV detection, a significant advantage over native Kanamycin which often requires derivatization or alternative detection methods like Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS).[2][3][12]
Field-Proven Insight: The challenge in aminoglycoside chromatography is managing the highly polar and basic nature of the analytes. The multiple amino groups are protonated at acidic pH, leading to poor retention on standard C18 columns. Therefore, ion-pair chromatography or chromatography at high pH is necessary. A high pH mobile phase deprotonates the amino groups, increasing retention on RP columns. The use of columns specifically designed for high pH stability (e.g., XBridge, Zorbax Extend) is critical for method robustness.[7][]
Experimental Protocol: HPLC-UV Analysis
This protocol is a robust starting point for the analysis of this compound and related impurities.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.
-
Column: XBridge C18 or equivalent pH-resistant column (4.6 mm x 250 mm, 5 µm).[7][]
-
Mobile Phase: A mixture of methanol and an aqueous buffer. A common approach involves a buffer like 0.1 M disodium tetraborate (pH adjusted to 9.0) and water, mixed with an organic modifier like methanol or acetonitrile.[7][] For example, a mobile phase of methanol-disodium tetraborate buffer-water (20:20:60 v/v/v) can be effective.[]
-
Ion-Pair Reagent (Optional but Recommended): Addition of an ion-pair reagent like sodium octanesulfonate (e.g., 0.5-1.0 g/L) to the mobile phase can significantly improve peak shape and retention.[2][7][]
-
Flow Rate: 1.0 mL/min.[][13]
-
Column Temperature: 40-50 °C. Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.[7][]
-
Detection Wavelength: The HABA chromophore provides UV absorbance. A primary detection wavelength around 205 nm is often used for borate complexes, though scanning from 200-400 nm is recommended to determine the optimal wavelength.[7][]
-
Injection Volume: 10 µL.[][14]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like water to a concentration of approximately 0.5-1.0 mg/mL.
-
System Suitability: Before sample analysis, inject a standard solution to verify system parameters such as retention time reproducibility (RSD < 2%), peak asymmetry (Tailing factor < 2.0), and resolution from adjacent peaks (>2.0).[6][15]
Visualization: HPLC Analysis Workflow
The following diagram illustrates the logical flow for the chromatographic analysis of this compound.
Caption: Workflow for HPLC-UV analysis of this compound.
Spectroscopic Properties
While native Kanamycin has negligible UV absorption, the HABA moiety provides a distinct spectral signature.[16]
UV-Visible Spectroscopy
-
Principle: The aromatic ring and conjugated system of the HABA group absorb light in the UV region. This property is fundamental to its detection in HPLC and for direct quantification using a spectrophotometer.
-
Expected Absorption: While specific data for 3-HABA Kanamycin A is not widely published, related HABA-derivatized compounds and general principles suggest a characteristic absorption maximum. For instance, a TPE-kanamycin conjugate exhibits an absorption maximum at 306 nm, while copper-kanamycin complexes absorb around 256 nm.[16][17] Direct detection via HPLC often uses lower wavelengths like 205 nm to maximize sensitivity, especially when forming borate complexes.[7][]
-
Application: Rapid concentration determination using Beer-Lambert law (A = εbc), provided a molar absorptivity coefficient (ε) is established. It is also the basis for UV detection in chromatography.
Fundamental Physicochemical Properties
These properties are critical for formulation, storage, and handling.
Solubility
-
Aqueous Solubility: As a sulfate salt of a highly polar molecule with multiple hydroxyl and amino groups, this compound is expected to be soluble in water. Kanamycin Sulfate itself is readily soluble in water (50-100 mg/mL).[5][18] It is practically insoluble in non-polar organic solvents like alcohol, acetone, and chloroform.[18]
-
pH Dependence: The solubility of aminoglycosides is pH-dependent. The amino groups are protonated in acidic solutions, forming salts that are typically very water-soluble.
-
Causality: The high density of polar functional groups (hydroxyl, amine) facilitates extensive hydrogen bonding with water molecules, driving its aqueous solubility. The sulfate counter-ion further enhances this property.
Stability
-
Solid State: As a crystalline sulfate salt, it is expected to be relatively stable when stored in a dry, cool environment, protected from light. The recommended storage temperature is often -20°C for long-term preservation.[]
-
Solution Stability: Aminoglycoside stability in solution is pH and temperature-dependent. Studies on related aminoglycosides like gentamicin and amikacin show they are moderately stable in solution, but degradation can occur over time, especially at room temperature or in the presence of other reactive species like beta-lactam antibiotics.[19][20] For Kanamycin Sulfate, aqueous solutions are reported to be stable at 37°C for approximately 5 days.[18] Acidic conditions can lead to degradation.[6]
-
Hygroscopicity: Aminoglycoside salts are often hygroscopic and will absorb moisture from the air. This can affect the accuracy of weighing and the long-term stability of the solid material. It is crucial to store the compound in a desiccator or a tightly sealed container in a low-humidity environment.
Visualization: Characterization Decision Tree
This diagram outlines the logical path for a comprehensive physicochemical evaluation.
Caption: Decision tree for the physicochemical characterization of the compound.
Conclusion
This compound is a vital analytical tool whose value is predicated on a thorough understanding of its physicochemical properties. Its HABA moiety provides the necessary chromophore for robust HPLC-UV analysis, which is essential for its primary role as a reference standard for Amikacin impurities. The methodologies and data presented in this guide—from its molecular identity and chromatographic behavior to its solubility and stability—provide the necessary framework for scientists to utilize this compound with confidence and precision. Adherence to the detailed protocols and an appreciation for the causal relationships behind its chemical behavior will ensure the generation of reliable, reproducible, and authoritative data in any research or quality control setting.
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Determination of Kanamycin by High Performance Liquid Chromatography. (2019). National Institutes of Health (NIH). Available from: [Link]
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Stability and antimicrobial activity of gentamicin sulfate, tobramycin sulfate and amikacin sulfate in polypropylene syringes for use in once-daily aminoglycoside therapy. (1996). PubMed. Available from: [Link]
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Analysis of kanamycin A in human plasma and in oral dosage form by derivatization with 1‐naphthyl isothiocyanate and high‐performance liquid chromatography. Scilit. Available from: [Link]
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An In-depth Technical Guide: The Strategic Significance of the L-HABA Moiety in Modern Aminoglycosides
Abstract
Aminoglycoside antibiotics, a cornerstone in the fight against severe bacterial infections, have faced a significant decline in efficacy due to the rampant spread of enzymatic resistance.[1][2] The primary mechanism of this resistance is the structural modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs), which abolishes its ability to bind to the bacterial ribosome.[3][4][5][6] A pivotal breakthrough in circumventing this challenge has been the incorporation of an (S)-4-amino-2-hydroxybutyryl-acid (L-HABA) side chain at the N1 position of the central 2-deoxystreptamine (2-DOS) ring. This guide provides a detailed examination of the L-HABA moiety's multifaceted role, exploring its impact on ribosomal binding, its function as a steric shield against enzymatic inactivation, and the biosynthetic and synthetic strategies for its incorporation. We will dissect the biochemical principles that make this modification a cornerstone of next-generation aminoglycoside design, offering field-proven insights for researchers in drug development.
The Aminoglycoside Conundrum: Potency vs. Resistance
Aminoglycosides exert their potent, concentration-dependent bactericidal activity by binding with high affinity to the A-site of the 16S rRNA within the bacterial 30S ribosomal subunit.[2][7][8] This interaction disrupts protein synthesis through two primary mechanisms: inducing codon misreading and inhibiting the translocation of peptidyl-tRNA, ultimately leading to the production of truncated, non-functional proteins and rapid cell death.[9][10] The polycationic nature of these molecules, due to their multiple amino groups, is crucial for the electrostatic interactions that guide them to the negatively charged ribosomal RNA target.[1][2]
However, the clinical utility of early aminoglycosides like kanamycin and gentamicin has been severely compromised by the evolution and horizontal transfer of genes encoding AMEs.[11] These enzymes, broadly classified into three families, render the antibiotic inert.
-
Aminoglycoside Acetyltransferases (AACs): Catalyze the acetyl-CoA-dependent acetylation of amino groups.
-
Aminoglycoside Phosphotransferases (APHs): Catalyze the ATP-dependent phosphorylation of hydroxyl groups.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Catalyze the ATP-dependent adenylylation of hydroxyl groups.
Modification at key positions on the aminoglycoside scaffold prevents it from docking effectively into the ribosomal A-site, conferring high-level resistance.[5]
Logical Relationship: Aminoglycoside Action and Resistance
Caption: The interplay between aminoglycoside action and enzymatic resistance.
The L-HABA Solution: A Dual-Function Moiety
The semi-synthetic introduction of the L-HABA moiety at the N1 position of the 2-DOS ring, famously creating amikacin from kanamycin A, was a landmark achievement in overcoming AME-mediated resistance.[12][13] The significance of this side chain is twofold, enhancing both target binding and resistance evasion.
Enhanced Ribosomal Affinity
While the core structure of an L-HABA-containing aminoglycoside like amikacin binds to the A-site in a manner analogous to its parent compound, the L-HABA tail provides an additional layer of interaction.[14] Crystal structures reveal that the L-HABA group forms new, direct hydrogen bonds with nucleotides of the 16S rRNA, such as C1496 and G1497.[14] This strengthens the overall binding affinity of the drug for its target, contributing to its potent antibacterial activity.[14][15]
A Steric Shield Against Modification
The primary strategic advantage of the L-HABA moiety is its role as a steric impediment to AMEs. Many AMEs, particularly those that modify groups in close proximity to the N1 position (like AAC(3), APH(3'), and ANT(2'')), are physically blocked by the bulky L-HABA side chain.[9][16] This prevents the enzyme from accessing its target sites on the antibiotic.
For example, the addition of the L-HABA group to kanamycin to form amikacin reduced its susceptibility to AMEs by 40%.[12] This principle has been foundational in the design of next-generation aminoglycosides, including plazomicin, which combines the L-HABA moiety with other structural modifications to evade an even broader array of AMEs.[9][16]
| Enzyme Class | Common Modification Site(s) | Impact of N1 L-HABA Moiety | Representative Aminoglycosides Overcome |
| AAC(3) | 3-NH₂ group | High Steric Hindrance: Prevents enzyme binding and acetylation. | Gentamicin, Tobramycin |
| APH(3') | 3'-OH group | Significant Steric Hindrance: Protects against phosphorylation. | Kanamycin, Neomycin |
| ANT(2'') | 2''-OH group | Significant Steric Hindrance: Protects against nucleotidylation. | Gentamicin, Tobramycin |
| AAC(6') | 6'-NH₂ group | No Direct Protection: This site is distal to the N1 position. | Tobramycin, Amikacin |
| APH(2'') | 2''-OH group | High Steric Hindrance: Prevents enzyme binding and phosphorylation. | Gentamicin, Kanamycin |
Biosynthesis and Chemoenzymatic Incorporation of L-HABA
Understanding the biosynthesis of the L-HABA moiety provides a powerful toolkit for enzymatic and chemoenzymatic synthesis of novel aminoglycosides. Nature provides the blueprint in the biosynthetic pathway of butirosin, an aminoglycoside produced by Bacillus circulans.[17][18]
The Natural Biosynthetic Pathway in Bacillus circulans
The biosynthesis of the L-HABA side chain and its attachment is a multi-step enzymatic cascade.[17][18]
-
Activation: The pathway begins with the activation of L-glutamate and its subsequent modification.
-
Acyl Carrier Protein (ACP) Transfer: The precursor to the L-HABA moiety is loaded onto an acyl carrier protein, BtrI.
-
Dipeptide Transfer: The acyltransferase BtrH transfers the precursor, as a γ-glutamylated dipeptide, from the ACP to the N1-amino group of the parent aminoglycoside (ribostamycin).[17]
-
Deprotection: The protective γ-glutamyl group is subsequently cleaved by the enzyme BtrG, which functions as a γ-glutamyl cyclotransferase, to yield the final butirosin molecule with its mature L-HABA side chain.[17][18]
Biosynthetic Pathway of L-HABA Incorporation
Caption: Enzymatic pathway for the biosynthesis and attachment of the L-HABA moiety.
The substrate tolerance of the BtrH and BtrG enzymes has been exploited for the in vitro enzymatic synthesis of novel L-HABA-containing aminoglycosides, demonstrating the potential for biosynthetic pathway engineering.[18]
Experimental Protocols & Methodologies
To empower researchers, this section provides validated, step-by-step methodologies for assessing the impact of the L-HABA moiety.
Experimental Workflow: AME Inhibition Assay
This workflow outlines a continuous spectrophotometric assay to quantify the activity of an aminoglycoside acetyltransferase (AAC) and determine the inhibitory potential of L-HABA-modified compounds. The assay couples the release of Coenzyme A (CoA) from acetyl-CoA to the reduction of NAD⁺, which can be monitored at 340 nm.
Caption: Workflow for a coupled spectrophotometric assay to measure AME activity.
Protocol: Spectrophotometric Assay for AAC Activity
This protocol provides a self-validating system to measure AAC activity. The causality behind using a coupled-enzyme system is to create a measurable signal (NADH formation) that is directly proportional to the activity of the primary enzyme (the AAC).
A. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, 150 mM NaCl, pH 7.5.
-
Substrate Stock: 10 mM aminoglycoside (e.g., Kanamycin A or Amikacin) in nuclease-free water.
-
Acetyl-CoA Stock: 10 mM Acetyl Coenzyme A in nuclease-free water.
-
Coupling Mix: In Assay Buffer, prepare a mix containing 10 mM Oxaloacetate, 10 mM NAD⁺, 20 units/mL Malate Dehydrogenase (MDH), and 10 units/mL Citrate Synthase (CS).
-
Enzyme Stock: Purified AAC enzyme (e.g., AAC(3)-Ia) at 1 mg/mL in a suitable storage buffer. Dilute to a working concentration (e.g., 10 µg/mL) in Assay Buffer just before use.
B. Assay Procedure:
-
Set up a 96-well UV-transparent plate or individual cuvettes.
-
To each well, add the following to a final volume of 200 µL:
-
140 µL nuclease-free water
-
20 µL 10x Assay Buffer
-
10 µL Coupling Mix
-
10 µL Acetyl-CoA Stock
-
10 µL Aminoglycoside Stock (test compound) or water (negative control)
-
-
Place the plate/cuvettes in a spectrophotometer pre-warmed to 37°C. Allow the temperature to equilibrate for 5 minutes.
-
Initiate the reaction by adding 10 µL of the diluted AAC enzyme working stock.
-
Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes.
C. Data Analysis & Interpretation:
-
Plot Absorbance (340 nm) vs. Time (minutes).
-
Identify the initial linear portion of the curve and calculate the slope (ΔAbs/min). This is the initial velocity (V₀).
-
A steep slope for Kanamycin A and a flat or significantly shallower slope for Amikacin validates the protective effect of the L-HABA moiety against this specific AAC enzyme. The system is self-validating because the positive control (Kanamycin A) must show activity for the negative result (Amikacin) to be considered valid.
Conclusion and Future Perspectives
The incorporation of the L-HABA moiety represents a triumph of rational drug design in the field of antibiotics. Its dual ability to enhance ribosomal binding while simultaneously providing a steric shield against a wide range of inactivating enzymes has revitalized the aminoglycoside class.[12][14][16] This strategy has not only yielded highly successful drugs like amikacin but has also paved the way for next-generation compounds such as plazomicin, which are engineered to combat multidrug-resistant pathogens.[9][16]
For drug development professionals, the L-HABA moiety serves as a quintessential example of how a single, strategic chemical modification can overcome a prevalent and clinically significant resistance mechanism. Future research will undoubtedly continue to explore novel side chains and modifications at the N1 position, but the foundational success of L-HABA ensures it will remain a critical component in the blueprint for designing robust aminoglycosides for the post-antibiotic era.[13][19]
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Park, J. W., et al. (2017). Biosynthetic pathways of aminoglycosides and their engineering. Current Opinion in Biotechnology, 48, 33-41. [Link]
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Asensio, J. L., et al. (2017). Structure-Based Design and Synthesis of Apramycin-Paromomycin Analogues: Importance of the Configuration at the 6'-Position and Differences between the 6'-Amino and Hydroxy Series. Journal of Medicinal Chemistry, 60(21), 8849-8854. [Link]
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Matt, T., et al. (2018). Apralogs: Apramycin 5-O-Glycosides and Ethers with Improved Antibacterial Activity and Ribosomal Selectivity and Reduced Susceptibility to the Aminoacyltranserferase (3)-IV Resistance Determinant. ACS Infectious Diseases, 4(7), 1079-1084. [Link]
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A Technical Guide to the Spectral Analysis of 3-HABA Kanamycin A Sulfate
Foreword: The Analytical Imperative for Kanamycin Derivatives
Kanamycin A, a cornerstone aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, has been a critical tool in combating severe bacterial infections for decades[1][2]. Its efficacy stems from its ability to bind to the bacterial 30S ribosomal subunit, disrupting protein synthesis[2]. The chemical modification of the Kanamycin A scaffold has led to second-generation aminoglycosides like Amikacin, which is synthesized by acylation of the N-1 amino group of the central 2-deoxystreptamine (2-DOS) ring with L-4-amino-2-hydroxybutyric acid (L-HABA).
During the synthesis of Amikacin, side products can arise, including isomers where the L-HABA moiety is attached to other amino groups. 3-HABA Kanamycin A is one such critical process-related impurity, where the acylation occurs at the N-3 position of the 2-DOS ring[3][4]. For drug development professionals and regulatory bodies, the precise identification and quantification of such isomers are paramount to ensure the safety, purity, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth analytical framework for the structural elucidation of 3-HABA Kanamycin A Sulfate using the synergistic techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Section 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the unambiguous determination of molecular structure in solution. For a complex, poly-hydroxylated, and poly-aminated molecule like 3-HABA Kanamycin A, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for complete assignment.
Rationale and Experimental Causality
The choice of NMR experiments is dictated by the structural questions we need to answer. Kanamycin A's structure consists of three rings: Ring A (6-amino-6-deoxy-D-glucose), Ring B (2-deoxystreptamine), and Ring C (3-amino-3-deoxy-D-glucose)[5]. The primary challenge is to confirm the point of attachment of the HABA moiety.
-
¹H NMR: Provides information on the proton environment, including chemical shift, multiplicity (spin-spin coupling), and integration. The anomeric protons (H-1' and H-1'') are typically the most downfield non-exchangeable protons and serve as key starting points for assignment.
-
¹³C NMR: Reveals the chemical environment of each carbon atom. The number of signals confirms the number of unique carbons, and their shifts indicate their functionalization (e.g., carbons bearing oxygen or nitrogen are downfield).
-
2D NMR (HSQC, HMBC): These experiments are crucial for connecting the proton and carbon frameworks. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded ¹H-¹³C pairs. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the linchpin for identifying the HABA attachment site, as it reveals long-range correlations (2-3 bonds) between protons and carbons, allowing for the connection of the HABA carbonyl group to a specific proton on the Kanamycin A scaffold[6].
Detailed Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of this compound reference standard.
-
Dissolve the sample in 0.5-0.6 mL of Deuterium Oxide (D₂O, 99.9%). D₂O is the solvent of choice as it exchanges with the labile hydroxyl (-OH) and amine (-NH₂) protons, simplifying the spectrum by removing their broad signals and allowing the underlying skeletal proton signals to be resolved[6][7].
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Utilize a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for enhanced sensitivity, which is particularly beneficial given the potentially small sample quantity[6].
-
Acquire a standard ¹H NMR spectrum to assess sample concentration and purity.
-
Acquire a ¹³C{¹H} spectrum.
-
Acquire 2D correlation spectra:
-
gHSQCAD: To establish direct ¹H-¹³C one-bond correlations.
-
gHMBCAD: To identify long-range ¹H-¹³C correlations (optimized for J = 8-10 Hz). This is critical for connecting the rings and identifying the acylation site.
-
gCOSY: To trace proton-proton coupling networks within each ring.
-
-
Data Interpretation and Expected Observations
The key to confirming the structure is observing an HMBC correlation from the H-3 proton on the 2-deoxystreptamine ring (Ring B) to the carbonyl carbon of the HABA moiety. The chemical shifts of protons and carbons on Ring B will be significantly affected compared to the parent Kanamycin A structure.
Table 1: Predicted ¹H NMR Chemical Shifts for 3-HABA Kanamycin A in D₂O
| Ring / Moiety | Proton | Expected Chemical Shift (δ, ppm) | Rationale / Notes |
|---|---|---|---|
| Ring A | H-1' | ~5.4 | Anomeric proton, downfield due to two adjacent oxygens. |
| Ring B (2-DOS) | H-1, H-3 | ~3.5 - 4.0 | H-3 will show a downfield shift due to amide bond formation. |
| Ring C | H-1'' | ~5.1 | Anomeric proton. |
| HABA Moiety | H-2''' | ~4.2 | Proton alpha to hydroxyl and carbonyl groups. |
| HABA Moiety | H-4''' | ~3.1 | Protons adjacent to the terminal amino group. |
| Other | Ring Protons | 3.2 - 4.5 | Complex, overlapping region of sugar protons[6][8]. |
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-HABA Kanamycin A in D₂O
| Ring / Moiety | Carbon | Expected Chemical Shift (δ, ppm) | Rationale / Notes |
|---|---|---|---|
| Ring A | C-1' | ~98 | Anomeric carbon. |
| Ring B (2-DOS) | C-3 | ~55 | Shifted downfield upon acylation. |
| Ring C | C-1'' | ~101 | Anomeric carbon. |
| HABA Moiety | C-1''' (C=O) | ~175 | Carbonyl carbon, key signal for HMBC. |
| HABA Moiety | C-2''' | ~70 | Carbon bearing the hydroxyl group. |
| Other | Ring Carbons | 50 - 85 | Region for other sugar carbons[7][9]. |
Section 2: Molecular Mass and Fragmentation by Mass Spectrometry
Mass spectrometry provides orthogonal data to NMR, confirming the molecular weight and offering structural information through controlled fragmentation. For large, polar, and thermally labile molecules like aminoglycosides, Electrospray Ionization (ESI) is the technique of choice as it is a "soft" ionization method that keeps the molecule intact[10][11].
Causality: Why ESI-MS and HILIC?
-
Electrospray Ionization (ESI): Generates intact, protonated molecular ions [M+H]⁺, allowing for the precise determination of the molecular weight. Its high sensitivity makes it ideal for impurity analysis[11].
-
Tandem Mass Spectrometry (MS/MS): The protonated molecular ion is selected and fragmented via collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint of the molecule's structure. For aminoglycosides, the most common fragmentation pathway is the cleavage of glycosidic bonds, leading to the loss of sugar rings[10][12]. This pattern can confirm the core Kanamycin A structure.
-
Hydrophilic Interaction Chromatography (HILIC): Aminoglycosides are highly polar and show poor retention on traditional reversed-phase (C18) columns. HILIC provides excellent retention and separation of these polar analytes, making it the preferred chromatographic technique for LC-MS analysis[13].
Visualizing the Analytical Workflow
Caption: Overall workflow for the spectral analysis of this compound.
Detailed Experimental Protocol: LC-MS/MS Analysis
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in water at 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to 1-10 µg/mL in the initial mobile phase composition (e.g., 80:20 Acetonitrile:Water with 0.1% Formic Acid). Formic acid is used to promote protonation for positive mode ESI.
-
-
LC Method:
-
Column: A HILIC column (e.g., Waters Atlantis Premier BEH Z-HILIC) is recommended[13].
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a high percentage of organic phase (e.g., 80-90% B) and gradually increase the aqueous phase (A) to elute the polar analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Method:
-
Ionization Mode: ESI Positive.
-
Full Scan (MS1): Scan a mass range of m/z 100-1000 to detect the protonated molecular ion.
-
MS/MS (Product Ion Scan): Select the [M+H]⁺ ion (expected at m/z 586.3) as the precursor for collision-induced dissociation (CID). Optimize collision energy to achieve a rich fragmentation spectrum. A typical transition for Kanamycin A itself is m/z 485 -> 163[14].
-
Data Interpretation and Expected Fragmentation
The molecular formula for 3-HABA Kanamycin A is C₂₂H₄₃N₅O₁₃, with a monoisotopic mass of 585.28 g/mol [3][4].
Table 3: Expected High-Resolution ESI-MS Data
| Ion Species | Calculated m/z | Expected Observation |
|---|---|---|
| [M+H]⁺ | 586.2878 | The primary ion observed, confirming the molecular weight. |
| [M+Na]⁺ | 608.2698 | Often observed as an adduct in ESI. |
| [M+2H]²⁺ | 293.6475 | Doubly charged ion, common for molecules with multiple basic sites. |
The MS/MS spectrum is expected to be dominated by glycosidic bond cleavages.
Caption: Predicted ESI-MS/MS fragmentation pathway for 3-HABA Kanamycin A.
Table 4: Predicted Key MS/MS Fragments of 3-HABA Kanamycin A ([M+H]⁺ = 586.3)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Origin / Neutral Loss |
|---|---|---|
| 586.3 | 425.2 | Loss of Ring A or Ring C (C₆H₁₂NO₄, mass 162.1 Da) |
| 586.3 | 163.1 | Formation of the oxonium ion from either Ring A or Ring C |
| 425.2 | 263.1 | Loss of Ring A/C from the m/z 425 fragment, leaving the HABA-2-DOS core |
Note: The fragments at m/z 425.2 and 163.1 are characteristic of the Kanamycin A core structure itself[10]. The presence of the intact HABA-2-DOS core (m/z 263.1 + HABA mass) would further confirm the structure.
Conclusion: A Synergistic Approach to Structural Validation
The structural elucidation of this compound is a clear demonstration of the power of a multi-technique analytical approach. NMR spectroscopy provides the definitive, non-destructive confirmation of the precise location of the HABA acyl group on the N-3 position of the 2-deoxystreptamine ring through unambiguous HMBC correlations. Complementing this, LC-MS/MS analysis confirms the compound's molecular weight with high precision and validates the integrity of the core Kanamycin A trisaccharide structure through characteristic fragmentation patterns. For researchers in drug development, employing this dual-spectroscopy workflow provides a self-validating system, ensuring the highest degree of confidence in the structural identity and purity of pharmaceutical compounds and their related substances.
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An In-Depth Technical Guide to the Biological Activity of 3-HABA Kanamycin A Sulfate
Foreword: Unveiling the Profile of a Lesser-Known Kanamycin Derivative
To our fellow researchers, scientists, and drug development professionals, this technical guide ventures into the nuanced biological landscape of 3-HABA Kanamycin A Sulfate. This compound, often identified as Amikacin Impurity A, represents a unique molecular entity at the intersection of the well-established aminoglycoside, Kanamycin A, and its semi-synthetic, resistance-evading successor, Amikacin.[1] While direct and extensive research on this compound is not abundant, its structural relationship to these two pivotal antibiotics allows for a robust, inferred understanding of its likely biological activities. This guide is structured to provide a comprehensive, technically-grounded perspective, moving from the foundational mechanism of action of its parent compound to the functional implications of its defining chemical modification. We will delve into its predicted antibacterial efficacy and the critical aspects of ototoxicity and nephrotoxicity that characterize the aminoglycoside class. Every protocol and mechanistic claim is presented with the intent of providing a self-validating framework for your own investigations.
The Aminoglycoside Foundation: Kanamycin A's Mechanism of Action
To comprehend the activity of this compound, we must first examine its progenitor, Kanamycin A. Like all aminoglycosides, Kanamycin A exerts its bactericidal effects by disrupting protein synthesis in susceptible bacteria.[2] This process is initiated by the antibiotic's entry into the bacterial cell and its subsequent binding to the 30S ribosomal subunit. This binding event interferes with the accurate reading of mRNA, leading to the incorporation of incorrect amino acids into growing polypeptide chains and ultimately, the production of non-functional proteins. This disruption of protein synthesis is a key factor in the bactericidal cascade.[2]
Caption: Kanamycin A's bactericidal pathway.
The HABA Modification: A Shield Against Resistance
The defining feature of this compound is the presence of an (S)-4-amino-2-hydroxybutyryl (HABA) group. This same modification at the N-1 position of the 2-deoxystreptamine ring of Kanamycin A gives rise to Amikacin, a potent semi-synthetic aminoglycoside. The primary role of the HABA group is to sterically hinder the action of aminoglycoside-modifying enzymes (AMEs), which are a major mechanism of bacterial resistance.[3][4] These enzymes, such as acetyltransferases, phosphotransferases, and nucleotidyltransferases, inactivate aminoglycosides by adding chemical moieties that prevent them from binding to the ribosome. The bulky HABA group protects Kanamycin A's core structure from many of these enzymatic attacks, thus restoring its activity against many strains that are resistant to Kanamycin A and other aminoglycosides.[3]
Predicted Biological Activity of this compound
Given that this compound is an isomer of Amikacin, its biological activity is predicted to be very similar. The key difference lies in the attachment point of the HABA group. In Amikacin, it is at the N-1 position, while in 3-HABA Kanamycin A, it is at the 3-amino group of the 6-amino-6-deoxy-D-glucose ring. While this positional difference may influence the precise degree of activity and resistance evasion, the presence of the HABA group strongly suggests an enhanced profile compared to the parent Kanamycin A.
Predicted Antibacterial Spectrum
It is anticipated that this compound will exhibit a broad spectrum of activity against Gram-negative bacilli, similar to Amikacin. This includes many species that have acquired resistance to Kanamycin A.
| Organism | Kanamycin A Susceptibility | Amikacin Susceptibility | Predicted this compound Susceptibility |
| Escherichia coli | Often Resistant | Generally Susceptible | Likely Susceptible |
| Klebsiella pneumoniae | Often Resistant | Generally Susceptible | Likely Susceptible |
| Pseudomonas aeruginosa | Often Resistant | Generally Susceptible | Likely Susceptible |
| Acinetobacter baumannii | Often Resistant | Generally Susceptible | Likely Susceptible |
| Mycobacterium tuberculosis | Susceptible (some resistance) | Susceptible (often more potent)[5] | Likely Susceptible |
Table 1: Comparative and Predicted Antibacterial Susceptibility.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, is fundamental for assessing the in vitro antibacterial potency of this compound.[6][7]
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., ATCC quality control strains and clinical isolates)
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettor
Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (typically sterile water for aminoglycosides) at a concentration at least 10 times the highest concentration to be tested.
-
Preparation of Bacterial Inoculum: From an overnight culture on a non-selective agar medium, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilution of Inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Serial Dilution of Antimicrobial Agent: In a 96-well plate, perform a two-fold serial dilution of the this compound in CAMHB to achieve a range of desired concentrations.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the antimicrobial agent. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.
Caption: Workflow for in vitro ototoxicity testing.
Potential Nephrotoxicity of this compound
Nephrotoxicity is another major dose-limiting side effect of aminoglycosides. [8]These drugs are actively taken up and accumulate in the proximal tubule cells of the kidneys. [9]This accumulation leads to cellular damage through various mechanisms, including lysosomal dysfunction and mitochondrial damage, ultimately resulting in acute tubular necrosis. [4][10] A patent for the synthesis of Amikacin notes that certain impurities may be less toxic than other isomeric byproducts. [10]While this provides a hopeful indication, rigorous testing is necessary to confirm the nephrotoxic profile of this compound.
Experimental Protocol: In Vitro Nephrotoxicity Assessment Using LLC-PK1 Cells
The LLC-PK1 cell line, derived from pig kidney proximal tubules, is a widely used model to study aminoglycoside-induced nephrotoxicity. [11][12][13] Objective: To evaluate the cytotoxic effects of this compound on a renal proximal tubule cell line.
Materials:
-
LLC-PK1 cells
-
Medium 199 with 3% FBS
-
This compound
-
Cytotoxicity assay kit (e.g., LDH release assay)
-
24-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Grow LLC-PK1 cells to confluence in 24-well plates.
-
Treatment: Expose the confluent cell monolayers to various concentrations of this compound in serum-free medium. Include a positive control (e.g., a known nephrotoxic aminoglycoside like Gentamicin) and an untreated control.
-
Incubation: Incubate the cells for the desired time period (e.g., 48-72 hours).
-
LDH Assay: At the end of the incubation, collect the cell culture supernatant. Measure the activity of lactate dehydrogenase (LDH) released into the supernatant, which is an indicator of cell membrane damage and cytotoxicity, using a commercially available kit.
-
Data Analysis: Express the LDH release as a percentage of the total LDH (determined by lysing the control cells). Plot the percentage of cytotoxicity against the concentration of the test compound.
Conclusion and Future Directions
This compound stands as a molecule of significant interest, bridging the gap between a foundational antibiotic and its resistance-proofed derivative. Based on its structure, it is predicted to possess a favorable antibacterial profile, likely overcoming some of the enzymatic resistance mechanisms that render Kanamycin A ineffective. However, the potential for ototoxicity and nephrotoxicity, hallmarks of the aminoglycoside class, must be thoroughly investigated. The experimental protocols detailed in this guide provide a robust framework for such evaluations. Further research is warranted to definitively characterize the biological activity of this compound, which could inform its potential as a therapeutic agent or as a reference standard in the quality control of Amikacin production.
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A Technical Guide to the Discovery and Synthesis of 3-HABA Kanamycin A Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and origin of 3-HABA Kanamycin A Sulfate. The narrative begins with the isolation of the parent compound, Kanamycin A, from Streptomyces kanamyceticus and elucidates its biosynthetic pathway. The focus then shifts to the chemical derivatization of Kanamycin A to produce the semi-synthetic antibiotic Amikacin. It is within this synthetic process that 3-HABA Kanamycin A emerges, primarily as a known impurity. This guide will detail the scientific rationale and methodologies behind the discovery of Kanamycin A and the subsequent chemical modifications leading to the formation of this compound, offering valuable insights for researchers in antibiotic development and related fields.
Discovery of the Parent Compound: Kanamycin A
Kanamycin was first discovered in 1957 by Hamao Umezawa and his colleagues from the bacterium Streptomyces kanamyceticus.[1][2] This discovery was a significant milestone in the search for new antibiotics to combat severe bacterial infections, including tuberculosis.[1] Kanamycin is an aminoglycoside antibiotic, a class of compounds known for their potent bactericidal activity.[3] The crude fermentation product of S. kanamyceticus is a complex of three main components: Kanamycin A, the major and most active component, and two minor components, Kanamycin B and C.[1][3] Due to its broad spectrum of activity, particularly against Gram-negative bacteria, Kanamycin quickly became a vital therapeutic agent.[4]
The primary mechanism of action for Kanamycin involves the inhibition of protein synthesis in bacteria.[1] It achieves this by binding to the 30S ribosomal subunit, which leads to misreading of the mRNA and the production of non-functional proteins, ultimately resulting in cell death.[1][3]
The Natural Origin: Biosynthesis of Kanamycin A in Streptomyces kanamyceticus
The production of Kanamycin A by Streptomyces kanamyceticus is a complex process governed by a specific gene cluster.[5] The biosynthetic pathway can be conceptually divided into several key stages, starting from a common precursor and branching into parallel pathways that eventually converge to produce Kanamycin A.[1][6]
Core Precursor Synthesis
The biosynthesis of many aminoglycoside antibiotics, including Kanamycin, begins with the formation of 2-deoxystreptamine (2-DOS), an aminocyclitol derived from D-glucose 6-phosphate in a four-step enzymatic process.[1]
Glycosylation and Parallel Pathways
A crucial and interesting aspect of Kanamycin biosynthesis is the existence of parallel pathways following the formation of 2-DOS.[6][7] This divergence is attributed to the substrate promiscuity of a key glycosyltransferase enzyme, which can utilize two different sugar donors: UDP-N-acetyl-α-D-glucosamine and UDP-α-D-glucose.[1][6] This leads to two distinct series of intermediate compounds.
-
Pathway 1: Leads to the formation of Kanamycin C and Kanamycin B.
-
Pathway 2: Leads to the formation of Kanamycin D and Kanamycin X.
Recent research has clarified that Kanamycin A is synthesized from Kanamycin B through the action of the enzymes KanJ and KanK.[8] This finding refined earlier models that proposed a more direct, linear pathway. Disruption of the kanJ gene, for instance, leads to the accumulation of Kanamycin B, confirming its role as a direct precursor to Kanamycin A.[8]
The following diagram illustrates the later stages of the Kanamycin A biosynthetic pathway:
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A Comprehensive Technical Guide to 3-HABA Kanamycin A Sulfate
This guide provides an in-depth exploration of 3-HABA Kanamycin A Sulfate, a significant derivative of the aminoglycoside antibiotic, Kanamycin A. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, mechanism of action, and analytical methodologies, offering field-proven insights into its relevance, particularly as an impurity in the synthesis of Amikacin.
Introduction: Understanding the Aminoglycoside Landscape
Kanamycin, first isolated from Streptomyces kanamyceticus in 1957 by Hamao Umezawa, is a cornerstone aminoglycoside antibiotic effective against a wide spectrum of bacteria.[1][2] The Kanamycin complex consists of three primary components: Kanamycin A, B, and C, with Kanamycin A being the major and most commonly utilized constituent.[1] Aminoglycosides exert their bactericidal effects by irreversibly binding to the bacterial 30S ribosomal subunit, leading to the misreading of mRNA and subsequent inhibition of protein synthesis.[3][4]
This guide focuses on a specific derivative, this compound. The "3-HABA" designation refers to the attachment of a (L)-4-amino-2-hydroxybutyryl group at the 3-amino position of the 2-deoxystreptamine ring of Kanamycin A. This modification is of particular interest as it is recognized as an impurity in the manufacturing of Amikacin, a semi-synthetic aminoglycoside derived from Kanamycin A.[5][6] Understanding the characteristics of this impurity is crucial for quality control and regulatory compliance in pharmaceutical production.
Chemical Identity and Properties
A precise understanding of the molecular characteristics of this compound is fundamental for any scientific investigation.
| Property | Value | Source(s) |
| Chemical Name | 3-(L-4-amino-2-hydroxy-butyryl)kanamycin A Sulfate | [5] |
| Synonyms | Amikacin Impurity A | [5] |
| Molecular Formula | C22H43N5O13•xH2SO4 | [5] |
| Molecular Weight | 585.60 g/mol (free base) | [5] |
| Parent Compound | Kanamycin A | [1][7] |
| CAS Number (Kanamycin A Sulfate) | 25389-94-0 | [8][9][10][11][12] |
| Molecular Formula (Kanamycin A Sulfate) | C18H38N4O15S | [3][10] |
| Molecular Weight (Kanamycin A Sulfate) | 582.58 g/mol | [1][10] |
The sulfate salt form enhances the stability and solubility of the compound in aqueous solutions, a critical factor for both pharmaceutical formulation and laboratory applications.
Synthesis and Formation as an Impurity
The synthesis of Amikacin involves the selective acylation of the N-1 amino group of the 2-deoxystreptamine ring of Kanamycin A with L-(-)-4-amino-2-hydroxybutyric acid (L-HABA).[6] However, the presence of other reactive amino groups on the Kanamycin A molecule, such as the one at the 3-position, can lead to the formation of impurities like 3-HABA Kanamycin A.
The process for the selective synthesis of Amikacin often involves protecting the 3- and 6'-amino groups of Kanamycin A.[6] The reaction is then carried out by forming a complex with a bivalent metal cation (e.g., zinc, nickel, copper) to orient the molecule for preferential acylation at the N-1 position.[6] Incomplete protection or side reactions can result in the acylation at the 3-position, yielding 3-HABA Kanamycin A.
Caption: Simplified workflow of Amikacin synthesis highlighting the formation of 3-HABA Kanamycin A as a byproduct.
Mechanism of Action: An Aminoglycoside Perspective
The mechanism of action for 3-HABA Kanamycin A is presumed to be similar to that of its parent compound, Kanamycin A, and other aminoglycosides. The core of this action is the high-affinity binding to the 16S rRNA within the 30S ribosomal subunit of bacteria.[3] This interaction disrupts the process of protein synthesis in several ways:
-
Interference with the Initiation Complex: The binding can block the formation of a functional initiation complex, a crucial first step in protein synthesis.[3]
-
mRNA Misreading: It causes codon misreading, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.
-
Inhibition of Translocation: The movement of the ribosome along the mRNA is impeded, halting protein elongation.[4]
The accumulation of non-functional or toxic proteins ultimately leads to bacterial cell death.[13]
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Methodological & Application
A Validated Stability-Indicating HPLC Method for the Separation and Quantification of Amikacin and its Process-Related Impurity, Kanamycin A
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a robust, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of the aminoglycoside antibiotic Amikacin and its primary process-related impurity and synthetic precursor, Kanamycin A. Due to the absence of a native chromophore in these molecules, a pre-column derivatization technique based on the Hantzsch condensation reaction is employed. This method imparts a strong UV-absorbing moiety to the analytes, allowing for sensitive and specific detection using a standard photodiode array (PDA) or UV-Vis detector. The developed reversed-phase HPLC method demonstrates excellent separation, linearity, accuracy, and precision, meeting the rigorous standards required for quality control and regulatory submissions in the pharmaceutical industry.
Introduction: The Analytical Challenge of Aminoglycosides
Amikacin is a critical semi-synthetic aminoglycoside antibiotic used to treat severe, multidrug-resistant Gram-negative bacterial infections. It is synthesized by the acylation of the C-1 amino group of Kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA)[1]. Consequently, Kanamycin A is a key process-related impurity that must be closely monitored to ensure the safety and efficacy of the final Amikacin drug product[2].
The primary analytical challenge in the HPLC analysis of aminoglycosides like Amikacin and Kanamycin is their molecular structure. These compounds are highly polar and lack any significant UV-absorbing chromophores, which prevents their direct determination by conventional HPLC-UV methods[3][4]. While alternative detection methods such as Pulsed Amperometric Detection (PAD) or Mass Spectrometry (MS) exist, a validated UV-Vis method offers greater accessibility and cost-effectiveness for routine quality control laboratories.
To overcome this limitation, pre-column derivatization is the strategy of choice. This application note provides a detailed protocol using a derivatization method based on the Hantzsch condensation reaction. In this reaction, the primary amino groups of the aminoglycosides react with a reagent mixture of acetylacetone and formaldehyde in an acetate buffer. This forms a stable, yellow-colored dihydropyridine derivative that exhibits a strong absorbance maximum around 330 nm, enabling sensitive quantification[5][6][7].
Principle of the Method
The analytical workflow involves two main stages: derivatization and chromatographic separation.
-
Derivatization (Hantzsch Reaction): The primary amine groups on Amikacin and Kanamycin A undergo a condensation reaction with acetylacetone and formaldehyde. This reaction, conducted in a heated water bath, forms a stable cyclic chromophore. The resulting derivatives are then directly injected into the HPLC system.
-
Chromatographic Separation: The derivatized analytes are separated on a reversed-phase C18 column using an isocratic mobile phase composed of an acetonitrile and acetate buffer mixture. The separation is based on the differential partitioning of the derivatized molecules between the stationary and mobile phases. Quantification is achieved by monitoring the column effluent at the absorbance maximum of the derivatives.
Experimental Protocols
Materials and Reagents
-
Standards: Amikacin Sulfate (USP Reference Standard), Kanamycin A Sulfate (USP Reference Standard)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)
-
Reagents:
-
Sodium Acetate Trihydrate (ACS Grade)
-
Glacial Acetic Acid (ACS Grade)
-
Acetylacetone (ACS Grade)
-
Formaldehyde solution (37% w/w, ACS Grade)
-
-
Water: Deionized water, filtered through a 0.22 µm filter.
-
Equipment:
-
Analytical Balance
-
Calibrated Volumetric flasks and pipettes
-
pH meter
-
HPLC system with a UV/PDA detector, column oven, and autosampler
-
Reversed-phase C18 column (e.g., Spherisorb ODS2, 250 mm x 4.6 mm, 5 µm)[5]
-
Water bath or heating block
-
Vortex mixer
-
Syringe filters (0.45 µm, Nylon)
-
Preparation of Solutions
-
0.1 M Sodium Acetate Buffer (pH 5.0): Dissolve 13.6 g of sodium acetate trihydrate in 800 mL of deionized water. Adjust the pH to 5.0 ± 0.05 with glacial acetic acid. Dilute to a final volume of 1000 mL with deionized water.
-
Mobile Phase (Acetonitrile:Acetate Buffer, 25:75 v/v): Mix 250 mL of acetonitrile with 750 mL of 0.1 M Sodium Acetate Buffer (pH 5.0). Filter through a 0.45 µm membrane filter and degas thoroughly before use[3][8].
-
Hantzsch Derivatizing Reagent: In a 50 mL volumetric flask, mix 10 mL of methanol, 1 mL of acetylacetone, and 1 mL of formaldehyde solution. Dilute to volume with 0.1 M Sodium Acetate Buffer (pH 5.0). This reagent should be prepared fresh daily.
-
Diluent: Use deionized water for preparing standard and sample solutions.
Standard Solution Preparation
-
Amikacin Stock Solution (approx. 1000 µg/mL): Accurately weigh about 25 mg of Amikacin Sulfate Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Kanamycin A Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of Kanamycin A Sulfate Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
System Suitability Solution (Amikacin ~20 µg/mL, Kanamycin ~20 µg/mL): Prepare by diluting the stock solutions appropriately. This solution is used to verify the performance of the chromatographic system.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Amikacin stock solution to cover the desired concentration range (e.g., 5-50 µg/mL).
Sample Preparation (e.g., for Amikacin Drug Substance)
-
Accurately weigh about 25 mg of the Amikacin Sulfate sample into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with diluent to obtain a concentration of approximately 1000 µg/mL.
-
Further dilute this solution to a final target concentration within the calibration range (e.g., 20 µg/mL).
Pre-Column Derivatization Protocol
-
Pipette 1.0 mL of each standard solution and sample solution into separate, clearly labeled screw-cap vials or test tubes.
-
To each vial, add 1.0 mL of the freshly prepared Hantzsch Derivatizing Reagent[4].
-
Cap the vials tightly and vortex for 30 seconds.
-
Place the vials in a water bath or heating block set to 60°C for 15 minutes to allow the reaction to complete[4].
-
After heating, immediately cool the vials in an ice bath to stop the reaction.
-
The derivatized solutions are now ready for HPLC analysis. They should be analyzed within a few hours for best results.
HPLC System and Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the separation of derivatized Amikacin and Kanamycin A.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Spherisorb C18 ODS2 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile : 0.1 M Sodium Acetate Buffer (pH 5.0) (25:75, v/v)[5] |
| Elution Mode | Isocratic |
| Flow Rate | 2.0 mL/min[5] |
| Column Temperature | 35°C[5] |
| Injection Volume | 20 µL |
| Detector | PDA/UV-Vis Detector |
| Detection Wavelength | 330 nm[7] |
| Run Time | Approximately 15 minutes |
System Suitability Testing (SST)
Before starting the analysis, inject the derivatized System Suitability Solution at least five times. The system is deemed ready for analysis if the following criteria are met:
-
Resolution (Rs): The resolution between the derivatized Kanamycin A and Amikacin peaks should be NLT 2.0 .
-
Tailing Factor (Tf): The tailing factor for the Amikacin peak should be NMT 2.0 .
-
Relative Standard Deviation (%RSD): The %RSD for the peak areas of five replicate injections of Amikacin should be NMT 2.0% .
Method Validation Summary
This analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The results demonstrate that the method is suitable for its intended purpose.
| Validation Parameter | Typical Results & Acceptance Criteria |
| Specificity | The method is specific. No interference was observed from blanks or placebo at the retention times of Amikacin and Kanamycin A. The method is stability-indicating, as degradation products did not interfere with the quantification of the main peak[5][6]. |
| Linearity | The calibration curve was linear over the range of 5–50 µg/mL for Amikacin. The correlation coefficient (r²) was > 0.999. |
| Accuracy (Recovery) | Mean recovery was found to be within 98.0% - 102.0% for spiked samples at three concentration levels. |
| Precision | - Repeatability (Intra-day): %RSD < 2.0% - Intermediate Precision (Inter-day): %RSD < 2.0% |
| Limit of Detection (LOD) | ~0.02 µg/mL[4] |
| Limit of Quantification (LOQ) | ~0.07 µg/mL[4] |
| Robustness | The method was robust to small, deliberate changes in mobile phase composition (±2% organic), pH (±0.2 units), and column temperature (±2°C)[5]. |
Visualization of the Analytical Workflow
The following diagram illustrates the complete workflow from sample preparation to final data analysis.
Caption: Workflow for Amikacin & Kanamycin A analysis.
References
-
The derivatization HPLC determination of the related substances and content of amikacin sulfate and its injection. ResearchGate. Available at: [Link]
-
Liquid Chromatographic Determination of Amikacin Sulphate after Pre-Column Derivatization. Korany, M. A., Haggag, R. S., Ragab, M. A., & Elmallah, O. A. (2014). Journal of Chromatographic Science, 52(7), 639–649. Available at: [Link]
-
Liquid chromatographic determination of amikacin sulphate after pre-column derivatization. Korany, M. A., Haggag, R. S., Ragab, M. A., & Elmallah, O. A. (2013). Journal of chromatographic science, 52(7), 639-49. Available at: [Link]
-
Liquid Chromatographic Determination of Amikacin Sulphate after Pre-Column Derivatization. Korany, M. A., et al. (2014). Academia.edu. Available at: [Link]
-
Liquid Chromatographic Determination of Amikacin Sulphate after Pre-Column Derivatization. Korany, M. A., et al. Oxford Academic. Available at: [Link]
-
Liquid Chromatographic Determination of Amikacin Sulphate after Pre-Column Derivatization. Korany, M. A., et al. (2013). ResearchGate. Available at: [Link]
-
Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. Kumar, A., et al. (2018). SciELO. Available at: [Link]
-
IMPROVEMENT OF RELATED COMPOUND ANALYTICAL METHOD IN AMIKACIN BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Islam, S., et al. (2020). Rasayan Journal of Chemistry. Available at: [Link]
-
Assay Development for Aminoglycosides by HPLC with Direct UV Detection. Blanchaert, B., et al. (2017). Journal of Chromatographic Science, 55(3), 269-276. Available at: [Link]
-
Evaluation of dynamics of derivatization and development of RP- HPLC method for the determination of amikacin sulphate. Shehzadi, N., et al. (2017). Pakistan Journal of Pharmaceutical Sciences, 30(5), 1767-1777. Available at: [Link]
-
A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent. Maheshwari, M. L., et al. (2021). Journal of the Iranian Chemical Society, 18(3), 611-620. Available at: [Link]
-
Determination of Kanamycin by High Performance Liquid Chromatography. Zhang, Y., et al. (2019). Molecules, 24(10), 1935. Available at: [Link]
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- 3. academic.oup.com [academic.oup.com]
- 4. A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatographic determination of amikacin sulphate after pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) Liquid Chromatographic Determination of Amikacin Sulphate after Pre-Column Derivatization [academia.edu]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Study of Aminoglycoside Resistance: Featuring Kanamycin A Sulfate and its Derivative 3-HABA Kanamycin A Sulfate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Kanamycin A Sulfate in antibiotic resistance studies. Furthermore, we introduce 3-HABA Kanamycin A Sulfate, a key derivative, and delineate its specialized applications in the analytical and pharmacokinetic analysis of aminoglycoside antibiotics. Our focus is on the causality behind experimental choices, ensuring that the protocols are not just a series of steps, but a self-validating system for robust and reproducible results.
Introduction: The Enduring Relevance of Kanamycin in the Age of Antibiotic Resistance
Kanamycin, an aminoglycoside antibiotic first isolated from Streptomyces kanamyceticus, has been a cornerstone in both clinical practice and molecular biology research for decades.[1] Its primary component, Kanamycin A, exerts potent bactericidal activity against a broad spectrum of bacteria, particularly Gram-negative species.[2] In the laboratory, Kanamycin is widely used as a selective agent in molecular cloning to isolate cells that have successfully incorporated a Kanamycin resistance gene.[1][3]
However, the extensive use of Kanamycin and other aminoglycosides has led to the global emergence of resistant bacterial strains, posing a significant threat to public health.[2][4] This has necessitated in-depth studies to understand the mechanisms of resistance and to develop novel therapeutic strategies. This guide will detail the application of Kanamycin A in such studies and explore the role of its derivatives, like this compound, in the broader context of aminoglycoside research.
The Molecular Battleground: Kanamycin's Mechanism of Action and Bacterial Counter-Offensives
Kanamycin's Assault on the Ribosome
Kanamycin's bactericidal effect stems from its ability to disrupt protein synthesis.[1][2][3] The antibiotic targets the bacterial 30S ribosomal subunit, a critical component of the cellular machinery that translates messenger RNA (mRNA) into proteins.[5][6]
The mechanism involves three key steps:
-
Binding to the 30S Subunit: Kanamycin irreversibly binds to a specific site on the 16S ribosomal RNA (rRNA) within the 30S subunit.[3][7]
-
Inducing mRNA Misreading: This binding causes a conformational change in the ribosome, leading to the misreading of the mRNA codon by the transfer RNA (tRNA).[2][3][5]
-
Production of Non-functional Proteins: The incorporation of incorrect amino acids results in the synthesis of aberrant, non-functional proteins.[3] The accumulation of these faulty proteins disrupts essential cellular processes, ultimately leading to bacterial cell death.[3]
Caption: Mechanism of Kanamycin A action on the bacterial ribosome.
Bacterial Defenses: Mechanisms of Kanamycin Resistance
Bacteria have evolved sophisticated mechanisms to counteract the effects of Kanamycin and other aminoglycosides.[4][8] Understanding these mechanisms is fundamental to resistance studies.
-
Enzymatic Modification: This is the most prevalent mechanism of resistance.[8][9] Bacteria acquire genes (often on plasmids) that encode for aminoglycoside-modifying enzymes (AMEs).[4][10] These enzymes, such as acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), chemically modify the antibiotic, preventing it from binding to the ribosome.[4][10]
-
Ribosomal Alterations: Mutations in the genes encoding ribosomal proteins or the 16S rRNA can alter the binding site of Kanamycin, reducing its affinity and rendering it ineffective.[8][9]
-
Reduced Permeability and Efflux: Some bacteria can become resistant by reducing the uptake of the antibiotic or by actively pumping it out of the cell using efflux pumps.[8][9][10]
Application of Kanamycin A Sulfate in Antibiotic Resistance Research
Kanamycin A Sulfate is an indispensable tool for selecting and characterizing antibiotic-resistant bacteria. Its stability and solubility in aqueous solutions make it ideal for use in microbiological media.[11]
Protocol: Selection of Kanamycin-Resistant Bacterial Strains
This protocol outlines the process for selecting bacteria that have acquired Kanamycin resistance, either through natural mutation or genetic transformation.
Principle: By incorporating Kanamycin into the growth medium, only bacteria possessing a resistance mechanism (e.g., a resistance gene) will be able to survive and proliferate. This provides a powerful method for selection.[1][3]
Materials:
-
Kanamycin A Sulfate powder
-
Sterile, deionized water
-
Bacterial culture medium (e.g., Luria-Bertani broth or agar)
-
Bacterial strain of interest
-
Sterile filtration unit (0.22 µm filter)
-
Incubator
Step-by-Step Methodology:
-
Preparation of Kanamycin Stock Solution (e.g., 50 mg/mL):
-
Weigh out the appropriate amount of Kanamycin A Sulfate powder in a sterile container.
-
Dissolve in sterile, deionized water to a final concentration of 50 mg/mL. Causality Note: A high-concentration stock solution allows for small volumes to be added to media, minimizing dilution effects and contamination risk.
-
Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile, light-protected container.
-
Store the stock solution at -20°C for long-term use.
-
-
Preparation of Selective Media:
-
Prepare the desired bacterial growth medium (e.g., LB agar) and autoclave to sterilize.
-
Allow the medium to cool to a handleable temperature (approximately 50-55°C). Causality Note: Adding the antibiotic to overly hot media can cause its degradation.
-
Add the Kanamycin stock solution to the cooled medium to achieve the desired final concentration (see Table 1). Swirl gently to mix thoroughly.
-
Pour the selective agar into sterile petri dishes and allow them to solidify.
-
-
Inoculation and Incubation:
-
Plate the bacterial culture (e.g., post-transformation mixture or a mutagenized population) onto the Kanamycin-containing agar plates.
-
Incubate the plates under the appropriate conditions (e.g., 37°C for E. coli) for 16-24 hours.
-
-
Analysis:
-
Observe the plates for colony growth. Only Kanamycin-resistant bacteria will form colonies.
-
Colonies can then be picked for further analysis, such as plasmid DNA isolation, sequencing of resistance genes, or determination of the minimum inhibitory concentration (MIC).
-
Table 1: Recommended Kanamycin Concentrations for Selection
| Organism Type | Typical Final Concentration (µg/mL) |
| Escherichia coli | 25 - 50 |
| Agrobacterium tumefaciens | 50 |
| Other Gram-negative bacteria | 10 - 50 |
| Gram-positive bacteria | 10 - 50 (variable) |
Note: The optimal concentration should be empirically determined for specific strains and experimental conditions.
Caption: Workflow for the selection of Kanamycin-resistant bacteria.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Principle: The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a quantitative measure of susceptibility or resistance. This protocol uses the broth microdilution method, a standard technique in microbiology.
Materials:
-
Kanamycin A Sulfate stock solution
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum, adjusted to a 0.5 McFarland standard
-
Multichannel pipette
Step-by-Step Methodology:
-
Preparation of Kanamycin Dilutions:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of a working dilution of the Kanamycin stock solution to the first well of each row to be tested. This will create the highest concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well. Causality Note: Serial dilution creates a logarithmic gradient of antibiotic concentrations, allowing for precise determination of the MIC over a wide range.
-
-
Inoculation:
-
Prepare a bacterial suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add the diluted bacterial inoculum to each well.
-
Include a positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only).
-
-
Incubation and Analysis:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of Kanamycin at which there is no visible growth.
-
The Role of this compound in Aminoglycoside Research
While Kanamycin A is used directly in resistance studies, its derivatives are crucial for analytical and developmental purposes. This compound is an impurity of Amikacin, a semi-synthetic aminoglycoside derived from Kanamycin A.[][13] The "HABA" refers to a (L-4-amino-2-hydroxy-butyryl) group attached to the Kanamycin A structure.[13] This modification provides unique properties that are leveraged in specific applications.
Application in Analytical Chemistry
The chemical modification in this compound enhances its analytical utility, particularly in chromatography.[]
-
High-Performance Liquid Chromatography (HPLC): The altered structure of this compound improves its chromatographic performance.[] The HABA group can alter the polarity and interaction with the stationary phase of an HPLC column, allowing for better separation and purification from related compounds.[] This makes it a valuable reference standard for developing and validating HPLC methods to detect and quantify Amikacin and its impurities in pharmaceutical preparations.[]
-
Spectrophotometry: The HABA moiety can impart distinct spectrophotometric properties, such as a significant absorbance at specific wavelengths, which facilitates its detection and quantification in various samples.[]
Application in Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
As a known metabolite or impurity, this compound can serve as a model compound in bioanalytical investigations.[]
-
Studying Drug Metabolism: By tracking the appearance and concentration of this compound in biological systems after the administration of Amikacin, researchers can gain insights into the metabolic pathways, distribution, and excretion of this important class of antibiotics.[] This information is critical for understanding the drug's efficacy and potential toxicity.
Conclusion
Kanamycin A Sulfate remains a vital tool for fundamental research into antibiotic resistance. The protocols detailed herein provide a robust framework for selecting and characterizing resistant bacterial strains. Concurrently, derivatives like this compound play a critical, albeit different, role. Its utility as an analytical standard and a model for PK/PD studies highlights the multifaceted approach required in the ongoing battle against antibiotic resistance. By understanding the mechanisms of action, the evolution of resistance, and the analytical chemistry of these compounds, the scientific community is better equipped to develop the next generation of antimicrobial therapies.
References
-
A Comprehensive Guide to Kanamycin. Creative Diagnostics. [Link]
-
Study on the Combination of Kanamycin and Other Antibiotics. Creative Diagnostics. [Link]
-
Reduced selection for antibiotic resistance in community context is maintained despite pressure by additional antibiotics. National Institutes of Health (NIH). [Link]
-
kanamycin A. The Comprehensive Antibiotic Resistance Database. [Link]
-
What is the mechanism of Kanamycin Sulfate? Patsnap Synapse. [Link]
-
Aminoglycoside-induced mutation suppression (stop codon readthrough) as a therapeutic strategy for Duchenne muscular dystrophy. National Institutes of Health (NIH). [Link]
-
Selective modification of the 3''-amino group of Kanamycin prevents significant loss of activity in resistant bacterial strains. ResearchGate. [Link]
-
Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives. National Institutes of Health (NIH). [Link]
-
Balancing Nonsense Mutation Readthrough and Toxicity of Designer Aminoglycosides for Treatment of Genetic Diseases. ACS Medicinal Chemistry Letters. [Link]
-
Mechanisms of resistance to aminoglycoside antibiotics: overview and perspectives. MedChemComm (RSC Publishing). [Link]
-
Antibiotic-Induced Mutagenesis: Under the Microscope. Frontiers. [Link]
-
Mechanisms and Impact of Aminoglycoside. Creative Diagnostics. [Link]
-
Safety Data Sheet: Kanamycin sulphate. Carl ROTH. [Link]
-
Aminoglycosides: Activity and Resistance. Antimicrobial Agents and Chemotherapy. [Link]
-
Aminoglycoside administration in paediatrics: a literature search comparing international practices of intravenous injection or intravenous infusion. ADC Education & Practice Edition. [Link]
-
Aminoglycoside Modifying Enzymes. PubMed Central. [Link]
-
Aminoglycoside resistance. Enzymatic mechanisms in clinical bacterial strains in Slovakia during the last decade. Oxford Academic. [Link]
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- 3. goldbio.com [goldbio.com]
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- 5. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 6. What is the mechanism of Kanamycin Sulfate? [synapse.patsnap.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Mechanisms of resistance to aminoglycoside antibiotics: overview and perspectives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. 硫酸卡那霉素 mixture of Kanamycin A (main component) and Kanamycin B and C | Sigma-Aldrich [sigmaaldrich.com]
- 13. scbt.com [scbt.com]
Application Notes and Protocols for the Quantitative Assay of Kanamycin A Sulfate using 3-HABA Derivatization
Abstract
This document provides a comprehensive guide for the quantitative determination of Kanamycin A Sulfate, a potent aminoglycoside antibiotic. Due to the absence of a significant chromophore in the Kanamycin A molecule, direct spectrophotometric quantification is challenging. This application note details a robust and sensitive method involving a pre-column derivatization reaction with 3-hydroxy-5-(aminomethyl)benzaldehyde (3-HABA). The resulting Schiff base derivative exhibits strong UV absorbance, enabling reliable quantification using either UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). This guide provides detailed protocols for both analytical approaches, along with comprehensive procedures for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]
Introduction: The Rationale for Kanamycin A Derivatization
Kanamycin A is a broad-spectrum aminoglycoside antibiotic isolated from Streptomyces kanamyceticus.[2] It is widely used in both clinical and research settings. Accurate quantification of Kanamycin A is crucial for pharmaceutical quality control, pharmacokinetic studies, and various research applications. However, the molecular structure of Kanamycin A lacks a chromophore that absorbs light in the UV-Visible range, precluding its direct measurement by spectrophotometry, a common and accessible analytical technique.
To overcome this limitation, a derivatization strategy is employed. This involves a chemical reaction that introduces a chromophoric tag onto the analyte molecule. For Kanamycin A, the primary amino groups present in its structure are ideal targets for such a reaction. This application note describes the use of 3-hydroxy-5-(aminomethyl)benzaldehyde (3-HABA) as a derivatizing agent. 3-HABA reacts with the primary amino groups of Kanamycin A to form a Schiff base, a conjugated system that strongly absorbs UV radiation. This derivatization reaction is the cornerstone of the quantitative assay detailed herein.
The derivatized Kanamycin A can then be quantified using two primary methods:
-
UV-Vis Spectrophotometry: A straightforward and rapid method suitable for routine analysis where high sample throughput is desired.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A more selective and sensitive method that separates the derivatized Kanamycin A from other components in a sample, making it ideal for complex matrices and for distinguishing between different aminoglycosides.
This document provides detailed protocols for both methods, as well as a comprehensive guide to validating the analytical procedure to ensure its accuracy, precision, and reliability for its intended purpose.
Chemical Principles of the Derivatization Reaction
The quantitative assay is based on the reaction between the primary amino groups of Kanamycin A and the aldehyde group of 3-hydroxy-5-(aminomethyl)benzaldehyde (3-HABA). This reaction forms a Schiff base, which is a compound containing a carbon-nitrogen double bond. The formation of this imine is a condensation reaction that results in a more extensive conjugated system, leading to a significant increase in UV absorbance.
Kanamycin A has four primary amino groups that can potentially react with 3-HABA. The stoichiometry of the reaction will depend on the reaction conditions, such as pH and the molar ratio of the reactants. For the purpose of a reproducible quantitative assay, it is crucial to establish and maintain consistent reaction conditions to ensure the formation of a consistent product.
Figure 1: Chemical reaction pathway for the derivatization of Kanamycin A with 3-HABA.
Materials and Reagents
-
Kanamycin A Sulfate (Reference Standard)
-
3-hydroxy-5-(aminomethyl)benzaldehyde (3-HABA)
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Bicarbonate (NaHCO₃)
-
Hydrochloric Acid (HCl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (deionized or HPLC grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
Reagent Preparation
-
Carbonate Buffer (0.1 M, pH 9.5): Dissolve 0.84 g of sodium bicarbonate and 0.13 g of sodium carbonate in 100 mL of deionized water. Adjust the pH to 9.5 with 1 M NaOH or 1 M HCl if necessary.
-
Kanamycin A Sulfate Stock Solution (1 mg/mL): Accurately weigh 10 mg of Kanamycin A Sulfate reference standard and dissolve it in 10 mL of deionized water. This stock solution should be stored at 2-8°C and prepared fresh weekly.
-
3-HABA Reagent Solution (10 mg/mL): Accurately weigh 100 mg of 3-HABA and dissolve it in 10 mL of methanol. This solution should be stored protected from light at 2-8°C.
Experimental Protocols
Protocol 1: UV-Vis Spectrophotometric Assay
This protocol describes the quantitative determination of Kanamycin A Sulfate using a UV-Vis spectrophotometer.
4.1.1. Derivatization Procedure
-
Prepare Kanamycin A Standards: Prepare a series of Kanamycin A standards with concentrations ranging from 10 µg/mL to 100 µg/mL by diluting the 1 mg/mL stock solution with deionized water.
-
Reaction Setup: In separate microcentrifuge tubes, add 100 µL of each Kanamycin A standard, a blank (100 µL of deionized water), and the unknown sample(s).
-
Add Buffer: To each tube, add 500 µL of 0.1 M carbonate buffer (pH 9.5).
-
Add Derivatizing Agent: Add 100 µL of the 10 mg/mL 3-HABA reagent solution to each tube.
-
Incubation: Vortex the tubes briefly and incubate at 60°C for 30 minutes in a water bath or heating block.
-
Cooling: After incubation, cool the tubes to room temperature.
-
Dilution: Dilute the reaction mixture by adding 300 µL of deionized water to each tube and mix thoroughly.
4.1.2. Spectrophotometric Measurement
-
Wavelength Scan: To determine the absorption maximum (λmax) of the derivatized Kanamycin A, perform a wavelength scan from 200 nm to 600 nm using one of the mid-range concentration standards. The λmax is expected to be in the UV range.
-
Absorbance Reading: Measure the absorbance of the blank, standards, and unknown samples at the determined λmax.
-
Calibration Curve: Plot the absorbance of the standards against their corresponding concentrations to generate a standard curve.
-
Quantification: Determine the concentration of Kanamycin A in the unknown sample(s) by interpolating their absorbance values on the standard curve.
Figure 2: Workflow for the UV-Vis spectrophotometric assay of Kanamycin A.
Protocol 2: HPLC-UV Assay
This protocol provides a more selective method for the quantification of Kanamycin A Sulfate using HPLC with UV detection.
4.2.1. Derivatization Procedure
The derivatization procedure is the same as described in section 4.1.1.
4.2.2. HPLC-UV Analysis
-
HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.0) in an isocratic or gradient elution. The exact ratio should be optimized for best separation. A starting point could be 25:75 (v/v) Acetonitrile:Buffer.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: The λmax determined in the spectrophotometric method.
-
Injection Volume: 20 µL
4.2.3. Analysis Procedure
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the derivatized blank, standards, and unknown samples into the HPLC system.
-
Data Acquisition: Record the chromatograms and integrate the peak area of the derivatized Kanamycin A.
-
Calibration Curve: Generate a standard curve by plotting the peak area of the standards against their concentrations.
-
Quantification: Determine the concentration of Kanamycin A in the unknown samples by comparing their peak areas to the standard curve.
Figure 3: Workflow for the HPLC-UV assay of Kanamycin A.
Assay Validation
To ensure that the developed assay is suitable for its intended purpose, it must be validated according to the ICH Q2(R1) guidelines.[1] The following parameters should be assessed:
Specificity
The specificity of the assay is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For the HPLC method, this can be demonstrated by showing that the peak for derivatized Kanamycin A is well-resolved from other peaks. For the spectrophotometric method, a comparison of the spectra of the analyte and potential interfering substances should be performed.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Procedure: Prepare at least five concentrations of Kanamycin A standards across the desired range. Analyze each concentration in triplicate.
-
Acceptance Criteria: Plot the mean absorbance or peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Procedure: Accuracy can be assessed by the recovery of a known amount of Kanamycin A spiked into a blank matrix. Prepare samples at three concentration levels (low, medium, and high) in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98-102%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by analyzing a minimum of six replicates of a sample at 100% of the test concentration.
-
Intermediate Precision (Inter-assay precision): The precision within-laboratory variations: different days, different analysts, different equipment, etc.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.
Limit of Quantification (LOQ) and Limit of Detection (LOD)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte (HPLC) or λmax (UV-Vis). |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (RSD) | ≤ 2% |
| LOQ | To be determined experimentally. |
| LOD | To be determined experimentally. |
Conclusion
The derivatization of Kanamycin A Sulfate with 3-HABA provides a robust and reliable method for its quantification. Both the UV-Vis spectrophotometric and HPLC-UV methods described in this application note offer excellent alternatives to direct measurement, with the HPLC method providing superior selectivity. Proper validation of the chosen method is essential to ensure the generation of accurate and precise data for research and quality control purposes.
References
- Umezawa, H., Ueda, M., Maeda, K., Yagishita, K., Kondo, S., Okami, Y., Utahara, R., Osato, Y., Nitta, K., & Takeuchi, T. (1957). Production and isolation of a new antibiotic, kanamycin. The Journal of Antibiotics, Series A, 10(5), 181-188.
-
Creative Diagnostics. (n.d.). A Comprehensive Guide to Kanamycin. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Sources
Application Note & Protocol: Preparation of a Stock Solution of 3-HABA Kanamycin A Sulfate for Research Applications
Introduction: The Critical Role of Reference Standards in Aminoglycoside Research
3-HABA Kanamycin A Sulfate, chemically known as 3-(L-4-amino-2-hydroxy-butyryl)kanamycin A, is a significant derivative of Kanamycin A. It is primarily recognized as a key impurity in the synthesis of Amikacin, a potent semisynthetic aminoglycoside antibiotic.[1] For researchers, scientists, and drug development professionals working on Amikacin or other aminoglycosides, having an accurately prepared and validated stock solution of this impurity is paramount. It serves as a critical reference standard in analytical methods such as High-Performance Liquid Chromatography (HPLC) for purity testing, pharmacokinetic studies, and quality control assays.
The integrity of experimental data is directly dependent on the precise concentration and purity of the reference standards used. An improperly prepared stock solution can lead to significant errors in quantification, misinterpretation of results, and compromised batch release decisions. This document provides a comprehensive, field-proven protocol for the preparation of a this compound stock solution, grounded in the established principles of handling aminoglycosides. We will not only detail the procedural steps but also explain the scientific rationale behind them to ensure a robust and reproducible outcome.
Compound Specifications & Physicochemical Data
Before proceeding with the protocol, it is essential to be familiar with the fundamental properties of the compound. This data underpins the choice of solvent, storage conditions, and handling procedures.
| Parameter | Value | Source |
| Full Chemical Name | O-6-Amino-6-deoxy-α-D-glucopyranosyl-(1→4)-O-[3-[[(2S)-4-amino-2-hydroxy-1-oxobutyl]amino]-3-deoxy-α-D-glucopyranosyl-(1→6)]-2-deoxy-L-streptamine sulfate | LGC Standards[2] |
| Alternate Names | 3-(L-4-amino-2-hydroxy-butyryl)kanamycin A; Amikacin Impurity A | SCBT[1] |
| Molecular Formula | C₂₂H₄₃N₅O₁₃·xH₂SO₄ | SCBT, LGC Standards[1][2] |
| Molecular Weight | 585.60 g/mol (as free amine) | SCBT, LGC Standards[1][2] |
| Appearance | White to off-white crystalline solid/powder | GRiSP[3] |
| Storage (as powder) | +2°C to +8°C, protect from moisture | LGC Standards, GRiSP[2][3] |
Protocol: Preparation of a 10 mg/mL Stock Solution
This protocol is designed to produce a sterile, accurately concentrated stock solution suitable for downstream analytical applications.
Required Materials & Equipment
-
This compound powder
-
Type I Ultrapure Water (e.g., Milli-Q® or equivalent)
-
Analytical balance (readable to at least 0.1 mg)
-
Sterile, conical-bottom polypropylene tubes (e.g., 15 mL or 50 mL)
-
Sterile, individually wrapped serological pipettes
-
Calibrated micropipettes and sterile, low-retention tips
-
Sterile syringe filters (0.22 µm pore size, low protein binding, e.g., PVDF or PES)
-
Sterile syringes (Luer-Lok™)
-
Vortex mixer
-
Sterile, cryogenic vials for aliquoting
-
Personal Protective Equipment (PPE): Lab coat, gloves, safety glasses
Experimental Workflow Diagram
Caption: Workflow for preparing a sterile stock solution of this compound.
Step-by-Step Methodology
PART A: Calculation of Required Mass
The first step in ensuring an accurate final concentration is a precise calculation. We will prepare a 10 mg/mL stock solution.
-
Formula: Mass (mg) = Desired Concentration (mg/mL) × Final Volume (mL)
-
Example for 1 mL of a 10 mg/mL stock:
-
Mass = 10 mg/mL × 1 mL = 10 mg
-
PART B: Reconstitution and Sterilization
-
Preparation: In a biological safety cabinet or a clean workspace, assemble all sterile materials. Don your PPE.
-
Weighing: Using an analytical balance, carefully weigh the calculated amount (e.g., 10 mg) of this compound powder onto a piece of weigh paper or directly into a sterile conical tube.
-
Expert Insight: Weighing directly into the dissolution tube minimizes material loss during transfer. Tare the tube on the balance before adding the powder.
-
-
Dissolution: Using a sterile serological pipette, add the desired volume of ultrapure water (e.g., 1 mL) to the tube containing the powder.
-
Mixing: Securely cap the tube and vortex at medium speed until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear and colorless.
-
Sterile Filtration: This is the most critical step for ensuring the solution is free from microbial contamination without compromising the compound's integrity.
-
Unpack a sterile syringe and a 0.22 µm sterile syringe filter.
-
Draw the dissolved solution into the syringe.
-
Attach the syringe filter to the Luer-Lok™ tip.
-
Dispense the solution through the filter into a new, sterile conical tube.
-
Trustworthiness Principle: Do not use autoclaving for sterilization. While some data suggests Kanamycin has some heat stability[5], filter sterilization is the universally accepted standard for antibiotic solutions to prevent any potential for heat-induced degradation.[3]
-
PART C: Aliquoting and Storage
-
Aliquoting: Using a calibrated micropipette with a sterile tip, immediately dispense the filtered stock solution into smaller, working-volume aliquots in sterile cryogenic vials.
-
Expert Insight: Aliquoting is crucial to preserve the stability of the stock solution. It prevents repeated freeze-thaw cycles which can degrade the compound over time and minimizes the risk of contamination of the entire stock.
-
-
Labeling: Clearly and legibly label each aliquot vial with the compound name ("3-HABA Kan A Sulfate"), concentration (10 mg/mL), preparation date, and your initials.
-
Storage: Transfer the labeled aliquots to a freezer for storage.
Storage and Stability Guidelines
Proper storage is essential to maintain the potency and shelf-life of the stock solution.
| Storage Condition | Temperature | Duration | Rationale & Notes |
| Long-Term | ≤ -20°C | Up to 6-12 months | This is the recommended condition to ensure maximum stability and prevent degradation.[3][6][7][8] |
| Short-Term | +2°C to +8°C | Up to 1 month | Suitable for working aliquots in active use.[3] Aqueous solutions are stable for extended periods at this temperature. |
| At Use Temperature | 37°C | Approx. 5 days | Kanamycin solutions show stability for about 5 days at 37°C, but this should be avoided for storage. |
Self-Validating System: By preparing a fresh working dilution from a frozen aliquot for each critical experiment, you ensure consistent performance and validate the integrity of your long-term stock. Discard any unused working dilutions at the end of the day.
Conclusion
The protocol outlined in this application note provides a reliable and scientifically sound method for preparing a this compound stock solution. By adhering to these steps—from precise calculation and dissolution in the correct solvent to mandatory sterile filtration and proper aliquoting—researchers can produce a high-quality reference standard. This attention to detail is fundamental to achieving accurate, reproducible, and trustworthy results in any research or drug development setting involving aminoglycoside analysis.
References
-
NovoPro Bioscience Inc. (n.d.). Kanamycin Stock Solution Preparation and Recipe. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6032, Kanamycin. Retrieved from [Link]
-
Genaxxon bioscience. (n.d.). Kanamycin sulfate 50 mg/mL. Retrieved from [Link]
-
Lab Fellows. (n.d.). Kanamycin Stock Solution (1000x). Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Preparation and Storage of Kanamycin Solution. Retrieved from [Link]
-
GRiSP Research Solutions. (2016). Product Info: Kanamycin (sulphate). Retrieved from [Link]
-
Tiaris Biosciences. (2023). FAQ: Kanamycin. Retrieved from [Link]
-
Experiment.com. (2024). Protocol for Making LB Plates for Bacterial Culture (Kanamycin Antibiotic). Retrieved from [Link]
-
AMSBIO. (n.d.). Product Data Sheet: Kanamycin Sulfate. Retrieved from [Link]
-
protocols.io. (2014). How to make a 50 mg/ml Kanamycin Stock Solution. Retrieved from [Link]
- Umezawa, H. (1960). U.S. Patent No. 2,931,798. Washington, DC: U.S. Patent and Trademark Office.
-
ResearchGate. (2018). How can I prepare Kanamycin stock solution from the powder form?. Retrieved from [Link]
-
UBPBio. (n.d.). Kanamycin Sulfate. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 3’’-HABA Kanamycin A Sulfate | LGC Standards [lgcstandards.com]
- 3. khimexpert.com [khimexpert.com]
- 4. US2931798A - Kanamycin and processes for the preparation thereof - Google Patents [patents.google.com]
- 5. Kanamycinsulfat 50 mg/mL [genaxxon.com]
- 6. Kanamycin Stock Solution [novoprolabs.com]
- 7. static.igem.wiki [static.igem.wiki]
- 8. ubpbio.com [ubpbio.com]
Application Notes & Protocols: The Strategic Use of 3-HABA Kanamycin A Sulfate in Cell Culture
Introduction: Overcoming Antibiotic Resistance in Cell Culture
The maintenance of sterile cell cultures is fundamental to reproducible and reliable scientific research. Aminoglycoside antibiotics, such as Kanamycin A, are widely used to prevent or eliminate bacterial contamination. These antibiotics function by binding to the 30S subunit of bacterial ribosomes, leading to mistranslation of mRNA and ultimately, cell death.[1][2][3][4] However, the pervasive emergence of antibiotic resistance, primarily through enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs), presents a significant challenge.[5]
3-HABA Kanamycin A is a semi-synthetic derivative of Kanamycin A, developed to counteract common resistance mechanisms. It is structurally characterized by the addition of a (S)-4-amino-2-hydroxybutyryl (HABA) group.[][7] This modification sterically hinders the primary sites targeted by AMEs, such as aminoglycoside phosphotransferases (APHs) and acetyltransferases (AACs), which would otherwise inactivate the antibiotic.[8][9] This enhanced resistance to enzymatic inactivation makes 3-HABA Kanamycin A Sulfate a valuable tool for applications where standard antibiotics may fail, particularly in the selection and maintenance of genetically modified cell lines that carry resistance markers susceptible to inactivation by AMEs.
This guide provides a comprehensive overview of the mechanism, preparation, and application of this compound, with detailed protocols for its effective use in both microbial and mammalian cell culture.
Mechanism of Action: The 3-HABA Advantage
Standard Kanamycin A functions by binding to the A-site on the 16S rRNA of the bacterial 30S ribosomal subunit.[2][8] This binding event disrupts protein synthesis in two critical ways: it blocks the initiation of translation and induces misreading of the mRNA codon, leading to the incorporation of incorrect amino acids and the production of nonfunctional proteins, which is ultimately lethal to the bacterium.[4]
The most common form of resistance is the enzymatic modification of Kanamycin's amino or hydroxyl groups.[5] Aminoglycoside phosphotransferases (APHs), for example, add a phosphate group to the 3'-hydroxyl group, a modification that prevents the antibiotic from binding to its ribosomal target.[4]
The strategic addition of the HABA group at the 3'' position in 3-HABA Kanamycin A provides a powerful defense against this inactivation. This bulky side chain acts as a shield, sterically blocking modifying enzymes from accessing their target sites on the Kanamycin A core. While it still effectively binds to the bacterial ribosome to inhibit protein synthesis, it remains active in the presence of many enzymes that would readily inactivate its parent compound.
Figure 1. Comparative mechanism of Kanamycin A vs. 3-HABA Kanamycin A in the presence of modifying enzymes.
Protocols for Cell Culture Application
Preparation of a Sterile Stock Solution
Accurate and sterile preparation of the antibiotic stock solution is critical to prevent contamination and ensure experimental consistency. Lyophilized this compound is soluble in water.
Materials:
-
This compound powder
-
Nuclease-free, sterile water (e.g., WFI or cell culture grade)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Calibrated analytical balance and weigh boats
-
Sterile serological pipettes
Protocol:
-
Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Calculation: Determine the required mass of powder to create a stock solution of a desired concentration (e.g., 50 mg/mL).
-
Formula: Mass (mg) = Desired Concentration (mg/mL) x Final Volume (mL)
-
Example for 10 mL of a 50 mg/mL stock: 50 mg/mL * 10 mL = 500 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder.
-
Dissolution: Add the powder to a sterile conical tube. Using a sterile serological pipette, add a portion of the sterile water (e.g., 8 mL for a 10 mL final volume) to the tube. Vortex gently until the powder is completely dissolved.
-
Volume Adjustment: Bring the solution to the final desired volume with sterile water.
-
Sterile Filtration: Draw the entire antibiotic solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the tip. Filter the solution into a new, sterile conical tube. This is a critical step to remove any potential bacterial contaminants.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. Store aliquots at -20°C. A typical stock solution is stable for up to 2 years at -20°C.[3] Working solutions stored at 2-8°C are stable for a shorter period, approximately one month.[10]
Determining Optimal Working Concentration: The Kill Curve
The sensitivity of mammalian cells to antibiotics varies significantly between cell lines.[11][12] Therefore, before using this compound for stable cell line selection, it is essential to determine the minimum concentration that effectively kills 100% of non-transfected cells over a specific period. This is achieved by generating a dose-response or "kill curve."[][14]
Materials:
-
Healthy, actively dividing cells of interest
-
Complete cell culture medium
-
Sterile 24-well or 96-well tissue culture plates
-
This compound sterile stock solution
-
Incubator (37°C, 5% CO₂)
-
Microscope
-
Cell viability assay reagents (e.g., Trypan Blue, MTT, or a fluorescence-based assay)
Protocol:
-
Cell Seeding: Plate your cells in a multi-well plate at a density that will ensure they are approximately 30-50% confluent on the day the antibiotic is added.[14] For a 24-well plate, a typical density is 0.8–3.0 x 10⁵ cells/mL for adherent cells.[12]
-
Prepare Antibiotic Dilutions: The next day, prepare a series of antibiotic concentrations in fresh, complete culture medium. A broad range is recommended for the initial experiment (e.g., 0, 50, 100, 200, 400, 600, 800, 1000 µg/mL). Include a "no antibiotic" control well.[15]
-
Treatment: Carefully aspirate the old medium from the cells and replace it with the medium containing the different antibiotic concentrations. It is recommended to test each concentration in triplicate.[11]
-
Incubation and Monitoring: Culture the cells for 7-14 days.[11] Observe the cells daily under a microscope to monitor for signs of cell death (e.g., rounding, detachment, debris).
-
Media Changes: Replace the medium with freshly prepared antibiotic-containing medium every 2-3 days to maintain the selective pressure, as some antibiotics can degrade at 37°C.[12][15]
-
Assess Viability: At the end of the incubation period (e.g., day 10), assess the viability in each well. This can be a qualitative assessment by microscope or a quantitative measurement using an assay like MTT or Trypan Blue exclusion.
-
Determine Optimal Concentration: The optimal working concentration for selection is the lowest concentration that results in 100% cell death within the desired timeframe (typically 7-10 days).[12][15]
Figure 2. Workflow for determining the optimal concentration of this compound via a kill curve experiment.
Data Summary & Troubleshooting
Recommended Concentration Ranges
While a kill curve is essential for each specific cell line, the following table provides general starting ranges for various applications.
| Application/Organism Type | Typical Kanamycin A Range | Suggested Starting Range for 3-HABA Kanamycin A | Notes |
| E. coli (Plasmids) | 30-50 µg/mL | 30-50 µg/mL | Effective for selecting colonies with the kan resistance gene.[16] |
| Mammalian Cell Selection | 50-1000 µg/mL | 100-1000 µg/mL | Highly cell-type dependent. A kill curve is mandatory.[15] |
| Plant Tissue Culture | 30-100 µg/mL | 30-100 µg/mL | Used for selecting tissues with the nptII gene.[16] |
| General Cell Culture Contamination | 100 µg/mL | 100 µg/mL | Use as a preventative measure.[3][10] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No cell death observed during kill curve | 1. Antibiotic concentration too low.2. Antibiotic stock degraded.3. Cells are naturally resistant. | 1. Test a higher range of concentrations.2. Prepare a fresh stock solution from powder. Ensure proper storage (-20°C).3. Consider an alternative selection antibiotic. |
| Transfected cells are dying after selection | 1. Antibiotic concentration is too high.2. Insufficient expression of the resistance gene.3. Antibiotic was added too soon after transfection. | 1. Use the lowest concentration that killed 100% of control cells in the kill curve.2. Verify promoter strength and vector integrity.3. Allow cells to recover and express the resistance gene for 24-48 hours before adding the antibiotic.[15] |
| Contamination in culture despite antibiotic use | 1. The contaminating organism is resistant.2. Antibiotic stock is inactive or expired.3. Improper aseptic technique. | 1. Identify the contaminant. 3-HABA Kanamycin A is not effective against fungi or yeast. Consider adding an antifungal agent.2. Prepare and use a fresh stock solution.3. Review and reinforce sterile handling procedures. |
| Inconsistent results between experiments | 1. Variation in cell density at the time of selection.2. Inconsistent antibiotic concentration.3. Cell line has undergone changes over many passages. | 1. Standardize cell seeding density for all experiments.2. Ensure accurate preparation of stock and working solutions. Mix media thoroughly after adding the antibiotic.3. Use cells with a low passage number and maintain a frozen stock of the parent cell line. |
Conclusion
This compound is a potent and valuable antibiotic for modern cell culture, especially in the context of increasing bacterial resistance. Its unique chemical modification allows it to evade inactivation by common aminoglycoside-modifying enzymes, ensuring robust selection and protection where standard Kanamycin A might fail. By following validated protocols for stock preparation and, most importantly, by empirically determining the optimal working concentration for each specific cell line through a kill curve analysis, researchers can confidently and effectively integrate this advanced antibiotic into their workflows to safeguard their valuable cultures and ensure the integrity of their experimental outcomes.
References
-
Dose response curve for antibiotic selection of mammalian cells (kill curve). Horizon Discovery. [Link]
-
Major aminoglycoside-modifying enzymes acting on kanamycin B. ResearchGate. [Link]
-
Kill Curve Protocol. BPS Bioscience. [Link]
-
Sites of modification on kanamycin B by various aminoglycoside-modifying enzymes. ResearchGate. [Link]
-
Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors. MDPI. [Link]
-
Aminoglycoside-modifying enzymes determine the innate susceptibility to aminoglycoside antibiotics in rapidly growing mycobacter. Oxford Academic. [Link]
-
Effects of Altering Aminoglycoside Structures on Bacterial Resistance Enzyme Activities. American Society for Microbiology. [Link]
-
1,3''-Di-HABA Kanamycin A. Veeprho. [Link]
-
Kanamycin. PubChem - NIH. [Link]
-
Kanamycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Pediatric Oncall. [Link]
-
kanamycin A. The Comprehensive Antibiotic Resistance Database. [Link]
-
What is Kanamycin Sulfate used for? Patsnap Synapse. [Link]
-
Common Problems and Solutions of Kanamycin in Experiments. Creative Diagnostics. [Link]
Sources
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- 5. Effects of Altering Aminoglycoside Structures on Bacterial Resistance Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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- 11. 抗生素杀灭曲线 [sigmaaldrich.com]
- 12. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
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- 15. horizondiscovery.com [horizondiscovery.com]
- 16. yeasenbio.com [yeasenbio.com]
Application Note: Advanced Liquid Chromatography Strategies for the Robust Analysis of Aminoglycoside Antibiotics
Abstract
Aminoglycoside antibiotics are a critical class of potent bactericidal agents used against severe Gram-negative infections.[1][2] However, their clinical use is hampered by a narrow therapeutic index, with significant risks of nephrotoxicity and ototoxicity, necessitating rigorous therapeutic drug monitoring (TDM).[3][4] From a chemical analysis perspective, aminoglycosides present a considerable challenge due to their high polarity, lack of a UV-absorbing chromophore, and structural similarity among congeners.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of liquid chromatography (LC) for the separation and quantification of aminoglycosides. We will delve into the causality behind various analytical choices, from sample preparation to the selection of chromatographic modes and detection technologies, ensuring the development of self-validating and robust protocols.
The Analytical Challenge of Aminoglycosides
Aminoglycosides are composed of amino sugars linked via glycosidic bonds to an aminocyclitol core.[1][5] This structure confers high water solubility and makes them practically devoid of any native UV absorbance, rendering conventional reversed-phase liquid chromatography (RPLC) with UV detection ineffective without derivatization.[6] The primary analytical hurdles include:
-
Poor Retention in RPLC: Their polar nature leads to minimal interaction with nonpolar stationary phases.
-
Lack of Chromophores: This prevents direct analysis using widely available UV-Vis detectors.[6]
-
High Structural Similarity: Many aminoglycosides are mixtures of closely related isomers or congeners (e.g., gentamicin), demanding high-resolution separation techniques.[7]
-
Complex Matrices: Extraction from biological fluids (e.g., serum, plasma, urine) or food products requires efficient sample cleanup to mitigate matrix effects.[1][8]
To overcome these challenges, several advanced LC strategies have been developed, which will be the focus of this guide.
Strategic Sample Preparation: Ensuring Analytical Success
The goal of sample preparation is to extract the aminoglycosides from the sample matrix while removing interfering substances. Given their polarity, aminoglycosides are typically extracted using aqueous solutions.
Protein Precipitation (PPT)
For biological matrices like serum and plasma, a simple and effective initial step is protein precipitation.
-
Principle: A water-miscible organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid - TCA) is added to the sample to denature and precipitate proteins.[4]
-
Causality: Aminoglycosides are soluble in the resulting supernatant, while the bulk of interfering proteins are removed by centrifugation. TCA is particularly effective as it also helps to release protein-bound analytes.
Solid-Phase Extraction (SPE)
SPE is a more selective cleanup technique that can be employed after PPT or directly.
-
Principle: The sample is passed through a sorbent bed that retains the analytes, which are then selectively eluted.
-
Causality & Protocol: For aminoglycosides, weak cation exchange (WCX) SPE is highly effective. The basic amino groups of the aminoglycosides are positively charged at neutral or slightly acidic pH, allowing them to bind to the negatively charged WCX sorbent. Interfering substances can be washed away, and the purified aminoglycosides are then eluted with a stronger acid or a higher ionic strength buffer.[8][9]
Protocol 1: SPE (Weak Cation Exchange) for Aminoglycosides in Serum
-
Pre-treatment: To 1 mL of serum, add 1 mL of 10% trichloroacetic acid. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
pH Adjustment: Transfer the supernatant to a new tube and adjust the pH to ~6.5 with a suitable base (e.g., ammonium hydroxide).[9]
-
SPE Conditioning: Condition a WCX SPE cartridge (e.g., 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pH-adjusted supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 7).
-
Elution: Elute the aminoglycosides with 0.5 mL of 10% formic acid in water.[9]
-
Final Preparation: The eluate can then be diluted and injected into the LC system.
Chromatographic Strategies: A Comparative Analysis
The choice of chromatographic mode is pivotal for achieving the desired separation. We will explore three primary approaches.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular technique for the analysis of polar compounds like aminoglycosides.[3][8]
-
Principle: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile). A thin aqueous layer is formed on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase.
-
Causality: This approach provides excellent retention for highly polar aminoglycosides without the need for ion-pairing reagents, making it highly compatible with mass spectrometry.[8] Zwitterionic stationary phases, such as those with sulfoalkylbetaine functional groups, have shown particularly good selectivity for separating multiple aminoglycosides.
dot
Caption: Principle of HILIC Separation for Polar Analytes.
Ion-Pairing Chromatography (IPC)
IPC is a well-established technique that modifies a conventional RPLC system to retain ionic analytes.
-
Principle: An ion-pairing reagent, typically a hydrophobic molecule with an opposite charge to the analyte, is added to the mobile phase. This reagent forms a neutral ion-pair with the analyte, which can then be retained by the nonpolar stationary phase.[10]
-
Causality: For cationic aminoglycosides, anionic ion-pairing reagents like heptafluorobutyric acid (HFBA) or nonafluoropentanoic acid (NFPA) are used.[7][11] These perfluorinated acids are volatile, making them compatible with mass spectrometry and evaporative detectors.[11] A novel approach involves adding the ion-pairing reagent directly to the sample instead of the mobile phase, which can reduce MS source contamination.[10][12]
dot
Caption: Principle of Ion-Pairing Chromatography.
Pre-column Derivatization with RPLC
This classic approach chemically modifies the aminoglycoside to make it suitable for conventional RPLC-UV or fluorescence detection.
-
Principle: A derivatizing agent that contains a chromophore is reacted with the amino groups of the aminoglycoside before injection.[2][13]
-
Causality: The resulting derivative is more hydrophobic, allowing for retention on a C18 column, and can be detected by UV or fluorescence detectors. Phenylisocyanate is a common reagent for this purpose, attaching phenylisocyanato groups to the amino functions of the aminoglycoside.[13] While effective, this method can be time-consuming and subject to variability if the reaction is not complete.[14]
Detection Technologies: Choosing the Right Tool
The choice of detector is critical and depends on the chromatographic method used.
Mass Spectrometry (MS)
MS, particularly tandem mass spectrometry (MS/MS), is the gold standard for TDM and residue analysis due to its superior sensitivity and selectivity.[1][3]
-
Compatibility: It pairs exceptionally well with HILIC and IPC using volatile reagents.
-
Principle: The detector measures the mass-to-charge ratio of ions. In MS/MS, a precursor ion is selected, fragmented, and a specific product ion is monitored, providing a very high degree of certainty in identification and quantification.
-
Advantages: High sensitivity (ng/mL to pg/mL levels), high selectivity, and the ability to confirm the identity of analytes.[3]
Evaporative Light Scattering Detector (ELSD)
ELSD is a universal detector for non-volatile analytes and a valuable alternative when MS is not available.[15][16]
-
Principle: The column eluent is nebulized and the mobile phase is evaporated, leaving a fine mist of analyte particles. These particles scatter a light beam, and the scattered light is detected.[16]
-
Advantages: Universal detection for non-volatile compounds, gradient compatibility, and lower cost compared to MS.[15][16]
-
Limitations: The response can be non-linear, often requiring a logarithmic or polynomial calibration curve for accurate quantification.[17][18]
Charged Aerosol Detector (CAD)
Similar to ELSD, CAD is another universal aerosol-based detector.
-
Principle: After nebulization and solvent evaporation, the resulting analyte particles are charged by a corona discharge. The charged particles are then detected by an electrometer.[7][19]
-
Advantages: Provides a more uniform response for different analytes compared to ELSD and can offer better sensitivity.[20][21]
-
Limitations: Like ELSD, it can exhibit a non-linear response and requires careful optimization of parameters like the evaporator temperature.[20]
| Detector | Principle | Pros | Cons | Best Paired With |
| MS/MS | Mass-to-charge ratio | Highest sensitivity & selectivity | High cost & complexity | HILIC, Volatile IPC |
| ELSD | Light scattering | Universal, gradient compatible | Non-linear response | Non-volatile IPC, HILIC |
| CAD | Charge detection | Universal, good sensitivity | Non-linear response, requires optimization | Non-volatile IPC, HILIC |
| UV-Vis | Absorbance | Widely available, simple | Requires derivatization | RPLC (post-derivatization) |
| Electrochemical | Redox reaction | High sensitivity, no derivatization | Requires specific mobile phases | Ion Chromatography, RPLC |
Detailed Protocols
The following protocols provide starting points for method development.
Protocol 2: HILIC-MS/MS for Multiple Aminoglycosides in Food Matrices
This method is adapted for the sensitive and selective analysis of multiple aminoglycoside residues.[9]
-
LC System: UPLC/UHPLC System
-
Column: Zwitterionic HILIC Column (e.g., Atlantis Premier BEH Z-HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 20% A
-
1-8 min: 20% to 50% A
-
8-9 min: 50% to 20% A
-
9-10 min: 20% A
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 50 °C
-
Injection Volume: 5 µL
-
MS System: Tandem Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor/product ion transitions for each aminoglycoside must be optimized.
Protocol 3: IPC-ELSD for Aminoglycoside Analysis in Pharmaceutical Formulations
This protocol is suitable for quality control applications where the primary goal is quantification of the main components.[11][22]
-
LC System: HPLC System
-
Column: C18 Column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 20 mM Nonafluoropentanoic Acid (NFPA)[11]
-
Mobile Phase B: Methanol/Acetonitrile (50:50) with 20 mM NFPA
-
Gradient: A suitable gradient from high aqueous to high organic content should be developed to elute all compounds of interest. A typical starting point is 95% A, ramping to 50% A over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detector: ELSD
-
Drift Tube Temperature: 110 °C[18]
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar
Conclusion and Future Perspectives
The analysis of aminoglycoside antibiotics by liquid chromatography has evolved significantly. While traditional methods involving derivatization are still used, modern approaches centered on HILIC and IPC coupled with MS, ELSD, or CAD offer superior performance, especially for complex samples. HILIC-MS/MS, in particular, has emerged as the preferred method for bioanalysis and residue testing due to its high sensitivity, selectivity, and compatibility with simple, effective sample preparation techniques.[3][8] For routine quality control, IPC with ELSD or CAD provides a robust and cost-effective alternative.[7][22] The choice of method should be guided by the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation.
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Amponsah, S. K., et al. (2022). Bioanalysis of aminoglycosides using high-performance liquid chromatography. ADMET & DMPK, 10(1), 1-21. [Link]
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McLaughlin, L. G., Henion, J. D., & Kijak, P. J. (1994). Determination of aminoglycoside antibiotics by reversed-phase ion-pair high-performance liquid chromatography coupled with pulsed amperometry and ion spray mass spectrometry. Journal of Chromatography A, 688(1-2), 85-95. [Link]
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Isoherranen, N., & Soback, S. (1999). Chromatographic methods for analysis of aminoglycoside antibiotics. Journal of AOAC International, 82(5), 1017-1045. [Link]
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Kumar, P., et al. (2012). ANALYSIS OF AMINOGLYCOSIDES IN kIDNEY SAMPLES BY HILIC-MS/MS. [Link]
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Manis, L. E., & Wilcox, M. J. (2012). Reversed-Phase HPLC Analysis of Aminoglycoside Antibiotics Using Evaporative Light Scattering Detection. SlideServe. [Link]
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Esteve-Romero, J., et al. (2023). Determination of Aminoglycosides by Ion-Pair Liquid Chromatography with UV Detection: Application to Pharmaceutical Formulations and Human Serum Samples. Molecules, 28(13), 5087. [Link]
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Fu, R. (2015). Analysis of Aminoglycoside Antibiotics by Reversed-Phase HPLC. Agilent Technologies, Inc. [Link]
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Waters Corporation. (2022). Simultaneous Separation and Quantification of Aminoglycosides Using Liquid Chromatography and Mass Spectrometry. [Link]
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Amponsah, S. K., et al. (2022). Bioanalysis of aminoglycosides using high-performance liquid chromatography. ResearchGate. [Link]
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Chetwyn, N. P. (2018). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC North America, 36(11), 814-821. [Link]
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Tapie, N., et al. (2021). Aminoglycosides analysis optimization using ion pairing liquid chromatography coupled to tandem mass spectrometry and application on wastewater samples. Journal of Chromatography A, 1651, 462133. [Link]
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Al-Assaf, A., et al. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Journal of Pharmaceutical and Biomedical Analysis, 143, 274-282. [Link]
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Hurum, D. (2012). Gentamicin Sulfate Assay by HPLC with Charged Aerosol Detection. Semantic Scholar. [Link]
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Studzinska, S., et al. (2021). Rapid determination of multiple aminoglycoside antibiotics in veterinary formulations by ion-pair chromatography coupled with evaporative light scattering detection. Journal of Pharmaceutical and Biomedical Analysis, 203, 114220. [Link]
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Isoherranen, N., & Soback, S. (1999). Chromatographic Methods for Analysis of Aminoglycoside Antibiotics. CiteSeerX. [Link]
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Application Notes & Protocols for the Development of New Aminoglycoside Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides a comprehensive overview of the strategic design, synthesis, and evaluation of novel aminoglycoside derivatives. It moves beyond simple procedural lists to explain the underlying scientific rationale for overcoming clinical challenges, primarily bacterial resistance and toxicity, and exploring new therapeutic applications.
Part 1: The Aminoglycoside Conundrum: Potency, Resistance, and Toxicity
A Legacy of Potency
Aminoglycosides (AGs) are a formidable class of broad-spectrum, bactericidal antibiotics indispensable for treating severe Gram-negative infections.[1][2][3] Their core structure, typically featuring an aminocyclitol ring (like 2-deoxystreptamine or 2-DOS) glycosidically linked to amino sugars, is crucial for their function.[1][4] They exert their potent bactericidal effect by binding with high affinity to the decoding A-site of the bacterial 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[3][5][6] This interaction disrupts the fidelity of protein synthesis, leading to codon misreading, the production of truncated or aberrant proteins, and ultimately, bacterial cell death.[4][6]
Aminoglycosides are structurally classified based on the substitution pattern of the central 2-DOS ring:
-
4,5-disubstituted: e.g., Neomycin, Paromomycin, Ribostamycin.[1]
-
4,6-disubstituted: e.g., Kanamycin, Gentamicin, Tobramycin, Amikacin.[1]
-
Monosubstituted: e.g., Streptomycin, Apramycin.[1]
The Primary Obstacle: Enzymatic Resistance
The widespread clinical use of aminoglycosides since the discovery of streptomycin has inevitably led to the emergence of significant bacterial resistance.[7][8] While mechanisms like reduced drug uptake and ribosomal alteration exist, the most prevalent and clinically significant threat comes from the expression of Aminoglycoside-Modifying Enzymes (AMEs) .[1][2][4] These enzymes, often encoded on mobile genetic elements like plasmids, inactivate the antibiotic by covalently modifying its structure, which sterically hinders its binding to the rRNA target.[2][4]
There are three main families of AMEs:
-
Aminoglycoside N-acetyltransferases (AACs): Catalyze the acetylation of amino groups using acetyl-CoA.
-
Aminoglycoside O-phosphotransferases (APHs): Catalyze the phosphorylation of hydroxyl groups using ATP.
-
Aminoglycoside O-nucleotidyltransferases (ANTs): Catalyze the adenylylation of hydroxyl groups, also using ATP.[1][4][9]
The emergence of bifunctional enzymes, such as AAC(6')-APH(2"), which can modify nearly all clinical aminoglycosides, presents a formidable challenge in drug development.[9]
The Secondary Challenge: Inherent Toxicity
A significant limitation to the systemic use of aminoglycosides is their potential for severe side effects, primarily nephrotoxicity (kidney damage) and ototoxicity (hearing loss), which can be irreversible.[6][10][11] This toxicity makes it challenging to devise rational strategies to circumvent their adverse effects.[10][11] The development of new derivatives must therefore balance the enhancement of antibacterial activity with a reduction in host cell toxicity.
Part 2: Rational Design and Synthetic Strategies for Novel Derivatives
The development of new aminoglycosides is guided by a deep understanding of their structure-activity relationships (SAR) and structure-toxicity relationships.[10][12] The primary goal is to design molecules that evade modification by AMEs while retaining high affinity for the bacterial ribosome and exhibiting a lower propensity for causing toxicity.[9][13]
Strategy 1: Circumventing AME Modification
This is the most successful historical and ongoing strategy. It involves modifying the specific hydroxyl or amino groups on the AG scaffold that are targeted by AMEs.
-
Rationale: By removing, blocking, or sterically hindering the functional group targeted by an AME, the enzyme can no longer recognize the antibiotic as a substrate. However, the modification must not disrupt the essential interactions required for ribosomal binding.[13]
-
Key Examples:
-
Amikacin: A semi-synthetic derivative of kanamycin A. The addition of an (S)-4-amino-2-hydroxybutyryl (AHB) group at the N-1 position of the 2-DOS ring sterically protects the molecule from several AMEs, including those that modify the 3'-hydroxyl and 2'- and 3-amino groups.[9][13]
-
Dibekacin: A 3',4'-dideoxy derivative of kanamycin B. The removal of the 3'-hydroxyl group, a primary target for APH(3') enzymes, renders it active against many kanamycin-resistant strains.[9][14]
-
Plazomicin: A derivative of sisomicin, designed to be stable against a wide array of AMEs, including the common AAC(6')-APH(2") bifunctional enzyme.[1][15]
-
Strategy 2: Expanding the Therapeutic Window
Recent research has pivoted towards repurposing the aminoglycoside scaffold for applications beyond traditional antibacterial use, where different biological targets are involved.
-
Nonsense Mutation Readthrough for Genetic Diseases: Certain aminoglycosides can induce the eukaryotic ribosome to read through premature termination codons (PTCs), allowing for the synthesis of a full-length, functional protein.[16][17][18] This has therapeutic potential for genetic disorders like Cystic Fibrosis and Duchenne Muscular Dystrophy caused by nonsense mutations.[19][20]
-
Causality: The design principle here is to decouple antibacterial activity and toxicity from readthrough efficacy. This often involves modifications that increase selectivity for the eukaryotic ribosome or reduce the molecule's overall positive charge to decrease toxicity.[17][18][21] For instance, derivatives of paromomycin and geneticin (G418) have been synthesized to enhance readthrough activity while minimizing toxicity.[21][22]
-
-
Antiviral and Antifungal Applications:
-
Antiviral: Aminoglycosides can bind to structured RNA elements in viruses, such as the HIV trans-activation response (TAR) element, interfering with viral replication.[23] Derivatives conjugated with peptides like arginine have shown enhanced affinity for these viral RNA targets.[23] Some AGs are also being investigated for their potential to inhibit SARS-CoV-2 by binding to key RNA motifs or viral proteins.[24]
-
Antifungal: The development of amphiphilic aminoglycosides , which combine the cationic AG headgroup with a hydrophobic lipid tail, has yielded compounds with potent antifungal activity.[25][26][27] These derivatives often have a different mechanism of action, potentially involving disruption of the fungal cell membrane, and are not substrates for bacterial AMEs.[25][26]
-
Part 3: Application Protocols
The following protocols provide standardized, step-by-step methodologies for the synthesis and evaluation of a novel aminoglycoside derivative.
Protocol 1: Semi-Synthesis of a 6'-N-Alkyl Kanamycin A Derivative
Rationale: The 6'-amino group of kanamycin is a common target for AAC(6') enzymes, a widespread resistance mechanism. Alkylation at this position can block this modification. This protocol uses a well-established reductive amination procedure.
Materials:
-
Kanamycin A sulfate
-
An appropriate aldehyde (e.g., octanal for an 8-carbon chain)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Sodium bicarbonate (NaHCO₃)
-
Methanol (MeOH)
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (Silica gel)
-
Purification column (e.g., Amberlite CG-50 resin, H⁺ form)
-
Ammonia solution (aqueous)
Procedure:
-
Dissolution: Dissolve Kanamycin A sulfate (1 equivalent) in a 1:1 mixture of deionized water and methanol.
-
Basification: Add solid NaHCO₃ until the pH of the solution is ~8.5-9.0. This ensures the 6'-amino group is deprotonated and nucleophilic.
-
Aldehyde Addition: Add the desired aldehyde (1.2 equivalents) to the solution. Stir at room temperature for 1 hour to allow for the formation of the Schiff base (imine) intermediate.
-
Reduction: Slowly add sodium cyanoborohydride (2.0 equivalents) in small portions over 30 minutes. NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the sugar carbonyls.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC (e.g., using a mobile phase of chloroform:methanol:ammonia, 2:2:1). The product should have a higher Rf value than the starting Kanamycin A.
-
Quenching & Concentration: Carefully acidify the reaction mixture with dilute HCl to pH ~5 to quench any remaining NaBH₃CN. Concentrate the solution under reduced pressure to remove the methanol.
-
Purification (Ion Exchange): a. Load the aqueous solution onto a pre-equilibrated Amberlite CG-50 (H⁺ form) column. b. Wash the column extensively with deionized water to remove unreacted aldehyde and salts. c. Elute the product using a gradient of aqueous ammonia (e.g., 0 to 1.0 N). The desired N-alkylated product will elute as the free base.
-
Final Steps: Combine the product-containing fractions, concentrate under reduced pressure, and lyophilize to obtain the final compound as a white powder.
-
Characterization: Confirm the structure and purity of the 6'-N-alkyl kanamycin A derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Evaluation of Antibacterial Activity (MIC Determination)
Rationale: The Minimum Inhibitory Concentration (MIC) is the standard metric for quantifying the potency of an antibiotic. Testing against both a susceptible (wild-type) strain and an isogenic strain engineered to express a specific AME provides a direct measure of the derivative's ability to overcome resistance.
Materials:
-
Synthesized aminoglycoside derivative
-
Control aminoglycoside (e.g., Kanamycin A)
-
Bacterial strains (e.g., E. coli ATCC 25922 and an isogenic strain expressing AAC(6')-Ie)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Procedure (Broth Microdilution):
-
Stock Solution: Prepare a stock solution of the synthesized derivative in sterile water or an appropriate solvent.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the derivative in MHB to achieve a range of desired concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL). Prepare a parallel set of dilutions for the control antibiotic.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL per well.
-
Controls: Include a positive control well (bacteria in MHB, no antibiotic) and a negative control well (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Data Interpretation: Compare the MIC of the new derivative against the resistant strain to its MIC against the susceptible strain. A small fold-change in MIC indicates the derivative successfully evades the resistance mechanism. Also, compare its activity to the control antibiotic.
| Compound | MIC (µg/mL) vs. E. coli WT | MIC (µg/mL) vs. E. coli [AAC(6')-Ie] | Fold-Change |
| Kanamycin A | 1 | >64 | >64 |
| Derivative X | 2 | 4 | 2 |
| Plazomicin | 0.5 | 1 | 2 |
Table 1: Example MIC data demonstrating a derivative's efficacy against a resistant strain.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Assay for Purity
Rationale: Assessing the purity of a synthesized derivative is critical. While aminoglycosides lack a strong chromophore for standard UV detection, derivatization or specialized detectors can be used. A simpler method involves complexation with borate, which allows for direct UV detection at low wavelengths.[28]
Method:
-
Column: Polymer-based C18 column or similar.
-
Mobile Phase: An aqueous mobile phase containing sodium sulfate, borate buffer (pH adjusted), and a small amount of an organic modifier like acetonitrile.[28]
-
Detection: UV detector set to a low wavelength (e.g., 205 nm).[28]
-
Sample Preparation: Dissolve the lyophilized powder in the mobile phase.
-
Analysis: Inject the sample and analyze the chromatogram. Purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.
References
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Garneau-Tsodikova, S., & Labby, K. J. (2016). Comprehensive Review of Chemical Strategies for the Preparation of New Aminoglycosides and their Biological Activities. National Institutes of Health. [Link]
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Li, J., & Chang, C. W. T. (2006). Recent Developments in the Synthesis of Novel Aminoglycoside Antibiotics. Anti-Infective Agents in Medicinal Chemistry, 5(3). [Link]
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Vakulenko, S. B., & Mobashery, S. (2003). Aminoglycosides: Perspectives on Mechanisms of Action and Resistance and Strategies to Counter Resistance. PubMed Central. [Link]
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Benveniste, R., & Davies, J. (1973). Structure-Activity Relationships Among the Aminoglycoside Antibiotics: Role of Hydroxyl and Amino Groups. National Institutes of Health. [Link]
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Li, J., & Chang, C. W. T. (2006). Recent Developments in the Synthesis of Novel Aminoglycoside Antibiotics. Ingenta Connect. [Link]
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Garneau-Tsodikova, S., & Labby, K. J. (2016). Comprehensive review of chemical strategies for the preparation of new aminoglycosides and their biological activities. ResearchGate. [Link]
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Hussain, R., & Baasov, T. (2020). The relationship between the structure and toxicity of aminoglycoside antibiotics. PMC. [Link]
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Creative Diagnostics. (n.d.). Mechanisms and Impact of Aminoglycoside. Creative Diagnostics. [Link]
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Zárate, S. G., et al. (2018). Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors. PMC - NIH. [Link]
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Tanaka, N., et al. (1983). Studies on antiviral agents. V. Synthesis and in vitro antiviral activity of new aminoglycoside derivatives having palmitoyl group. PubMed. [Link]
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Zárate, S. G., et al. (2018). Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors. MDPI. [Link]
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Kudo, E., & Po-Huang, L. (2014). Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections. PMC - NIH. [Link]
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TechLink. (n.d.). Materials and methods for treating diseases caused by genetic disorders using aminoglycosides and derivatives thereof which exhibit low nephrotoxicity. TechLink. [Link]
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Böttger, E. C., et al. (2003). Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups. Antimicrobial Agents and Chemotherapy, 47(10), 3098–3106. [Link]
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Vasylkiv, K., & Garneau-Tsodikova, S. (2011). Understanding and overcoming aminoglycoside resistance caused by N-6′-acetyltransferase. PMC - NIH. [Link]
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Baasov, T. (2010). Aminoglycosides redesign strategies for improved antibiotics and compounds for treatment of human genetic diseases. PubMed. [Link]
-
O'Sullivan, M. C., et al. (2021). Potential for the Development of a New Generation of Aminoglycoside Antibiotics. ResearchGate. [Link]
-
Lentini, N. A., et al. (2017). Reducing the Toxicity of Designer Aminoglycosides as Nonsense Mutation Readthrough Agents for Therapeutic Targets. PMC - PubMed Central. [Link]
-
Sabbavarapu, N. M., et al. (2023). Balancing Nonsense Mutation Readthrough and Toxicity of Designer Aminoglycosides for Treatment of Genetic Diseases. ACS Medicinal Chemistry Letters. [Link]
-
Al-Mestarihi, A. H., & Chang, C. W. T. (2022). Amphiphilic aminoglycosides: Modifications that revive old natural product antibiotics. PMC. [Link]
-
Al-Mestarihi, A. H., & Chang, C. W. T. (2022). Amphiphilic aminoglycosides: Modifications that revive old natural product antibiotics. Frontiers. [Link]
-
Zárate, S. G., et al. (2018). Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors. Semantic Scholar. [Link]
-
O'Sullivan, M. C., et al. (2021). Potential for the Development of a New Generation of Aminoglycoside Antibiotics. PMC. [Link]
-
Hussain, R., & Baasov, T. (2020). The Relationship Between the Structure and Toxicity of Aminoglycoside Antibiotics. ResearchGate. [Link]
-
Nudelman, I., et al. (2010). Development of novel aminoglycoside (NB54) with reduced toxicity and enhanced suppression of disease-causing premature stop mutations. National Institutes of Health. [Link]
-
Miller, R. A. (2021). Aminoglycosides and their potential as SARS-CoV-2 antivirals. PMC - PubMed Central. [Link]
-
Zárate, S. G., et al. (2018). Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors. ResearchGate. [Link]
-
Mingeot-Leclercq, M. P., et al. (1999). Aminoglycosides: Activity and Resistance. PMC - NIH. [Link]
-
Labby, K. J., & Garneau-Tsodikova, S. (2013). New trends in aminoglycosides use. PMC - NIH. [Link]
-
Patsnap. (2013). Aminoglycosides and uses thereof in treating genetic disorders. Patsnap. [Link]
-
Crich, D., & Yuan, H. (2023). Synthesis of Methyl Aprabiosaminide and 2-Hydroxyapramycin from Apramycin. PMC - NIH. [Link]
-
Aggen, J. B., & Po-Huang, L. (2010). New aminoglycoside antibiotics. PubMed. [Link]
-
Barends, D. M., et al. (2016). Assay Development for Aminoglycosides by HPLC with Direct UV Detection. Journal of Chromatographic Science. [Link]
-
van der Verdonk, C. P. M., et al. (2020). Rapid and Accurate Detection of Aminoglycoside-Modifying Enzymes and 16S rRNA Methyltransferases by Targeted Liquid Chromatography-Tandem Mass Spectrometry. PMC - NIH. [Link]
-
SUNY TechConnect. (n.d.). Combining Aminoglycoside Antibiotics and PKZ18 Analogs. SUNY TechConnect. [Link]
-
GlycoSyn. (2023). Synthesis of designer aminoglycosides to treat rare genetic disorders. GlycoSyn. [Link]
-
Ries, K., et al. (1973). In vitro evaluation of a new aminoglycoside derivative of kanamycin, a comparison with tobramycin and gentamycin. PubMed. [Link]
-
Wang, Z., et al. (2022). Affinity-Based Analysis Methods for the Detection of Aminoglycoside Antibiotic Residues in Animal-Derived Foods: A Review. MDPI. [Link]
-
Michael, K., & Tor, Y. (2003). Aminoglycoside and its Derivatives as Ligands to Target the Ribosome. Current Pharmaceutical Design, 9(14). [Link]
-
Ries, K., et al. (1973). In Vitro Evaluation of a New Aminoglycoside Derivative of Kanamycin, a Comparison with Tobramycin and Gentamycin. PMC - NIH. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in 3-HABA Kanamycin A Sulfate HPLC Analysis
Welcome to our dedicated technical support guide for resolving peak tailing issues encountered during the HPLC analysis of 3-HABA Kanamycin A Sulfate. This resource is designed for researchers, scientists, and drug development professionals to diagnose and rectify common chromatographic challenges, ensuring data accuracy and reproducibility.
Introduction: Understanding the Challenge
Peak tailing is a common chromatographic problem where the peak asymmetry factor is greater than one, resulting in a distorted peak with a trailing edge.[1] This phenomenon is particularly prevalent when analyzing basic compounds like Kanamycin A, an aminoglycoside antibiotic, on silica-based reversed-phase columns.[2] The primary cause of peak tailing is often secondary interactions between the analyte and the stationary phase, which can compromise resolution, quantification, and overall method reliability.[2][3]
Kanamycin A possesses multiple primary amine functional groups, making it highly basic with several pKa values.[4][5] At typical reversed-phase HPLC mobile phase pHs, these amine groups are protonated, carrying a positive charge. This positive charge can lead to strong electrostatic interactions with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica stationary phase.[6][7] These secondary interactions are a major contributor to peak tailing.[1][6][8] This guide provides a structured, question-and-answer approach to systematically troubleshoot and resolve these issues.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My this compound peak is tailing. What is the most likely cause and the first thing I should check?
A1: The most common culprit for peak tailing of basic compounds like Kanamycin A is secondary interaction with residual silanol groups on the HPLC column's stationary phase.
Causality Explained:
Silica-based HPLC columns have silanol groups (Si-OH) on their surface.[9] Even with modern end-capping techniques, where these active sites are chemically deactivated, some residual silanols remain.[1][9] At mobile phase pH values above approximately 2.5-3, these silanol groups can deprotonate to become negatively charged (Si-O⁻).[6][7] Kanamycin A, with its multiple amine groups, will be protonated (positively charged) in acidic mobile phases. This leads to a strong electrostatic attraction between the positively charged analyte and the negatively charged silanol groups, causing a secondary retention mechanism that results in peak tailing.[1][7]
Initial Troubleshooting Steps:
-
Verify Mobile Phase pH: Ensure the pH of your aqueous mobile phase is accurately prepared and stable. Even small variations in pH can significantly impact the ionization state of both the analyte and the silanol groups, affecting peak shape.[10][11]
-
Check Column Health: If the column is old or has been used with aggressive mobile phases, the stationary phase may be degraded, exposing more silanol groups.[3] Consider flushing the column or trying a new column of the same type to rule out column degradation.
Q2: How does the mobile phase pH affect peak tailing for Kanamycin A, and what is the optimal pH range?
A2: Mobile phase pH is a critical parameter that directly influences the ionization state of both Kanamycin A and the silica stationary phase, thereby controlling the secondary interactions that cause peak tailing.
Causality Explained:
-
At Low pH (pH < 3): The acidic mobile phase fully protonates the residual silanol groups on the stationary phase, neutralizing their negative charge.[1][12] This minimizes the electrostatic attraction with the positively charged Kanamycin A, leading to improved peak symmetry.[12]
-
At Mid-Range pH (pH 3-7): In this range, a significant portion of silanol groups will be deprotonated and negatively charged, leading to strong secondary interactions with the positively charged Kanamycin A, resulting in significant peak tailing.[6]
-
At High pH (pH > 8): While operating at a high pH can deprotonate the amine groups of Kanamycin A, rendering it neutral and thus reducing interactions with silanols, it can be detrimental to the silica-based column, causing it to dissolve.[13][14] Modern, hybrid, or specially bonded columns are more stable at higher pH.
Troubleshooting Protocol: Mobile Phase pH Optimization
-
Lower the Mobile Phase pH: The most straightforward approach is to lower the mobile phase pH to a range of 2.5-3.0.[12] This ensures the silanol groups are protonated and less interactive.
-
Use a Buffer: It is crucial to use a buffer to maintain a stable pH throughout the analysis.[6][15] Unstable pH can lead to inconsistent retention times and poor peak shape.[11]
-
Buffer Selection: Choose a buffer system with a pKa close to the desired mobile phase pH for optimal buffering capacity.[16] For low pH work, phosphate or formate buffers are common choices.[11][16]
| Buffer System | Recommended pH Range | Suitability for LC-MS |
| Phosphate Buffer | 2.0 - 3.0 & 6.2 - 8.2 | No (non-volatile) |
| Formate Buffer | 2.8 - 4.8 | Yes (volatile) |
| Acetate Buffer | 3.8 - 5.8 | Yes (volatile) |
Q3: I've adjusted the pH, but I still see some tailing. What role does the buffer concentration play, and how can I optimize it?
A3: Buffer concentration can significantly impact peak shape by influencing the ionic strength of the mobile phase and masking the residual silanol groups.
Causality Explained:
A higher buffer concentration increases the ionic strength of the mobile phase. The buffer cations (e.g., sodium, ammonium) can compete with the protonated Kanamycin A for interaction with the negatively charged silanol sites on the stationary phase.[17] This "shielding" effect reduces the secondary interactions that cause peak tailing. For basic analytes, a higher buffer concentration often leads to improved peak shape.[18]
Troubleshooting Protocol: Buffer Concentration Optimization
-
Increase Buffer Concentration: Gradually increase the buffer concentration in your aqueous mobile phase. A typical starting point is 10-20 mM, which can be increased to 50 mM or higher. Monitor the peak shape and retention time with each increase.
-
Monitor System Backpressure: Be aware that increasing the salt concentration in the mobile phase can lead to higher backpressure, especially when mixed with a high percentage of organic solvent. Ensure the pressure remains within the operating limits of your HPLC system and column.
-
Ensure Solubility: Confirm that the buffer salts are fully soluble in the mobile phase mixture to prevent precipitation and system blockage.
Q4: Could my choice of HPLC column be the problem? What column chemistries are best for analyzing basic compounds like Kanamycin A?
A4: Yes, the column chemistry is a fundamental factor. Not all C18 columns are the same, and selecting a column designed to minimize silanol interactions is crucial for good peak shape with basic analytes.
Causality Explained:
-
End-capping: Most modern columns are "end-capped," a process that chemically derivatizes a majority of the accessible silanol groups to make them less active.[1][9] However, the extent and quality of end-capping vary between manufacturers and column types.[1]
-
High Purity Silica: Older "Type A" silica has a higher metal content, which can increase the acidity of silanol groups and worsen tailing.[2] Modern "Type B" silica is of higher purity and provides better peak shapes for basic compounds.[12]
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This polar group can help to shield the residual silanol groups from interacting with basic analytes.[6]
-
Charged Surface Hybrid (CSH) Technology: These columns have a low-level positive surface charge, which can repel basic analytes and prevent them from interacting with the underlying silica, leading to excellent peak shapes.[19]
Troubleshooting Protocol: Column Selection and Care
-
Use a Modern, End-Capped Column: If you are using an older column, switching to a modern, high-purity, fully end-capped column can make a significant difference.
-
Consider a Polar-Embedded or CSH Column: For persistent tailing issues, a column with a polar-embedded phase or a charged surface hybrid particle is highly recommended for the analysis of basic compounds.
-
Proper Column Washing: Ensure your column is thoroughly washed and regenerated between analyses to remove any strongly retained compounds that could be causing peak distortion.[20]
Q5: I've optimized my mobile phase and am using a suitable column, but the peak is still not perfectly symmetrical. What other factors could be at play?
A5: If the primary chemical interactions have been addressed, consider secondary chemical effects and physical or system-related issues.
Causality Explained and Troubleshooting Steps:
-
Metal Chelation: Kanamycin A has multiple hydroxyl and amine groups that can chelate with trace metal contaminants in the silica matrix, column hardware (stainless steel frits), or even the mobile phase.[8][12] This can be another source of secondary interactions leading to peak tailing.
-
Solution: Use a column with low metal content. Adding a sacrificial chelating agent like EDTA to the mobile phase (at a low concentration, e.g., 0.1 mM) can help to mitigate this effect by binding to the active metal sites.[12]
-
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening and tailing.[3][6] This is a physical effect related to the dispersion of the analyte band after it has left the column.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, often fronting, but sometimes tailing.[3]
-
Solution: Dilute your sample and inject a smaller mass of the analyte onto the column to see if the peak shape improves.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
Caption: A step-by-step guide to troubleshooting peak tailing.
Chemical Interaction Diagram
This diagram illustrates the primary cause of peak tailing for Kanamycin A.
Caption: Secondary interaction causing peak tailing.
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Retrieved from [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
LCGC International. (2024, June 5). Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
Zhou, Y., et al. (2024, April 26). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Journal of Chromatography A. Retrieved from [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
LCGC International. (2024, December 11). Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. Retrieved from [Link]
-
Phenomenex. (n.d.). LC Technical Tip - The Role of End-Capping in RP. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Hawach Scientific. (2025, February 13). Stationary Phase and Surface Chemistry of HPLC Columns. Retrieved from [Link]
-
Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]
-
ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]
-
Clases, D., et al. (2020, August 11). Individual pKa Values of Tobramycin, Kanamycin B, Amikacin, Sisomicin, and Netilmicin Determined by Multinuclear NMR Spectroscopy. ACS Omega. Retrieved from [Link]
-
Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Kanamycin B. PubChem Compound Database. Retrieved from [Link]
-
Clases, D., et al. (2020, August 11). Individual pKa Values of Tobramycin, Kanamycin B, Amikacin, Sisomicin, and Netilmicin Determined by Multinuclear NMR Spectroscopy. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2021, September 19). How can I resolve peak tailing during the analysis of drug in HPLC? Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Suh, J. H., et al. (2006). Analysis of kanamycin A in human plasma and in oral dosage form by derivatization with 1-naphthyl isothiocyanate and high-performance liquid chromatography. Journal of Separation Science. Retrieved from [Link]
-
Waters Corporation. (2025, April 28). Overcoming Small Molecule HPLC Challenges Using Inert Columns [Video]. YouTube. Retrieved from [Link]
-
Pharmaceutical Updates. (2022, July 13). HPLC Troubleshooting. Retrieved from [Link]
-
Chromatography Guru. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Chromatography Today. (n.d.). Effects of Secondary Interactions in Size Exclusion Chromatography. Retrieved from [Link]
-
Zhang, X., et al. (2019, May 17). Determination of Kanamycin by High Performance Liquid Chromatography. Molecules. Retrieved from [Link]
-
Van Schepdael, A., et al. (2016, October 18). Assay Development for Aminoglycosides by HPLC with Direct UV Detection. Journal of Chromatographic Science. Retrieved from [Link]
-
Scilit. (n.d.). Analysis of kanamycin A in human plasma and in oral dosage form by derivatization with 1‐naphthyl isothiocyanate and high‐performance liquid chromatography. Retrieved from [Link]
-
Zhang, X., et al. (2019, May 17). Determination of Kanamycin by High Performance Liquid Chromatography. Molecules. Retrieved from [Link]
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Technical Support Center: Optimizing Mobile Phase for Kanamycin A Derivatives
Welcome to the technical support center for the chromatographic analysis of Kanamycin A and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working to achieve robust and reproducible separation of these challenging analytes. Kanamycin A, a polar aminoglycoside antibiotic, lacks a UV chromophore, making its analysis inherently complex.[1] Achieving adequate resolution from its structurally similar derivatives, such as Kanamycin B and other impurities, requires careful optimization of the mobile phase.
This document provides in-depth, experience-based guidance in a question-and-answer format to address specific issues you may encounter. We will explore the causality behind experimental choices to empower you with the knowledge to not only follow protocols but to troubleshoot them effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My Kanamycin A peak is showing significant tailing. What are the most likely causes and how can I fix it?
Peak tailing is a common issue in aminoglycoside analysis and can compromise both resolution and quantitation. The primary causes are often related to secondary interactions between the highly polar, positively charged analyte and the stationary phase.
Underlying Causes & Solutions:
-
Silanol Interactions (Reversed-Phase & HILIC): Free silanol groups on the silica backbone of the column packing can interact strongly with the amine groups of Kanamycin, leading to tailing.
-
Solution 1: Adjust Mobile Phase pH. In Hydrophilic Interaction Chromatography (HILIC), using a mobile phase with a low pH (e.g., 2.7-3.0) can help suppress the ionization of silanol groups, thereby minimizing these secondary interactions and improving peak shape.[2]
-
Solution 2: Increase Buffer Concentration. A higher buffer concentration (e.g., ≥50 mM in HILIC) can help mask residual silanol activity and improve peak symmetry.[2] However, be mindful of the detector; high salt concentrations are not ideal for mass spectrometry (MS).[3][4] For MS, a concentration around 30 mM is often a good compromise.[3][4][5]
-
Solution 3: Use an End-Capped Column. For reversed-phase methods, ensure you are using a modern, fully end-capped C18 column to minimize accessible silanols.
-
-
Insufficient Ion-Pairing (Ion-Pairing Chromatography): In ion-pairing reversed-phase chromatography (IP-RPLC), an insufficient concentration of the ion-pairing reagent can lead to incomplete pairing with Kanamycin, resulting in mixed-mode retention and tailing peaks.
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak fronting or tailing.[7]
-
Solution: Reduce Injection Mass. Dilute your sample and inject a smaller amount to see if the peak shape improves. This is a classic symptom of overload.[7]
-
Troubleshooting Workflow: Diagnosing Peak Tailing
Caption: Decision tree for troubleshooting Kanamycin A peak tailing.
FAQ 2: I'm struggling to get enough separation between Kanamycin A and Kanamycin B. How can I improve the resolution?
Kanamycin A and its analogue Kanamycin B are structurally very similar, making their separation challenging. Optimizing the mobile phase selectivity is key.
Strategies for Improving Resolution:
-
Method 1: Hydrophilic Interaction Chromatography (HILIC)
-
Principle: HILIC is an excellent alternative to reversed-phase for highly polar compounds like aminoglycosides.[8][9][10] It relies on partitioning the analyte between a water-enriched layer on the polar stationary phase and a mobile phase with a high organic content.
-
Mobile Phase Optimization:
-
Organic Modifier: Acetonitrile is the most common organic solvent. Modifying its percentage will have the most significant impact on retention. To increase retention and potentially resolution, increase the acetonitrile percentage.[4][5]
-
Aqueous Component & Buffer: The composition of the aqueous portion of the mobile phase fine-tunes selectivity.
-
pH: A low pH (e.g., 2.7-3.0) is often required for good peak shape.[2]
-
Buffer Type and Concentration: Ammonium formate or ammonium acetate are common choices compatible with MS. A concentration of around 30 mM is often a good starting point to balance chromatographic performance with MS sensitivity.[3][4][5]
-
-
-
-
Method 2: Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC)
-
Principle: An ion-pairing reagent (e.g., HFBA) is added to the mobile phase.[1] This reagent forms a neutral ion-pair with the positively charged Kanamycin molecules, allowing them to be retained and separated on a non-polar C18 column.[11]
-
Mobile Phase Optimization:
-
Ion-Pair Reagent: Heptafluorobutyric acid (HFBA) is a common choice. One study successfully used 11.6 mM HFBA to separate Kanamycin A and B.[2][6]
-
Organic Modifier: The ratio of water to acetonitrile or methanol will control the elution strength. A typical mobile phase might be water-acetonitrile (65:35, v/v) containing the ion-pairing reagent.[6]
-
-
| Parameter | HILIC Approach | IP-RPLC Approach | Rationale |
| Column | ZIC-HILIC, Amide, Diol | C18, ODS-2 | HILIC retains polar analytes; IP-RPLC uses a hydrophobic phase after analyte modification. |
| Organic Solvent | Acetonitrile (High %) | Acetonitrile/Methanol (Lower %) | In HILIC, high organic content drives retention. In RPLC, it is the eluting solvent. |
| Aqueous Modifier | Ammonium Formate/Acetate Buffer | Water | The buffer controls pH and ionic strength in HILIC. |
| Key Additive | Acid (e.g., Formic Acid) | Ion-Pair Reagent (e.g., HFBA) | Acid ensures good peak shape in HILIC. The ion-pair reagent is essential for retention in IP-RPLC. |
| Typical pH | 2.7 - 4.0 | Neutral or slightly acidic | Low pH in HILIC suppresses silanol interactions. |
Table 1: Comparison of Starting Conditions for HILIC and IP-RPLC.
FAQ 3: My retention times are drifting from injection to injection. What should I check?
Retention time instability is often a sign of an unequilibrated column or changes in the mobile phase. This is particularly critical in HILIC.
Troubleshooting Retention Time Drift:
-
Column Equilibration (Especially HILIC): HILIC columns require significantly longer equilibration times than reversed-phase columns.[12] The water layer on the stationary phase takes time to establish.
-
Protocol: Before starting a sequence, equilibrate the column with the initial mobile phase for at least 20-30 column volumes. For gradient methods, ensure the post-run equilibration time is sufficient (e.g., 5-10 minutes).[12]
-
-
Mobile Phase Preparation:
-
Evaporation: The high percentage of volatile organic solvent (acetonitrile) in HILIC mobile phases can lead to changes in composition due to evaporation over time. Prepare fresh mobile phase daily and keep the bottles capped.
-
Buffer Stability: Ensure your buffer components are fully dissolved and the pH is stable.
-
-
Temperature Fluctuation: Column temperature affects mobile phase viscosity and retention.
-
Solution: Use a column oven to maintain a constant temperature. Even minor room temperature changes can cause drift.[13]
-
-
Pump Performance: Inconsistent solvent delivery from the pump will cause retention time shifts. Check for pressure fluctuations and ensure the pump is properly primed and degassed.
Experimental Protocols
Protocol 1: HILIC Method for Kanamycin A and Derivatives
This protocol provides a robust starting point for separating Kanamycin A from its derivatives using HILIC with ELSD or MS detection.
Materials:
-
Mobile Phase A: 100 mM Ammonium Acetate in Water, pH adjusted to 3.0 with Formic Acid
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: Acetonitrile/Water (70:30 v/v)
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A by dissolving the appropriate amount of ammonium acetate in HPLC-grade water, adjusting the pH, and filtering.
-
System Setup:
-
Install the HILIC column and set the column oven to 30 °C.
-
Set the detector parameters (e.g., ELSD: Drift Tube 50 °C, Nebulizer Gas 1.5 L/min).
-
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase B for at least 30 minutes at a flow rate of 0.5 mL/min.
-
Gradient Elution:
-
Time 0-2 min: 95% B
-
Time 2-15 min: Linear gradient from 95% B to 70% B
-
Time 15-16 min: Linear gradient from 70% B to 95% B
-
Time 16-25 min: Hold at 95% B (Re-equilibration)
-
-
Injection: Inject 5-10 µL of the sample.
Protocol 2: IP-RPLC Method for Kanamycin A and B
This protocol is adapted from established methods for separating Kanamycin A and B using an ion-pairing reagent with ELSD or UV (at low wavelengths) detection.[6][14]
Materials:
-
Column: C18 Column (e.g., 250 x 4.6 mm, 5 µm)[2]
-
Mobile Phase: Water/Acetonitrile (65:35 v/v) containing 11.6 mM Heptafluorobutyric Acid (HFBA).
-
Sample Diluent: Mobile Phase
Procedure:
-
Mobile Phase Preparation: Accurately prepare the mobile phase, ensuring the HFBA is fully dissolved. Filter and degas the solution.
-
System Setup:
-
Install the C18 column and set the column oven to 40 °C.
-
Detector: ELSD (Evaporation Temp 40°C, Nitrogen Pressure 3.5 bar)[6] or UV at ~205 nm.
-
-
Column Equilibration: Equilibrate the column with the mobile phase for at least 20 minutes at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Isocratic Elution: Run the analysis isocratically with the prepared mobile phase at a flow rate of 0.5 mL/min.[6]
-
Injection: Inject 10-20 µL of the sample.
References
-
Zhang, G., et al. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. Molecules, 24(10), 1947. [Link]
-
Mokh, S., et al. (2014). Optimization and Comparisons for Separation, Detection and Quantification of 12 Aminoglycosides Using 2 Chromatographic Conditions by LC-MS/MS. American Journal of Analytical Chemistry, 5, 824-834. [Link]
-
National Center for Biotechnology Information (2019). Determination of Kanamycin by High Performance Liquid Chromatography. PubMed Central. [Link]
-
Jia, W., et al. (2012). Hydrophilic interaction chromatography for the analysis of aminoglycosides. Journal of Separation Science. [Link]
-
United States Pharmacopeial Convention. (n.d.). USP Monographs: Kanamycin Sulfate. USP-NF. [Link]
-
Mokh, S., et al. (2014). Optimization and Comparisons for Separation, Detection and Quantification of 12 Aminoglycosides Using 2 Chromatographic Conditions by LC-MS/MS. ResearchGate. [Link]
-
Bhavanam, S., et al. (2020). A robust LC–MS/MS method for amikacin: application to cellular uptake and pharmacokinetic studies. Bioanalysis. [Link]
-
Gao, F., et al. (2015). HPLC-ELSD Determination of Kanamycin B in the Presence of Kanamycin A in Fermentation Broth. Biomedical Chromatography, 29(3), 396-401. [Link]
-
Mokh, S., et al. (2014). Optimization and Comparisons for Separation, Detection and Quantification of 12 Aminoglycosides Using 2 Chromatographic Conditions by LC. Semantic Scholar. [Link]
-
Pan, L., & Gu, Y. (2013). Hydrophilic interaction chromatography (HILIC) in the analysis of antibiotics. Journal of Pharmaceutical and Biomedical Analysis, 85, 123-137. [Link]
-
United States Pharmacopeial Convention. (n.d.). USP Monographs: Kanamycin Sulfate Capsules. USP-NF. [Link]
-
Santhosh, K., et al. (2026). A Comparative Review of Hydrophilic Interaction Chromatography(HILIC) with Traditional Chromatography in the Analysis of Aminoglycoside Antibiotics. ResearchGate. [Link]
-
United States Pharmacopeial Convention. (2025). Kanamycin Sulfate USP. USP-NF. [Link]
-
Doué, M., et al. (2021). Aminoglycosides analysis optimization using ion pairing liquid chromatography coupled to tandem mass spectrometry and application on wastewater samples. Journal of Chromatography A, 1651, 462133. [Link]
-
Szychowska, A., et al. (2023). Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. Molecules, 28(8), 3379. [Link]
-
Al-Amoud, A. M. (2007). Analysis of kanamycin A in human plasma and in oral dosage form by derivatization with 1‐naphthyl isothiocyanate and high‐performance liquid chromatography. Journal of Separation Science, 30(15), 2448-2454. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Kanamycin. HELIX Chromatography. [Link]
-
Megoulas, N. C., & Koupparis, M. A. (2005). HPLC-ELSD determination of kanamycin B in the presence of kanamycin A in fermentation broth. Journal of Pharmaceutical and Biomedical Analysis, 36(1), 73-79. [Link]
-
United States Pharmacopeial Convention. (2011). Kanamycin Sulfate. USP-NF. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7), 394-399. [Link]
-
Lurie, I. S. (2020). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC North America, 38(11), 606-611. [Link]
-
Sun, Y., et al. (2012). Determination and dynamics of kanamycin A residue in soil by HPLC with SPE and precolumn derivatization. International Journal of Environmental Analytical Chemistry, 92(1), 1-10. [Link]
-
Nacalai Tesque, Inc. (n.d.). T1. Poor peak shape. COSMOSIL. [Link]
-
Bar-Tana, G., et al. (2024). Determination of Aminoglycosides by Ion-Pair Liquid Chromatography with UV Detection: Application to Pharmaceutical Formulations and Human Serum Samples. Molecules, 29(13), 3043. [Link]
-
Semantic Scholar. (n.d.). Determination of Kanamycin by High Performance Liquid Chromatography. Semantic Scholar. [Link]
-
HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2008). KANAMYCIN MONOSULPHATE. European Pharmacopoeia 6.0. [Link]
-
AppliChem. (n.d.). Kanamycin Sulfate (Ph. Eur., BP) pure, pharma grade. AppliChem. [Link]
-
Analytics-Shop. (n.d.). HPLC analysis according to USP and Ph. EUR. Analytics-Shop. [Link]
-
Bouin, A.-S. (2009). European Pharmacopoeia Department, EDQM, Council of Europe. EDQM. [Link]
Sources
- 1. Determination of Kanamycin by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Optimization and Comparisons for Separation, Detection and Quantification of 12 Aminoglycosides Using 2 Chromatographic Conditions by LC-MS/MS [scirp.org]
- 6. HPLC-ELSD determination of kanamycin B in the presence of kanamycin A in fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
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- 9. Hydrophilic interaction chromatography (HILIC) in the analysis of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. HILIC Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Navigating the Degradation Landscape of 3-HABA Kanamycin A Sulfate: A Technical Support Guide
Prepared by a Senior Application Scientist
Welcome, researchers and drug development professionals, to our dedicated technical support center for 3-hydroxy-N-(kanamycin-6'-yl)-benzamide (3-HABA Kanamycin A) Sulfate. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding the stability and degradation of this important compound under various stress conditions. Our goal is to empower you with the knowledge to anticipate, identify, and interpret the degradation pathways, ensuring the integrity and success of your experimental work.
Troubleshooting Guide: Navigating Experimental Challenges
In this section, we address common issues encountered during forced degradation studies of 3-HABA Kanamycin A Sulfate. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.
Question 1: My chromatogram shows a significant loss of the this compound parent peak, but I'm not seeing any major degradation product peaks. What could be happening?
Answer:
This is a common and often perplexing issue. The absence of significant degradation peaks despite the loss of the parent compound can be attributed to several factors:
-
Formation of Highly Polar Degradants: The degradation of this compound can lead to the formation of highly polar molecules, such as the free Kanamycin A core or smaller sugar moieties. These compounds may have very little or no retention on standard reversed-phase HPLC columns (e.g., C18) and will elute in the solvent front, remaining undetected.
-
Precipitation of Degradation Products: Under certain stress conditions, particularly at high concentrations, the degradation products may be insoluble in the sample diluent or mobile phase, leading to their removal from the solution before analysis.
-
Formation of Non-UV-Absorbing Degradants: While the 3-HABA moiety provides a chromophore for UV detection, degradation pathways that cleave this group from the Kanamycin A core can result in degradation products that are not readily detectable by UV-Vis spectrophotometry.
Troubleshooting Workflow:
-
Analyze the Solvent Front: Carefully examine the chromatogram at the void volume. A large, unresolved peak at the beginning of the run could indicate the presence of highly polar degradants.
-
Employ Alternative Chromatographic Techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating highly polar compounds. Consider using a HILIC column to analyze your stressed samples.
-
Ion-Pair Chromatography: Using an ion-pairing reagent in the mobile phase can improve the retention of charged analytes like aminoglycosides on reversed-phase columns.[1]
-
-
Utilize a Universal Detector: If available, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used in conjunction with or as an alternative to a UV detector. These detectors are mass-based and can detect compounds that lack a chromophore.
-
Check for Precipitation: Visually inspect your stressed samples for any signs of precipitation. If cloudiness or solid material is observed, try diluting the sample in a stronger solvent or adjusting the pH to redissolve the degradants before analysis.
-
Mass Spectrometry Analysis: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the sample. MS can detect ions of the expected degradation products even if they co-elute or are present at low concentrations.
Question 2: I'm observing a cluster of new peaks in my chromatogram after oxidative stress. How can I tentatively identify these degradation products?
Answer:
The presence of multiple new peaks under oxidative stress is expected due to the susceptibility of both the 3-HABA moiety and the Kanamycin A core to oxidation. The 3-aminobenzyl alcohol (3-HABA) portion is particularly prone to oxidation.
Key Oxidative Degradation Pathways:
-
Oxidation of the Benzyl Alcohol: The primary alcohol of the 3-HABA group can be oxidized to an aldehyde and further to a carboxylic acid.[2]
-
Oxidation of the Amine Group: The amino group on the benzene ring can also be susceptible to oxidation, leading to various colored byproducts.
-
Oxidation of the Kanamycin A Core: While less reactive than the 3-HABA moiety, the amino and hydroxyl groups on the sugar rings of Kanamycin A can also undergo oxidation.
Strategy for Tentative Identification using UPLC-QTOF-MS:
-
Accurate Mass Measurement: Obtain high-resolution mass spectra of the parent compound and the degradation products. The accurate mass measurement will allow you to propose elemental compositions for the unknown peaks.
-
Predict Expected Degradation Products: Based on the known oxidative degradation pathways, predict the molecular formulas and exact masses of potential degradation products (e.g., the aldehyde and carboxylic acid derivatives of the 3-HABA moiety).
-
Match Experimental and Theoretical Masses: Compare the measured accurate masses of the degradation products with the theoretical masses of your predicted structures.
-
Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) on both the parent ion and the ions of the degradation products. The fragmentation pattern of the parent compound will provide a reference. Degradation products should exhibit some common fragments with the parent compound, as well as unique fragments corresponding to the modified part of the molecule. For instance, you would expect to see the characteristic fragments of the Kanamycin A core in degradants where the modification occurred on the 3-HABA moiety.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound under different stress conditions?
A1: The degradation of this compound is multifaceted, involving both the Kanamycin A core and the 3-HABA substituent. The main pathways are:
-
Acidic Hydrolysis: Cleavage of the glycosidic bonds linking the sugar rings of the Kanamycin A core is the primary pathway. The amide linkage of the 3-HABA group is generally more stable to acid hydrolysis than the glycosidic bonds.
-
Alkaline Hydrolysis: The amide bond of the 3-HABA moiety is susceptible to hydrolysis under basic conditions, leading to the formation of Kanamycin A and 3-hydroxybenzoic acid (if the alcohol is oxidized) or 3-aminobenzoic acid. The glycosidic bonds are more stable under basic conditions compared to acidic conditions.[3]
-
Oxidative Degradation: The 3-HABA moiety is the most likely site of oxidative attack, with the benzylic alcohol being oxidized to an aldehyde and then a carboxylic acid. The amino group on the aromatic ring can also be oxidized. The Kanamycin A core can also undergo oxidation, but generally to a lesser extent.[2][4]
-
Thermal Degradation: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.[5][6]
-
Photodegradation: The aromatic ring of the 3-HABA group can absorb UV light, potentially leading to photolytic degradation. The exact pathways would need to be investigated, but could involve radical-mediated reactions.
Q2: How does the 3-HABA moiety influence the stability of Kanamycin A?
A2: The 3-HABA moiety introduces new potential sites for degradation. The amide linkage provides a site for alkaline hydrolysis, and the benzylic alcohol and aromatic amine are susceptible to oxidation. However, the 3-HABA group also acts as a chromophore, which greatly facilitates the detection of the molecule and its degradation products by UV-spectrophotometry, a significant advantage over the native Kanamycin A which lacks a strong chromophore.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure the long-term stability of this compound, it should be stored as a solid in a well-sealed container, protected from light and moisture, at a controlled low temperature (e.g., -20°C). Solutions should be freshly prepared. If storage of solutions is necessary, they should be stored at 2-8°C for short periods, protected from light, and the pH should be maintained in a slightly acidic range where Kanamycin A is most stable.[7][8]
Q4: What is a suitable analytical method for a stability-indicating assay of this compound?
A4: A stability-indicating method must be able to separate the parent compound from all its potential degradation products. For this compound, a gradient reversed-phase HPLC method coupled with a UV detector is a good starting point due to the chromophoric 3-HABA group. However, given the potential for highly polar degradation products, a UPLC-QTOF-MS method is highly recommended. This provides the necessary separation efficiency, sensitivity, and mass information for the detection and identification of a wide range of degradants.[1][5][6]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to develop and validate a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in high-purity water.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute for analysis.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place the solid powder of this compound in a thermostatic oven at 80°C for 48 hours.
-
Also, expose a solution of the compound (1 mg/mL in water) to the same conditions.
-
At appropriate time points, withdraw samples, dissolve the solid sample in mobile phase, and dilute the solution sample for analysis.
-
-
Photolytic Degradation:
-
Expose both the solid powder and a solution (1 mg/mL in water) of this compound to a light source in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, prepare the samples for analysis.
-
-
Analysis: Analyze all samples, including a non-stressed control, using a validated stability-indicating UPLC-QTOF-MS method.
Visualizations
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
Workflow for a Forced Degradation Study
Caption: General workflow for conducting a forced degradation study.
Summary of Stress Conditions and Potential Degradants
| Stress Condition | Reagent/Parameter | Typical Conditions | Potential Major Degradation Products |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | 60°C | Kanamycin A, Sugar Fragments |
| Alkaline Hydrolysis | 0.1 M - 1 M NaOH | 60°C | Kanamycin A, 3-Aminobenzoic Acid |
| Oxidative Degradation | 3% - 30% H₂O₂ | Room Temperature | Aldehyde and Carboxylic Acid derivatives of 3-HABA Kanamycin A |
| Thermal Degradation | Heat | 80°C (Solid & Solution) | Products of hydrolysis and oxidation |
| Photodegradation | Light (ICH Q1B) | Controlled Temperature | Photolytic adducts, products of photo-oxidation |
References
-
Gao, F., et al. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. Molecules, 24(10), 1902. [Link]
-
Reddy, B. V. S., et al. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemistryOpen, 3(6), 229-232. [Link]
-
Sharma, P., & Sharma, S. (2020). OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. Rasayan Journal of Chemistry, 13(2), 978-985. [Link]
-
Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 38(4). [Link]
-
Tang, M., et al. (2020). Degradation of kanamycin from production wastewater with high-concentration organic matrices by hydrothermal treatment. Journal of Environmental Sciences, 97, 11-18. [Link]
-
AMSBIO. Kanamycin Sulfate Datasheet. [Link]
-
PubChem. Kanamycin. National Center for Biotechnology Information. [Link]
-
Frederick National Laboratory for Cancer Research. Kanamycin Residue Content Determination by LCMS. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Degradation of kanamycin from production wastewater with high-concentration organic matrices by hydrothermal treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. resources.amsbio.com [resources.amsbio.com]
How to improve the stability of 3-HABA Kanamycin A Sulfate solutions
Technical Support Center: 3-HABA Kanamycin A Sulfate Solutions
A Guide to Maximizing Stability and Experimental Reproducibility
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with this compound. As a key impurity of the antibiotic Amikacin, understanding its stability in solution is critical for accurate analytical studies, method development, and impurity profiling.[1][2]
While specific stability data for this compound is not extensively published, its core structure is derived from Kanamycin A. Therefore, its chemical stability is governed by the same fundamental principles as the parent aminoglycoside, Kanamycin A Sulfate. This guide synthesizes field-proven insights and established data for Kanamycin A Sulfate to provide a robust framework for preparing, handling, and troubleshooting your this compound solutions.
Section 1: Frequently Asked Questions (FAQs) on Solution Stability
This section addresses the fundamental principles governing the stability of Kanamycin A and its derivatives in aqueous solutions.
Q1: What are the primary chemical factors that cause the degradation of Kanamycin A Sulfate in solution?
A: The stability of Kanamycin A Sulfate, and by extension its 3-HABA derivative, is primarily influenced by four factors: pH, temperature, light, and contamination.[3] The aminoglycoside structure is susceptible to several degradation pathways:
-
Hydrolysis: At pH extremes (highly acidic or alkaline), the glycosidic bonds linking the amino sugar rings can be cleaved by water molecules, breaking down the compound and eliminating its activity.[3]
-
Oxidation: The active components can react with dissolved oxygen, leading to chemical modifications that reduce potency. This can sometimes manifest as a visible color change in the solution.[3][4]
-
Photodegradation: Exposure to light, particularly UV wavelengths, can provide the energy to break chemical bonds and degrade the active components.[3][5]
-
Microbial Contamination: Using non-sterile equipment or water can introduce microbes that may enzymatically degrade the antibiotic or render the solution unusable for experiments.[3]
Q2: What is the optimal pH for ensuring the long-term stability of a Kanamycin A Sulfate solution?
A: The highest stability for Kanamycin A Sulfate solutions is achieved within a slightly acidic to neutral pH range. Specifically, a pH between 4.5 and 5.5 is often cited as optimal for minimizing degradation during storage.[3] However, the compound is generally stable in a broader range of pH 6.0 to 8.5.[4][6][7][8] For preparing stock solutions intended for long-term storage, adjusting the pH to the more conservative 4.5-5.5 range is a prudent choice. For immediate use in culture media, which is typically buffered around pH 7.2-7.4, the stability is sufficient for the duration of most experiments.
Q3: How do temperature extremes affect the integrity of the solution?
A: Temperature plays a critical role.
-
High Temperatures: Elevated temperatures significantly accelerate the rate of chemical degradation, primarily through hydrolysis.[3][5] While Kanamycin is relatively heat-stable and can withstand autoclaving with only a slight loss of activity (~5%), this is not recommended for preparing high-purity analytical or stock solutions.[4] For cell culture applications, the antibiotic should always be added to the medium after it has cooled to below 50°C.[9][10]
-
Freezing Temperatures: While storing aliquots at -20°C is the recommended method for long-term preservation, it's crucial to avoid repeated freeze-thaw cycles.[5] Freezing can cause the antibiotic to precipitate out of solution.[3] If precipitation occurs upon thawing, the solution should be gently warmed and mixed thoroughly to ensure it is fully redissolved before use.
Q4: My experiment requires precise concentrations. How can I be sure my stored solution maintains its potency?
A: Ensuring accurate concentration is vital. Improper storage is a leading cause of reduced potency.[5] To validate the concentration of your stock solution, especially if it has been stored for an extended period, quantitative analysis is recommended. High-Performance Liquid Chromatography (HPLC) is a common and robust method for determining the concentration and purity of Kanamycin and its derivatives.[5][11] Spectrophotometric methods can also be employed for concentration verification.[5] For routine applications, the most reliable practice is to prepare fresh stock solutions frequently and store them in properly sized, single-use aliquots to prevent degradation from repeated handling.[5]
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
| Problem Encountered | Probable Cause(s) | Recommended Solution & Rationale |
| Solution has turned yellow or brown. | Oxidation of the aminoglycoside. | While a slight color change may occur without a significant loss of activity, it is an indicator of chemical degradation.[4] Solution: Prepare fresh stock solutions and consider purging the solvent with an inert gas (like nitrogen or argon) before dissolution to minimize dissolved oxygen. Store solutions in tightly sealed containers with minimal headspace. |
| Precipitate is visible in a refrigerated or thawed solution. | The antibiotic's solubility limit was exceeded at a lower temperature, or the concentration is too high. | This is common with concentrated stock solutions stored at 2-8°C or -20°C.[3][5] Solution: Gently warm the vial to room temperature (or up to 37°C) and vortex thoroughly to redissolve the precipitate. Ensure the solution is completely clear before use. To prevent this, consider preparing stock solutions at a slightly lower concentration or storing them in a solvent system known to improve solubility. |
| Bacterial contamination occurs in selection experiments despite using Kanamycin. | Loss of antibiotic potency due to improper storage (heat, light, wrong pH) or degradation in the culture medium. | The effective concentration of the antibiotic is below the minimum inhibitory concentration (MIC). Solution: 1. Verify Stock Potency: Prepare a fresh stock solution. 2. Check Media Preparation: Ensure the antibiotic is added to the media only after it has cooled to <50°C.[10] 3. Confirm Storage: Store antibiotic-containing plates and media at 2-8°C and use them within 30 days.[3][12] |
| Inconsistent results between experiments using the same stock solution. | Degradation from repeated freeze-thaw cycles or contamination from multiple uses of the same stock vial. | Each time a stock is thawed and refrozen, the risk of degradation increases.[5] Each use introduces a risk of contamination. Solution: Aliquot the stock solution into single-use volumes immediately after preparation. This ensures that each experiment starts with a solution of consistent quality and sterility. |
Section 3: Protocols for Optimal Stability
Following standardized protocols for preparation and storage is the most effective way to ensure the stability and reliability of your this compound solutions.
Protocol 1: Preparation of a 50 mg/mL Sterile Stock Solution
This protocol outlines the steps for creating a stable, sterile stock solution suitable for long-term storage and experimental use.
-
Weighing: Using a calibrated analytical balance, accurately weigh the required amount of this compound powder in a sterile container.
-
Solvent Addition: Add sterile, nuclease-free water to the powder to achieve the target concentration (e.g., for a 50 mg/mL solution, add sterile water to 0.5 g of powder to a final volume of 10 mL).[13] Kanamycin Sulfate is highly soluble in water.[8]
-
Dissolution: Mix thoroughly by vortexing or gentle inversion until the powder is completely dissolved, yielding a clear solution.[13]
-
pH Adjustment (Optional but Recommended): For optimal long-term stability, check the pH of the solution. If necessary, adjust to a final pH between 4.5 and 5.5 using a sterile, dilute acid or base.[3]
-
Sterile Filtration: Draw the solution into a sterile syringe. Pre-wet a 0.22 µm sterile syringe filter by passing a small amount of sterile water through it.[13] Discard the water and then filter your antibiotic solution into a sterile polypropylene tube. Do not autoclave Kanamycin solutions , as this can cause partial degradation.[4][14]
-
Aliquoting and Storage: Dispense the sterile-filtered solution into smaller, single-use, sterile microcentrifuge tubes. Label each aliquot clearly with the name, concentration, and preparation date.
-
Storage:
Workflow for Stock Solution Preparation
Caption: A step-by-step workflow for preparing sterile and stable Kanamycin solutions.
Section 4: Key Stability Factors and Data Summary
Understanding the interplay of environmental factors is crucial for maintaining the integrity of your solutions.
Factors Influencing Degradation of Kanamycin A Sulfate Solutions
Caption: Key environmental factors that influence the degradation and stability of Kanamycin solutions.
Summary of Recommended Storage Conditions
| Storage Condition | Temperature | Duration | Key Considerations | Reference(s) |
| Long-Term Stock | -20°C | Up to 1 year | Use single-use aliquots to avoid freeze-thaw cycles. Ensure complete dissolution upon thawing. | [5][10][14][15] |
| Short-Term / Working Stock | 2°C to 8°C | Up to 30 days | Protect from light by using amber or opaque tubes. Monitor for precipitation or contamination. | [3][5][14] |
| In-Use (e.g., IV Infusion Fluids) | Room Temperature | Up to 24 hours | Stable in common infusion fluids like 0.9% NaCl or 5% dextrose. | [16] |
| Agar Plates | 2°C to 8°C | Up to 30 days | Plates should be sealed to prevent moisture loss, which can concentrate the antibiotic and lead to degradation. | [17] |
References
-
Creative Diagnostics. (n.d.). Preparation and Storage of Kanamycin Solution. Retrieved from [Link]
-
Genaxxon bioscience. (n.d.). Kanamycin sulfate 50 mg/mL. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Common Problems and Solutions of Kanamycin in Experiments. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Kanamycin. PubChem Compound Summary for CID 6032. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). Kanamycin Sulfate. Retrieved from [Link]
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NovoPro Bioscience Inc. (n.d.). Kanamycin Stock Solution Preparation and Recipe. Retrieved from [Link]
-
ResearchGate. (2018). How can I prepare Kanamycin stock solution from the powder form?. Retrieved from [Link]
- Google Patents. (2015). CN104880444A - Method for determining kanamycin sulfate.
-
Creative Diagnostics. (n.d.). A Comprehensive Guide to Kanamycin. Retrieved from [Link]
-
GRiSP Research Solutions. (2016). Kanamycin (sulphate). Product Info. Retrieved from [Link]
-
AMSBIO. (n.d.). Kanamycin Sulfate. Retrieved from [Link]
-
Liu, Y., et al. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. Molecules, 24(10), 1957. Retrieved from [Link]
-
UBPBio. (2019). MATERIAL SAFETY DATA SHEET Kanamycin Sulfate. Retrieved from [Link]
-
Seaver, S. (2014). How to make a 50 mg/ml Kanamycin Stock Solution. Protocols.io. Retrieved from [Link]
-
ResearchGate. (2015). How thermostable is kanamycin?. Retrieved from [Link]
-
Servicebio. (n.d.). Kanamycin Sulfate Solution (100mg/mL). Retrieved from [Link]
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Overcoming matrix effects in the bioanalysis of 3-HABA Kanamycin A Sulfate
Welcome to the technical support guide for the bioanalysis of Kanamycin A and its related compounds. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this highly polar aminoglycoside in biological matrices. Our focus is to provide actionable troubleshooting advice and in-depth FAQs to address the significant challenge of matrix effects in LC-MS/MS analysis.
A brief clarification on nomenclature: The topic specifies "3-HABA Kanamycin A Sulfate." Kanamycin A is a primary aminoglycoside antibiotic.[1][2] A common semi-synthetic derivative is Amikacin, which is formed by the acylation of Kanamycin A with L-HABA (L-(-)-γ-amino-α-hydroxybutyric acid).[1][2] Therefore, this guide addresses the analytical challenges inherent to the Kanamycin A structure, which are directly applicable to the analysis of both Kanamycin A and Amikacin. The primary analytical hurdles—high polarity, lack of a UV chromophore, and profound susceptibility to matrix effects—are common to both molecules.[3][4]
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental questions surrounding matrix effects in the context of Kanamycin A bioanalysis.
Q1: What are matrix effects and why are they a critical issue for Kanamycin A?
A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components from the biological sample matrix (e.g., plasma, serum, urine).[5][6] This phenomenon can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[5][7]
Kanamycin A is particularly susceptible for two main reasons:
-
High Polarity: As a highly polar molecule, Kanamycin A is poorly retained on traditional reversed-phase (RP) LC columns.[3] It often elutes very early, in a region where a high concentration of endogenous matrix components, such as salts and phospholipids, also elute. This co-elution is a primary driver of ion suppression.
-
Ionization Competition: During electrospray ionization (ESI), the analyte must compete with all other co-eluting molecules for access to the droplet surface to become ionized.[8] Components of the biological matrix are often present at concentrations orders of magnitude higher than Kanamycin A, effectively outcompeting it and suppressing its signal.
Q2: My Kanamycin A signal is inconsistent and lower than expected in plasma samples compared to a pure solution. Is this a matrix effect?
A: Yes, this is a classic symptom of ion suppression due to matrix effects.[8] When you observe high variability (%RSD) and a significant drop in signal intensity for your analyte in a biological matrix compared to a clean solvent standard, it strongly indicates that endogenous components are interfering with the ionization process in the mass spectrometer's source.[5][8] This directly impacts the accuracy, precision, and sensitivity of the assay.[7]
Q3: What are the main culprits causing matrix effects in plasma and serum?
A: While many endogenous substances can contribute, the most notorious and impactful are phospholipids .[9][10] Phospholipids are a major component of cell membranes and are abundant in plasma and serum.[9] Due to their amphipathic nature, they are not fully removed by simple sample preparation techniques like protein precipitation and have chromatographic behavior that can cause them to co-elute with early-eluting polar analytes like Kanamycin A, leading to profound and lasting ion suppression.[9][11] Their accumulation can also lead to reduced column lifetime and increased system maintenance.[10]
Q4: How do I properly assess matrix effects to satisfy regulatory standards?
A: Regulatory bodies like the FDA require a thorough evaluation of matrix effects during method validation.[12][13] The standard procedure is the post-extraction spike method . This involves comparing the peak response of an analyte spiked into an extracted blank matrix (from multiple sources) with the response of the analyte in a clean solution at the same concentration.
The Matrix Factor (MF) is calculated as: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The Internal Standard (IS) normalized MF should also be calculated to demonstrate that the IS adequately compensates for the effect.[6]
Q5: Why is a stable isotope-labeled (SIL) internal standard considered essential for this analysis?
A: A Stable Isotope-Labeled (SIL) internal standard (e.g., ¹³C or ¹⁵N-labeled Kanamycin A) is the gold standard for quantitative bioanalysis by LC-MS/MS.[14] Because a SIL-IS is chemically identical to the analyte, it has the same physicochemical properties. This means it co-elutes perfectly with the analyte and experiences the exact same degree of extraction variability and matrix-induced ion suppression or enhancement.[14][15] By calculating the ratio of the analyte response to the SIL-IS response, these variations are normalized, leading to highly accurate and precise quantification, a key requirement for robust bioanalytical methods.[14]
Part 2: Troubleshooting Guide - From Problem to Protocol
This section provides structured workflows to diagnose and solve common issues encountered during the bioanalysis of Kanamycin A.
Problem 1: Severe Ion Suppression and/or Low Analyte Recovery
-
Primary Cause: Inadequate sample cleanup. A simple protein precipitation (PPT) protocol is often insufficient, leaving behind high levels of phospholipids and other interferences.[11][16][17]
-
Solution Workflow: Implement an advanced sample preparation strategy designed for robust matrix removal.
Caption: Decision workflow for selecting an appropriate sample preparation technique.
Table 1: Comparison of Sample Preparation Techniques for Matrix Removal
| Technique | Speed | Cost | Phospholipid Removal | Protein Removal | Overall Cleanliness |
| Protein Precipitation (PPT) | Very Fast | Low | Poor[11][17] | Good | Low |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Good | Good | Moderate-High |
| Solid-Phase Extraction (SPE) | Slow | High | Excellent[10][16] | Excellent | Very High |
| Phospholipid Removal (PLR) Plate | Very Fast | High | >99%[9][11] | Excellent | Very High |
Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE
This protocol is ideal for selectively isolating a basic compound like Kanamycin A from a complex biological matrix.[3]
-
Pre-treat Sample: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix. This step lyses cells and precipitates some proteins while ensuring Kanamycin A is protonated (positively charged).
-
Condition Sorbent: Condition an MCX SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.
-
Load Sample: Load the pre-treated sample onto the cartridge.
-
Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1% formic acid in water. This removes salts and other highly polar interferences.
-
Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol. This removes moderately non-polar interferences, including some lipids.
-
Elute Analyte: Elute Kanamycin A with 1 mL of 5% ammonium hydroxide in methanol. The basic mobile phase neutralizes the analyte, disrupting its interaction with the sorbent.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in a mobile phase-compatible solution (e.g., 90:10 Acetonitrile:Water) for HILIC analysis.
Problem 2: Poor Chromatographic Peak Shape or Unstable Retention Time
-
Primary Cause: Using a standard C18 reversed-phase (RP) column, which fails to adequately retain the highly polar Kanamycin A.[18]
-
Solution Workflow: Switch from a reversed-phase separation mechanism to Hydrophilic Interaction Liquid Chromatography (HILIC), which is designed specifically for polar analytes.[3][19]
Sources
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- 2. chromatographyonline.com [chromatographyonline.com]
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- 4. Bioanalysis of aminoglycosides using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 16. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. lcms.cz [lcms.cz]
- 19. chromtech.com [chromtech.com]
Technical Support Center: Enhancing Detection Sensitivity for Trace Amikacin (3-HABA Kanamycin A Sulfate)
Welcome to the technical support center dedicated to the sensitive and accurate quantification of trace amounts of Amikacin, also known as 3-HABA Kanamycin A Sulfate. This resource is designed for researchers, scientists, and drug development professionals who are working with this important semi-synthetic aminoglycoside antibiotic. Whether you are developing a new analytical method, optimizing an existing one, or troubleshooting unexpected results, this guide provides in-depth technical information, field-proven insights, and practical solutions to common challenges.
Introduction: The Challenge of Detecting Trace Amikacin
Amikacin, derived from Kanamycin A through acylation with L-(-)-4-amino-2-hydroxybutyric acid (L-HABA), is a potent antibiotic with a narrow therapeutic window.[1][2] Its clinical efficacy is concentration-dependent, while toxicity (nephrotoxicity and ototoxicity) is associated with elevated trough levels.[2][3] Therefore, accurate and sensitive quantification of amikacin in biological matrices is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies.
The primary analytical challenges in detecting trace amikacin stem from its physicochemical properties:
-
High Polarity: Amikacin is highly water-soluble, leading to poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns.
-
Lack of a Strong Chromophore: The amikacin molecule does not possess a native chromophore, making direct UV-Vis detection insensitive for trace-level analysis.[1]
To overcome these challenges, two primary analytical strategies are employed: pre-column derivatization followed by HPLC with fluorescence or UV detection, and the more advanced technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide will delve into both approaches, providing detailed protocols, frequently asked questions, and troubleshooting guides.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of amikacin.
FAQs: Pre-column Derivatization for HPLC Analysis
Q1: Why is pre-column derivatization necessary for the HPLC analysis of amikacin?
A1: As mentioned, amikacin lacks a chromophore, which is a part of a molecule that absorbs ultraviolet or visible light. Derivatization is a chemical process that modifies the amikacin molecule by attaching a "tag" that is either highly fluorescent or strongly absorbs UV light. This significantly enhances the detector's response, allowing for the sensitive detection of trace amounts of the drug.[1]
Q2: What are the common derivatization reagents for amikacin, and how do I choose one?
A2: Several reagents are effective for derivatizing the primary amine groups in amikacin. The choice depends on the available detection method (fluorescence or UV) and desired sensitivity.
| Derivatization Reagent | Detection Method | Key Advantages |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence | Reacts with both primary and secondary amines to form highly stable and fluorescent derivatives.[4] |
| o-Phthalaldehyde (OPA) | Fluorescence | A rapid and common reagent for primary amines, forming fluorescent isoindole products. |
| Hantzsch Reagent | UV-Visible | Forms a colored product that can be detected at 340 nm, offering a sensitive UV-based method.[1] |
For highest sensitivity, fluorescence-based methods using FMOC-Cl or OPA are generally preferred.
Q3: My derivatization reaction with FMOC-Cl is giving inconsistent results. What could be the cause?
A3: Inconsistent FMOC-Cl derivatization can stem from several factors:
-
pH of the reaction: The reaction is highly pH-dependent and requires alkaline conditions (typically pH 7-9) to proceed efficiently.[4] Ensure your borate buffer is correctly prepared and the final reaction pH is within the optimal range.
-
Reagent stability: FMOC-Cl is moisture-sensitive and can degrade over time. Use fresh reagent and store it under dry conditions.
-
Excess reagent: After the reaction, excess FMOC-Cl can hydrolyze and cause interfering peaks. It's common practice to add a primary amine, like glycine, to "quench" the excess reagent and form a stable, easily separated derivative.[4]
-
Reaction time: While the reaction is relatively fast, it's crucial to standardize the reaction time for consistent results. An optimal time of around 20 minutes at ambient temperature is often cited.[4]
Q4: The fluorescent signal from my amikacin derivative is unstable. How can I improve it?
A4: The stability of the derivatized product is crucial. For FMOC-Cl derivatives, adding a stabilizing agent like glycine after the initial reaction can help.[4] For OPA derivatives, which are known to be less stable, prompt analysis after derivatization is recommended. Additionally, ensure the pH of your mobile phase is compatible with the stability of the derivative.
FAQs: LC-MS/MS Analysis
Q1: Why is LC-MS/MS considered a superior method for amikacin quantification?
A1: LC-MS/MS offers several advantages over derivatization-based HPLC methods:
-
High Specificity: It uses Multiple Reaction Monitoring (MRM) to detect a specific precursor ion and its unique fragment ions, virtually eliminating interferences from the matrix.
-
High Sensitivity: It can achieve very low limits of quantification (LLOQ), often in the low ng/mL range, without the need for chemical derivatization.[2][5]
-
No Derivatization Required: This simplifies sample preparation, reduces variability, and saves time.[5]
Q2: What are the typical MRM transitions for amikacin?
A2: In positive ion mode, the protonated molecule [M+H]⁺ of amikacin has an m/z of 586.3. A common and robust MRM transition is 586.3 → 425.3 m/z with a collision energy of approximately 25 eV.[3] Another reported transition is m/z 586.0 → 264.0 .[5] It is always recommended to optimize the collision energy on your specific instrument for maximum signal intensity.
Q3: What is an appropriate internal standard for amikacin analysis by LC-MS/MS?
A3: An ideal internal standard (IS) is a compound that behaves similarly to the analyte during sample preparation and ionization but is distinguishable by the mass spectrometer.
-
Stable Isotope-Labeled (SIL) Amikacin: This is the gold standard as it has the same physicochemical properties as amikacin but a different mass.
-
Other Aminoglycosides: In the absence of a SIL-IS, other aminoglycosides like tobramycin or isepamicin can be used.[3][5] However, it's crucial to verify that they do not interfere with amikacin and are not present in the samples being analyzed.
Q4: I'm observing ion suppression in my LC-MS/MS analysis. How can I mitigate this?
A4: Ion suppression is a common matrix effect where co-eluting compounds from the sample interfere with the ionization of the analyte, leading to a reduced signal.[6] Strategies to mitigate ion suppression include:
-
Improved Sample Preparation: Use Solid-Phase Extraction (SPE) for cleaner sample extracts compared to simple protein precipitation.
-
Chromatographic Separation: Adjust the HPLC gradient to separate the amikacin peak from the suppression zone.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Section 2: Troubleshooting Guides
This section provides structured guidance for resolving specific experimental issues.
Troubleshooting: Pre-column Derivatization
| Problem | Potential Causes | Recommended Solutions |
| Low or No Derivatization Product Peak | 1. Incorrect pH of reaction mixture: Derivatization with FMOC-Cl or OPA requires alkaline conditions. 2. Degraded derivatization reagent: Reagents like FMOC-Cl are sensitive to moisture. 3. Insufficient reaction time or temperature. 4. Presence of interfering substances that consume the derivatization reagent. | 1. Verify the pH of your borate buffer and the final reaction mixture. Adjust as necessary. 2. Use a fresh bottle of the derivatization reagent. Store it in a desiccator. 3. Optimize the reaction time and temperature. For FMOC-Cl, 20 minutes at room temperature is a good starting point.[4] 4. Improve sample cleanup to remove interfering compounds. |
| Poor Peak Shape (Tailing, Broadening) | 1. Sub-optimal mobile phase pH: The pH can affect the charge state of the derivative. 2. Column overload. 3. Secondary interactions with the stationary phase. | 1. Adjust the pH of the mobile phase. For Hantzsch derivatives, a pH of 5 has been shown to be effective.[1] 2. Reduce the injection volume or dilute the sample. 3. Use a high-quality, end-capped C18 column. |
| Multiple Unexpected Peaks | 1. Side reactions or degradation of the derivative. 2. Incomplete quenching of excess reagent. 3. Presence of impurities in the sample or reagents. | 1. Optimize reaction conditions (time, temperature, pH) to minimize side product formation. Analyze samples promptly after derivatization. 2. Ensure sufficient quenching reagent (e.g., glycine for FMOC-Cl) is added and allowed to react.[4] 3. Run a blank with only the reagents to identify impurity peaks. Use high-purity solvents and reagents. |
Troubleshooting: LC-MS/MS Analysis
| Problem | Potential Causes | Recommended Solutions |
| No or Low Signal for Amikacin | 1. Incorrect MRM transitions or collision energy: Not optimized for your instrument. 2. Ion source contamination: Buildup on the ESI probe can suppress the signal. 3. Poor extraction recovery: Amikacin is not being efficiently extracted from the matrix. 4. Adsorptive losses: Amikacin can adsorb to glass or plastic surfaces during sample preparation.[7][8] | 1. Infuse a standard solution of amikacin to optimize the precursor and product ions, and the collision energy. Start with known transitions like 586.3 → 425.3 m/z.[3] 2. Clean the ion source according to the manufacturer's instructions. 3. Optimize your sample preparation. For protein precipitation, ensure complete precipitation. For SPE, check the conditioning, loading, washing, and elution steps. 4. Use low-adsorption vials and pipette tips. Silanized glassware can also be beneficial. |
| High Signal Variability (Poor Precision) | 1. Inconsistent sample preparation: Variability in extraction efficiency between samples. 2. Matrix effects: Ion suppression or enhancement varies between samples. 3. Unstable spray in the ion source. 4. Amikacin instability: Degradation in the biological matrix or after processing. | 1. Automate sample preparation steps if possible. Ensure consistent vortexing times and centrifugation speeds. 2. Use a stable isotope-labeled internal standard. If not available, use matrix-matched calibrants. 3. Check for clogs in the ESI probe. Ensure mobile phase flow is stable. 4. Amikacin is generally stable in plasma/serum for several days at room temperature and for at least a month at -20°C.[9] However, always verify stability under your specific storage and handling conditions. |
| Peak Tailing or Splitting | 1. Column degradation: Loss of stationary phase, especially with high pH mobile phases. 2. Injection solvent stronger than mobile phase: Causes peak distortion. 3. Partially clogged column frit or in-line filter. | 1. Use a pH-stable column if using high pH mobile phases. Replace the column if performance does not improve after flushing. 2. Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase. 3. Back-flush the column (if recommended by the manufacturer) or replace the in-line filter and column frit. |
Section 3: Detailed Experimental Protocols
This section provides starting-point protocols for the two main analytical approaches. Note: These are general protocols and should be optimized and validated for your specific instrumentation and application.
Protocol 1: HPLC with Pre-column FMOC-Cl Derivatization and Fluorescence Detection
This protocol is adapted for the analysis of amikacin in human serum.[4]
Methodology:
-
Sample Preparation:
-
To 50 µL of serum sample in a microcentrifuge tube, add 50 µL of internal standard solution (if used).
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 12,000 x g for 15 minutes.
-
-
Derivatization:
-
Transfer 50 µL of the supernatant to a clean vial.
-
Add 50 µL of 0.2 M borate buffer (pH ~7.3).
-
Add 50 µL of 2.5 mM FMOC-Cl in acetonitrile.
-
Vortex for 60 seconds.
-
Let the reaction proceed for 20 minutes at ambient temperature.
-
Add a small volume of 0.1 M glycine solution to quench the excess FMOC-Cl. Vortex briefly.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water gradient. A starting point could be 70:30 (v/v) Acetonitrile:Water.
-
Flow Rate: 0.4 - 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5-20 µL.
-
Fluorescence Detector: Excitation at 265 nm, Emission at 315 nm.
-
Protocol 2: LC-MS/MS Analysis
This protocol provides a robust starting point for the direct analysis of amikacin in plasma without derivatization.[3][5]
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of internal standard solution (e.g., Isepamicin).
-
Add 300 µL of cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC Conditions:
-
Column: HILIC column or a pH-stable C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of organic phase (e.g., 95% B) and ramp down to elute the polar amikacin.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Amikacin: Precursor > Product: 586.3 > 425.3 (Collision Energy ~25 eV).
-
Isepamicin (IS): Precursor > Product: 570.3 > 411.3 (Collision Energy ~24 eV).
-
-
Source Parameters: Optimize ion source temperature, gas flows, and spray voltage according to your instrument's recommendations.
-
References
-
Dijkstra, J. A., Sturkenboom, M. G., van Hateren, K., Koster, R. A., Greijdanus, B., & Alffenaar, J. W. C. (2014). Quantification of amikacin and kanamycin in serum using a simple and validated LC–MS/MS method. Bioanalysis, 6(16), 2125-2133. Available at: [Link]
-
Zafer, C., Spadaro, S., Coclite, D., et al. (2024). Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring. Pharmaceuticals. Available at: [Link]
-
Jalalpure, S. S., et al. (2017). Analysis of Amikacin in Human Serum By UHPLC with Fluorescence Detector Using Chloro-Formate Reagent With Glycine. Pharmaceutical Methods. Available at: [Link]
-
Li, Y., et al. (2021). Therapeutic drug monitoring of amikacin: quantification in plasma by liquid chromatography-tandem mass spectrometry and work experience of clinical pharmacists. European Journal of Hospital Pharmacy. Available at: [Link]
-
Al-Othman, Z. A., et al. (2020). A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent. Journal of the Serbian Chemical Society. Available at: [Link]
-
Hewavitharana, A. K., Tan, S. K., & Shaw, P. N. (2014). Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis. LCGC North America. Available at: [Link]
-
Keevil, B. G., Fildes, J., & Bayliss, S. (2004). A robust LC–MS/MS method for amikacin: application to cellular uptake and pharmacokinetic studies. Future Science OA. Available at: [Link]
-
Al-Tannak, N. (2022). Amikacin Level: Reference Range, Interpretation, Collection and Panels. Medscape. Available at: [Link]
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Available at: [Link]
-
Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]
-
Dolan, J. W. (2001). Ion Suppression in LC–MS–MS Analysis. LCGC North America. Available at: [Link]
-
Waters. (n.d.). Automated MRM Transition Optimization Using waters_connect for Quantitation Software. Available at: [Link]
-
MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Davies, S. P., et al. (2008). Adsorption of Amikacin, a Significant Mechanism of Elimination by Hemofiltration. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Ghaffari, S., et al. (2011). Stability and antimicrobial effect of amikacin-loaded solid lipid nanoparticles. International Journal of Nanomedicine. Available at: [Link]
-
Annesley, T. M. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. Clinical Chemistry. Available at: [Link]
-
Davies, S. P., et al. (2009). Effect of Preexposure to Aminoglycosides on In Vitro Adsorption of Amikacin by Polyacrylonitrile Hemofilters. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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- 3. ejhp.bmj.com [ejhp.bmj.com]
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- 5. A robust LC–MS/MS method for amikacin: application to cellular uptake and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Adsorption of Amikacin, a Significant Mechanism of Elimination by Hemofiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adsorption of amikacin, a significant mechanism of elimination by hemofiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
Technical Support Center: Kanamycin Resistance Gene Selection in Bacteria
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for kanamycin resistance gene selection. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting advice and answers to frequently asked questions. This resource is built on a foundation of scientific expertise and practical, field-proven insights to help you navigate the common challenges encountered during bacterial selection experiments.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about kanamycin and the corresponding resistance mechanisms. A solid understanding of these principles is crucial for effective troubleshooting.
Q1: What is the mechanism of action for kanamycin?
Kanamycin is a bactericidal aminoglycoside antibiotic, meaning it actively kills bacteria rather than just inhibiting their growth.[1] Its primary target is the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, kanamycin irreversibly binds to the 30S ribosomal subunit.[1][2] This binding event disrupts protein synthesis in three key ways:
-
Inhibition of Initiation: It prevents the proper assembly of the ribosomal initiation complex, halting the start of protein translation.[3]
-
mRNA Misreading: It causes incorrect alignment of the mRNA, leading to the incorporation of wrong amino acids into the growing polypeptide chain.[1][3]
-
Blockage of Translocation: It hinders the movement of the ribosome along the mRNA, stalling the elongation phase of protein synthesis.[3]
The accumulation of non-functional or abnormal proteins is ultimately lethal to the bacterial cell.[1]
Q2: How does the kanamycin resistance gene (kanR) work?
The most commonly used kanamycin resistance gene in molecular biology is NPTII (Neomycin Phosphotransferase II), often abbreviated as kanR.[1] This gene encodes an enzyme called aminoglycoside 3'-phosphotransferase.[1] This enzyme inactivates kanamycin through a process called phosphorylation. It catalyzes the transfer of a phosphate group from ATP to the 3'-hydroxyl group of the kanamycin molecule.[1][4][5] This modification prevents kanamycin from binding to the bacterial ribosome, rendering it ineffective.[3][6]
Bacteria that have successfully taken up a plasmid containing the kanR gene can produce this enzyme and thus survive in media containing kanamycin.[1]
Q3: What is the recommended concentration of kanamycin for selection?
The optimal concentration of kanamycin can vary depending on the bacterial strain and the type of vector used (e.g., high-copy vs. low-copy plasmids). However, a general starting point for E. coli is:
| Application | Recommended Kanamycin Concentration |
| Plasmid Selection | 50 µg/mL |
| Cosmid Selection | 20 µg/mL |
It is always advisable to perform a titration to determine the optimal concentration for your specific experimental conditions.[1] You can test a range of concentrations (e.g., 10, 20, 50, 75, and 100 µg/mL) to find the minimum concentration that effectively kills non-transformed cells.[1]
Q4: How should I prepare and store kanamycin solutions?
Proper preparation and storage are critical for maintaining the stability and efficacy of kanamycin.[7]
Preparation:
-
Dissolve kanamycin sulfate in sterile deionized water to a stock concentration of 50 mg/mL.
-
Sterilize the solution by passing it through a 0.22 µm filter. Do not autoclave kanamycin as it is heat-sensitive.[7]
Storage:
-
Stock Solutions: Store aqueous stock solutions at 2-8°C for long-term storage. They are stable for several months under these conditions.[8] Avoid repeated freeze-thaw cycles.[7]
-
Media/Plates: Kanamycin-containing media and agar plates should be stored at 2-8°C in the dark.[7] Plates should be sealed to prevent evaporation, which can lead to degradation of the antibiotic. Under these conditions, plates are typically stable for about a month.
Q5: Can bacteria develop resistance to kanamycin through mechanisms other than the kanR gene?
Yes, bacteria can develop resistance to kanamycin through several intrinsic mechanisms:
-
Enzymatic Modification: Besides the phosphorylation mediated by NPTII, bacteria can acquire other enzymes that modify kanamycin by adding acetyl or nucleotidyl groups.[3][6]
-
Ribosomal Mutations: Mutations in the 16S rRNA gene, the binding site for kanamycin on the 30S ribosome, can prevent the antibiotic from binding effectively.[2][6][9]
-
Efflux Pumps: Some bacteria possess membrane pumps that actively transport kanamycin out of the cell, preventing it from reaching its ribosomal target.[6][10]
-
Reduced Permeability: Changes in the bacterial cell wall or membrane can reduce the uptake of kanamycin into the cell.[9]
Troubleshooting Guide: Common Issues & Solutions
This section provides a structured approach to diagnosing and solving common problems encountered during kanamycin selection.
Problem 1: No colonies or very few colonies grow on my selection plates.
This is a common issue that can be frustrating. The cause often lies in the transformation procedure or the selection conditions.
Potential Causes & Troubleshooting Steps:
-
Inefficient Transformation:
-
Verify Competent Cell Viability: Before starting, streak a small sample of your competent cells onto a non-selective LB agar plate and incubate overnight. If no colonies grow, your competent cells are not viable.
-
Use a Positive Control: Always include a positive control transformation with a known, uncut plasmid (ideally one with kanamycin resistance). This will help you determine if the issue is with your competent cells, the transformation protocol, or your experimental plasmid.
-
Optimize Heat Shock: The duration and temperature of the heat shock step are critical. For most E. coli strains, this is 30-90 seconds at 42°C.[11] Adhere strictly to the time recommended for your specific competent cells.
-
-
Issues with the Kanamycin Selection:
-
Incorrect Kanamycin Concentration: While 50 µg/mL is standard, some plasmids or strains may require a lower concentration. If you suspect this, try plating on plates with a lower kanamycin concentration (e.g., 25-30 µg/mL).[12]
-
Kanamycin Added to Hot Agar: Kanamycin is heat-labile.[7] Adding it to agar that is too hot (above 55°C) will cause it to degrade. Cool the agar in a water bath to 50-55°C before adding the antibiotic.[13]
-
-
Problem with the Plasmid:
-
Ligation Failure: If you are transforming a newly ligated plasmid, the ligation may have been unsuccessful. Run a gel with a sample of your ligation reaction to confirm the presence of the desired product.
-
Toxic Gene Product: Your plasmid may contain a gene that is toxic to E. coli. Leaky expression, even without an inducer, can inhibit growth. Try using a different E. coli strain specifically designed to control leaky expression.
-
Experimental Protocol: Verifying Kanamycin Plate Efficacy
-
Prepare a batch of LB agar plates with your standard kanamycin concentration (e.g., 50 µg/mL).
-
Prepare a control batch of LB agar plates without any antibiotic.
-
Streak your non-transformed, kanamycin-sensitive bacterial strain onto one of each type of plate.
-
Incubate both plates overnight at 37°C.
-
Expected Outcome: You should see robust growth on the no-antibiotic plate and no growth on the kanamycin plate. If there is growth on the kanamycin plate, your antibiotic stock or plates are faulty.
Problem 2: I see "satellite" colonies on my plates.
Satellite colonies are small colonies that grow in a halo around a larger, genuinely resistant colony.[14][15] These smaller colonies are typically not resistant themselves.
Causality: The Mechanism of Satellite Colony Formation
The genuinely resistant colony contains the plasmid with the kanR gene and expresses the aminoglycoside phosphotransferase enzyme. This enzyme is secreted into the surrounding medium, where it inactivates the kanamycin.[16] This creates a localized zone of reduced antibiotic concentration, allowing non-transformed, sensitive bacteria to grow.[14]
Caption: Formation of satellite colonies due to enzymatic inactivation of kanamycin.
Solutions to Prevent Satellite Colonies:
-
Avoid Over-incubation: Do not incubate plates for longer than 16-20 hours.[15] Extended incubation gives more time for the enzyme to diffuse and for satellite colonies to appear.
-
Use Fresh Plates: Use freshly prepared kanamycin plates. The antibiotic is more potent in fresh plates.
-
Optimize Plating Density: Plating a very dense culture can increase the likelihood of satellite colonies. If necessary, plate serial dilutions of your transformation mix.
-
Increase Kanamycin Concentration: A modest increase in the kanamycin concentration (e.g., to 75 µg/mL) can sometimes help suppress the growth of satellite colonies.[13]
-
Careful Colony Picking: When picking colonies for downstream applications, choose well-isolated, larger colonies and avoid picking any of the surrounding smaller ones. To be certain, you can re-streak your chosen colony on a fresh kanamycin plate to ensure it is genuinely resistant.
Problem 3: My negative control plate (no plasmid DNA) has colonies.
This is a critical issue that points to a problem with your selection conditions or reagents.
Potential Causes & Troubleshooting Steps:
-
Ineffective Kanamycin:
-
Degraded Stock: Your kanamycin stock solution may be old or improperly stored, leading to a loss of potency.[7] Prepare a fresh stock solution.
-
Inactive Plates: The kanamycin in the plates may have been inactivated by adding it to hot agar or by prolonged storage at room temperature.[7][8][13] Prepare fresh plates, ensuring the agar is cooled before adding the antibiotic.
-
-
Contamination:
-
Contaminated Competent Cells: Your stock of competent cells may be contaminated with a kanamycin-resistant bacterium. To check this, plate the competent cells directly onto a kanamycin plate without performing a transformation.
-
Intrinsic Resistance: The bacterial strain you are using might have intrinsic resistance to kanamycin.[17] For example, some commercial strains of E. coli DH5α may carry a kanamycin resistance gene on an F' episome.[17] Always check the genotype of your strain.
-
-
Spontaneous Resistance: While less common, bacteria can develop spontaneous mutations that confer resistance.[16][18] This is more likely if the selection pressure is too low (i.e., the kanamycin concentration is not high enough).
Workflow: Diagnosing Growth on Negative Control Plates
Caption: A logical workflow for troubleshooting growth on negative control plates.
Problem 4: The pH of my media seems to affect my selection efficiency.
The activity of aminoglycoside antibiotics, including kanamycin, is pH-dependent.
Scientific Rationale:
Kanamycin's potency is generally higher in neutral to slightly alkaline conditions (pH 7.0-8.0) and is reduced in acidic environments.[19][20][21] At an acidic pH, the amino groups on the kanamycin molecule become protonated, increasing the molecule's positive charge. This increased charge is thought to hinder the transport of the antibiotic across the bacterial cell membrane, reducing its effectiveness.[21] Conversely, in a neutral or alkaline environment, kanamycin is less protonated, facilitating its uptake by the bacteria. Some studies have shown that bicarbonate can also enhance the activity of kanamycin, an effect that is partially independent of pH changes.[22]
Practical Implications and Solutions:
-
Media pH: Ensure that the pH of your LB broth or agar is buffered to a range of 7.0-7.5. Most standard LB formulations are within this range.
-
Bacterial Metabolism: Be aware that as bacteria grow to high densities, their metabolic byproducts can acidify the culture medium. This can lower the effective concentration of kanamycin over time, potentially allowing for the growth of less-resistant cells. This is particularly relevant for long incubation times or high-density liquid cultures.
-
Troubleshooting Inconsistent Results: If you are experiencing inconsistent selection, check the pH of your media before and after bacterial growth to see if significant acidification is occurring. If so, consider using a buffered growth medium for your experiments.
References
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Creative Diagnostics. (n.d.). Research Progress on Kanamycin Resistance Mechanism. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Common Problems and Solutions of Kanamycin in Experiments. Retrieved from [Link]
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Al-Dahouk, S., Nöckler, K., & Tomaso, H. (2005). Detection of Kanamycin-Resistant Mycobacterium tuberculosis by Identifying Mutations in the 16S rRNA Gene. Journal of Clinical Microbiology, 43(10), 5432-5435. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Kanamycin Sulfate? Retrieved from [Link]
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Al-Asadi, M. J. S., Towner, K., & Greenwood, D. (1981). Acquired Cross Resistance to Aminoglycosides in Gentamicin-Sensitive and Gentamicin-Resistant Strains of Enterobacteria. Journal of Medical Microbiology, 14(2), 171-183. Retrieved from [Link]
-
Yamaguchi, M., & Yamagishi, S. (1978). In vivo and in vitro cross-resistance of kanamycin-resistant mutants of E. coli to other aminoglycoside antibiotics. The Journal of Antibiotics, 31(5), 459-467. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Detection and Analysis of Kanamycin Resistance Genes. Retrieved from [Link]
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Wikipedia. (2023). Kanamycin A. Retrieved from [Link]
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Onaolapo, J. A. (1994). Cross-resistance between some aminoglycoside antibiotics. African Journal of Medicine and Medical Sciences, 23(3), 215-219. Retrieved from [Link]
-
Bartek, I. L., et al. (2016). Antibiotic Bactericidal Activity Is Countered by Maintaining pH Homeostasis in Mycobacterium smegmatis. mSphere, 1(4), e00147-16. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the binding constant (Kb) of kanamycin A. Retrieved from [Link]
-
Umezawa, H., et al. (1968). Inactivation of kanamycin, neomycin, and streptomycin by enzymes obtained in cells of Pseudomonas aeruginosa. Applied Microbiology, 16(9), 1276-1281. Retrieved from [Link]
-
Al-Asadi, M. J. S., Towner, K., & Greenwood, D. (1981). Acquired cross resistance to aminoglycosides in gentamicin-sensitive and gentamicin-resistant strains of enterobacteria. Journal of Medical Microbiology, 14(2), 171-183. Retrieved from [Link]
-
Yourassowsky, E., et al. (1978). Aminoglycoside cross-resistance patterns of gentamicin-resistant bacteria. Journal of Clinical Pathology, 31(1), 1-4. Retrieved from [Link]
-
Castillo-Rojas, G., et al. (2013). Bicarbonate enhances the in vitro antibiotic activity of kanamycin in Escherichia coli. Journal of Applied Microbiology, 114(5), 1279-1286. Retrieved from [Link]
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Peteranderl, R., Shotts, E. B., Jr, & Wiegel, J. (1982). Stability of antibiotics under growth conditions for thermophilic anaerobes. Applied and Environmental Microbiology, 44(4), 848-852. Retrieved from [Link]
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Yazawa, K., et al. (1991). Inactivation of Kanamycin A by Phosphorylation in Pathogenic Nocardia. Microbiology and Immunology, 35(1), 39-48. Retrieved from [Link]
-
ResearchGate. (2013). Reason for spurious colonies on kanamycin plates. Retrieved from [Link]
-
Quora. (2016). How does kanamycin kill bacteria? Retrieved from [Link]
-
Chi-Manzanero, B. H., et al. (2009). Optimal concentration of kanamycin as a selective agent for the transformation of Musa cv. "Grand nain". Agrociencia, 43(8), 847-853. Retrieved from [Link]
-
ResearchGate. (2015). Help with kanamycin selection in E. coli DH5a? Retrieved from [Link]
-
ResearchGate. (2016). Why are there satellite colonies on kanamycin plates, despite the parent strain being sensitive to kanamycin in liquid culture? Retrieved from [Link]
-
Protocol Online. (2006). kanamycin activity with time. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Preparation and Storage of Kanamycin Solution. Retrieved from [Link]
-
Flores-Gómez, N., et al. (2020). High Kanamycin Concentration as Another Stress Factor Additional to Temperature to Increase pDNA Production in E. coli DH5α Batch and Fed-Batch Cultures. Processes, 8(9), 1146. Retrieved from [Link]
-
Biology Stack Exchange. (2013). The antibiotic 'kanamycin' in the growing of culture E. coli. Retrieved from [Link]
-
Bitesize Bio. (2025). Bacterial Transformation Troubleshooting for Beginners. Retrieved from [Link]
-
Dias, L. P., et al. (2017). Effects of antibiotic concentration and nutrient medium composition on Escherichia coli biofilm formation and green fluorescent protein expression. FEMS Microbiology Letters, 364(5), fnx038. Retrieved from [Link]
-
Gold Biotechnology. (2020). Introduction to Satellite Colonies Plus Six Tips For Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). 222 questions with answers in KANAMYCIN | Science topic. Retrieved from [Link]
-
Addgene. (2023). Plasmids 101: Choosing an Antibiotic Resistance Gene. Retrieved from [Link]
-
Wikipedia. (2024). Antimicrobial resistance. Retrieved from [Link]
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How to avoid contamination in kanamycin-based selection experiments
Welcome to the technical support center for kanamycin-based selection experiments. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice for achieving clean and reliable selection results. Contamination in antibiotic selection experiments can compromise weeks of work, and this guide is structured to help you understand the root causes of common issues and implement robust preventative measures.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the use of kanamycin for selection.
Q1: What is the mechanism of action of kanamycin and the corresponding resistance gene?
A: Kanamycin is a bactericidal aminoglycoside antibiotic that inhibits protein synthesis in susceptible bacteria.[1][2] It irreversibly binds to the 30S ribosomal subunit, leading to a misreading of the mRNA and the production of nonfunctional proteins.[1] This accumulation of abnormal proteins ultimately leads to cell death.[1]
The most common resistance gene used in molecular biology is the neomycin phosphotransferase II (nptII or neo) gene, often denoted as KanR.[1] This gene encodes an enzyme, aminoglycoside 3'-phosphotransferase, which inactivates kanamycin by transferring a phosphate group from ATP to the antibiotic, a process known as phosphorylation.[1] This modification prevents kanamycin from binding to the ribosome, allowing the resistant bacteria to survive and proliferate.
Q2: What is the recommended concentration of kanamycin for selection in E. coli?
A: The generally recommended concentration of kanamycin for selecting plasmids in E. coli is 50 µg/mL.[1][2] However, the optimal concentration can vary depending on the bacterial strain and the copy number of the plasmid. For cosmids, a lower concentration of 20 µg/mL is often used.[1] It is always best practice to perform a titration experiment to determine the minimal inhibitory concentration (MIC) for your specific strain and experimental conditions.[3] This can be done by testing a range of concentrations (e.g., 10, 25, 50, 75, and 100 µg/mL) to find the lowest concentration that effectively kills non-transformed cells.[1]
Q3: How should I prepare and store my kanamycin stock solution?
A: Kanamycin stock solutions are typically prepared at a concentration of 50 mg/mL in sterile, deionized water.[2][4] It is crucial to filter-sterilize the solution through a 0.22 µm filter, as autoclaving can degrade the antibiotic.[5] The stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C, where it is stable for up to a year.[4][6] For short-term use, the stock solution can be stored at 4°C for a few weeks.[5]
Q4: Why am I seeing "satellite" colonies on my kanamycin plates?
A: Satellite colonies are small colonies of non-resistant bacteria that grow in a zone around a larger, antibiotic-resistant colony.[7][8] This phenomenon is most commonly associated with beta-lactam antibiotics like ampicillin, where the resistant colony secretes beta-lactamase, an enzyme that degrades the antibiotic in the surrounding medium.[9] While less frequent with kanamycin, satellite colonies can still occur, particularly if the plates are incubated for too long (over 16 hours), the kanamycin concentration is too low, or the antibiotic has degraded.[7][10] Kanamycin is a bacteriostatic antibiotic at lower concentrations, meaning it inhibits growth rather than killing the bacteria, which can also contribute to the appearance of very small colonies if the selection pressure is not stringent enough.[11]
Q5: What are the primary sources of contamination in bacterial cultures?
A: Contamination in bacterial cultures can be broadly categorized as biological or chemical.[12]
-
Biological contaminants are the most common and include bacteria, fungi (yeasts and molds), and mycoplasma.[13] These can be introduced through non-sterile reagents, improper aseptic technique, or from the laboratory environment.[14]
-
Mycoplasma , a type of bacteria lacking a cell wall, is a particularly insidious contaminant as it is not visible to the naked eye and can pass through 0.22 µm filters.[15][16] It can significantly alter cellular metabolism and compromise experimental results.[13][15]
-
Chemical contaminants can include residues from detergents or disinfectants, endotoxins, or impurities in media components and water.[13]
Troubleshooting Guide: Contamination Issues
This section provides a structured approach to identifying and resolving common contamination problems in your kanamycin selection experiments.
Issue 1: No colonies or very few colonies on the transformation plate.
| Potential Cause | Troubleshooting Steps |
| Inefficient Transformation | 1. Verify the transformation efficiency of your competent cells with a control plasmid.[17][18] 2. Ensure the experimental DNA is free of contaminants like phenol, ethanol, and detergents.[19] 3. Strictly follow the heat shock or electroporation protocol; incorrect temperatures or timing can drastically reduce efficiency.[17][20] |
| Incorrect Antibiotic Concentration | 1. Double-check that the correct final concentration of kanamycin was used in the plates.[21] 2. Ensure the antibiotic was added to the agar when it had cooled to below 60°C to prevent heat-induced degradation.[20] |
| Inactive Kanamycin | 1. Prepare a fresh stock solution of kanamycin.[11] 2. Use freshly prepared plates, as the antibiotic can degrade over time, even with proper storage. |
| Incorrect Incubation | 1. Confirm the incubator is at the correct temperature (typically 37°C for E. coli).[19] 2. Ensure plates are incubated for a sufficient duration (16-18 hours).[20] |
Issue 2: A lawn of bacteria or too many colonies on the plate.
| Potential Cause | Troubleshooting Steps |
| Inactive or Low Concentration of Kanamycin | 1. This is the most likely cause. Prepare fresh plates with a verified, fresh stock of kanamycin.[21] 2. Ensure the antibiotic is mixed evenly into the agar before pouring the plates.[21] |
| Incorrect Antibiotic Used | 1. Verify that the plasmid confers kanamycin resistance and not another antibiotic resistance.[17] |
| Contamination of Competent Cells | 1. Plate your untransformed competent cells on a kanamycin plate. There should be no growth. If there is growth, your competent cells are contaminated with a kanamycin-resistant organism.[22] |
Issue 3: Presence of satellite colonies.
| Potential Cause | Troubleshooting Steps |
| Prolonged Incubation | 1. Do not incubate plates for longer than 16-18 hours.[7][8] Longer incubation times allow for the breakdown of the antibiotic around the primary colonies. |
| Kanamycin Concentration Too Low | 1. Increase the concentration of kanamycin in your plates (e.g., to 75 or 100 µg/mL) after performing a titration to ensure it's not toxic to your transformed cells. |
| Degraded Kanamycin | 1. Use freshly prepared plates.[10] |
| High Plating Density | 1. Reduce the volume of cell suspension plated to minimize the number of colonies per plate.[10] |
Issue 4: Fungal or yeast contamination.
| Potential Cause | Troubleshooting Steps |
| Environmental Contamination | 1. Review and reinforce aseptic technique.[23] This includes working in a laminar flow hood, minimizing air currents, and decontaminating surfaces.[24][25] 2. Ensure all media, buffers, and equipment are properly sterilized.[26][27] |
| Contaminated Reagents | 1. Filter-sterilize all liquid reagents that cannot be autoclaved. 2. If contamination persists, prepare fresh batches of all reagents from new starting materials. |
Experimental Protocols
Protocol 1: Preparation of Kanamycin Stock Solution (50 mg/mL)
Materials:
-
Kanamycin sulfate powder
-
Sterile, deionized water
-
Sterile 15 mL or 50 mL conical tube
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
In a sterile conical tube, weigh out the appropriate amount of kanamycin sulfate powder. For a 10 mL stock solution of 50 mg/mL, weigh 0.5 g.[2]
-
Add sterile, deionized water to the desired final volume (e.g., 10 mL).
-
Vortex or mix by inversion until the powder is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile conical tube.[6]
-
Aliquot the sterile stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C.
Protocol 2: Aseptic Technique for Pouring Kanamycin Plates
Objective: To prepare agar plates containing kanamycin for the selection of transformed bacteria while minimizing the risk of contamination.
Procedure:
-
Prepare your desired agar medium (e.g., LB agar) and sterilize by autoclaving.[28]
-
Place the autoclaved medium in a water bath set to 55-60°C to cool. It is critical that the agar is not too hot when the antibiotic is added, as heat can degrade kanamycin.[11][20]
-
Once the agar has cooled, add the appropriate volume of your sterile kanamycin stock solution to achieve the desired final concentration (e.g., for 1 L of medium at 50 µg/mL, add 1 mL of a 50 mg/mL stock).[1]
-
Swirl the flask gently but thoroughly to ensure the antibiotic is evenly distributed throughout the medium.[21]
-
In a laminar flow hood, pour approximately 20-25 mL of the agar into sterile petri dishes.
-
Leave the plates undisturbed to solidify.
-
Once solidified, invert the plates and store them at 4°C. Plates should be used within 2-4 weeks for optimal performance.
Visual Workflows
Caption: Aseptic workflow for preparing kanamycin selection plates.
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Optimizing storage conditions to prevent degradation of 3-HABA Kanamycin A Sulfate
Welcome to the technical support center for 3-HABA Kanamycin A Sulfate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical compound throughout its lifecycle in your laboratory. Here, you will find in-depth guidance on optimal storage conditions, troubleshooting common degradation issues, and protocols for assessing the quality of your stored material. Our approach is grounded in the established principles of aminoglycoside chemistry and stability testing, providing you with the expertise to safeguard your experiments and developmental projects.
Understanding the Stability of this compound
This compound is a key derivative of Kanamycin A and an important impurity of the semi-synthetic aminoglycoside antibiotic, Amikacin. Like other aminoglycosides, its stability is paramount for reliable experimental outcomes. The primary degradation pathways for aminoglycoside antibiotics are hydrolysis and oxidation, which can be significantly influenced by storage conditions such as temperature, humidity, and light exposure.[1][2]
The addition of the (S)-4-amino-2-hydroxybutyryl (HABA) group to the N1 position of the 2-deoxystreptamine ring of Kanamycin A introduces a new amide linkage. While this modification is crucial for its biological properties, it also presents a potential site for hydrolysis under suboptimal storage conditions. Therefore, careful control of the storage environment is essential to prevent the degradation of this compound.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container at room temperature, protected from moisture.[3] It is crucial to minimize exposure to atmospheric humidity, as aminoglycosides are hygroscopic and the presence of water can accelerate hydrolytic degradation.
Q2: How should I store solutions of this compound?
A2: Aqueous stock solutions of this compound should be filter-sterilized and stored at -20°C for long-term use. For short-term storage (up to 30 days), refrigeration at 4°C is acceptable.[3] Avoid repeated freeze-thaw cycles, as this can lead to degradation. It is best practice to aliquot stock solutions into single-use volumes.
Q3: Can I autoclave solutions containing this compound?
A3: While some sources suggest that Kanamycin Sulfate solutions can be autoclaved, it is generally not recommended for this compound. The high temperatures of autoclaving can promote hydrolysis of the HABA side chain and other sensitive linkages within the molecule. Filter sterilization using a 0.22 µm filter is the preferred method for preparing sterile solutions.
Q4: How does pH affect the stability of this compound in solution?
A4: The stability of aminoglycosides in solution is pH-dependent. Both strongly acidic and strongly basic conditions can catalyze hydrolysis. While specific data for this compound is limited, it is advisable to maintain the pH of stock solutions within a neutral to slightly acidic range (pH 5-7) to minimize degradation.
Q5: My this compound powder has changed color. Is it still usable?
A5: A change in the color of the powder, such as yellowing or browning, can be an indicator of degradation. This may be due to oxidation or other chemical reactions. It is strongly recommended to perform a quality control check, such as the HPLC analysis described in the "Experimental Protocols" section, before using any discolored material.
Troubleshooting Guide: Identifying and Preventing Degradation
This guide provides a systematic approach to troubleshooting potential degradation issues with your this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
If you are observing variability in your experimental outcomes, it could be due to the degradation of your this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
Causality and Corrective Actions:
-
Improper Storage Temperature: Storing solutions at room temperature or even 4°C for extended periods can lead to significant degradation.[4]
-
Corrective Action: Always store stock solutions at -20°C for long-term use and minimize the time they are kept at higher temperatures.
-
-
Moisture Contamination: For the solid form, absorption of moisture can initiate hydrolysis.
-
Corrective Action: Store the solid compound in a desiccator or a tightly sealed container with a desiccant.
-
-
Repeated Freeze-Thaw Cycles: This can cause localized changes in concentration and pH, leading to degradation over time.
-
Corrective Action: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.
-
Issue 2: Visible Changes in Solution
The appearance of your this compound solution can provide clues about its stability.
-
Cloudiness or Precipitation: This may indicate that the compound has degraded into less soluble products or that the solubility limit has been exceeded due to improper storage (e.g., freezing at a very high concentration).
-
Troubleshooting: Gently warm the solution to see if the precipitate redissolves. If it does not, it is likely a degradation product, and the solution should be discarded.
-
-
Color Change: A yellowing or browning of the solution is often a sign of oxidative degradation.
-
Troubleshooting: Protect solutions from light by storing them in amber vials or wrapping them in foil.[4] Consider preparing fresh solutions if a color change is observed.
-
Data Presentation: Impact of Storage Conditions on Aminoglycoside Stability
The following table summarizes the expected impact of various storage conditions on the stability of aminoglycosides like this compound. This is based on general knowledge of aminoglycoside stability.
| Storage Parameter | Optimal Condition | Suboptimal Condition | Potential Degradation Pathway |
| Temperature (Solid) | Room Temperature | High Temperatures (>30°C) | Increased rate of solid-state reactions |
| Temperature (Solution) | -20°C (Long-term), 4°C (Short-term) | Room Temperature, Repeated Freeze-Thaw | Hydrolysis, Oxidation[4] |
| Humidity (Solid) | Low Humidity (in desiccator) | High Ambient Humidity | Hydrolysis |
| Light Exposure | Protected from Light (Amber Vials) | Exposure to UV or Ambient Light | Photodegradation, Oxidation[4] |
| pH (Solution) | Neutral to slightly acidic (pH 5-7) | Strongly Acidic or Basic | Acid/Base-catalyzed Hydrolysis |
Experimental Protocols: Quality Control of this compound
To ensure the integrity of your stored this compound, a simple stability-indicating High-Performance Liquid Chromatography (HPLC) method can be employed. This protocol is adapted from established methods for the analysis of Amikacin and its impurities.[5][6]
Objective: To assess the purity of a this compound sample and detect the presence of major degradation products.
Materials:
-
This compound sample (and a reference standard, if available)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Sodium acetate
-
Acetic acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation: Prepare a 0.1 M sodium acetate buffer and adjust the pH to 5.0 with acetic acid. The mobile phase will be a mixture of this buffer and acetonitrile (e.g., 75:25 v/v). The exact ratio may need to be optimized for your specific column and system.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in HPLC-grade water to a final concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Prepare your stored this compound sample in the same manner as the standard solution.
-
HPLC Analysis:
-
Set the column temperature to 35°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to a suitable value for the HABA chromophore (e.g., 254 nm or 280 nm, may require optimization).
-
Inject equal volumes (e.g., 20 µL) of the standard and sample solutions.
-
-
Data Analysis:
-
Compare the chromatogram of your sample to that of the reference standard.
-
Look for the appearance of new peaks or a decrease in the area of the main peak in your sample chromatogram. The presence of significant additional peaks indicates degradation.
-
The purity of your sample can be estimated by calculating the peak area percentage of the main peak relative to the total area of all peaks.
-
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
Conclusion
The chemical integrity of this compound is critical for the success of your research and development activities. By adhering to the storage and handling best practices outlined in this guide, you can significantly mitigate the risk of degradation. Regular quality control checks, especially when using older batches or if suboptimal storage conditions are suspected, are a vital component of good laboratory practice. This proactive approach to stability management will ensure the reliability and reproducibility of your experimental data.
References
- Haggag, R. S., Shaalan, R. A., & Belal, T. S. (2014). Liquid chromatographic determination of amikacin sulphate after pre-column derivatization.
- Evaluation of dynamics of derivatization and development of RP- HPLC method for the determination of amikacin sulphate. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1767-1777.
- Jian, W., Edpuganti, V., & Y-H, L. (2018). Separation and Characterization of Unknown Impurities in Amikacin Sulfate by HPLC–MS n.
- O'Dwyer, J., et al. (2021). A review of antimicrobial stability testing guidance for outpatient parenteral antimicrobial therapy programmes: is it time for global harmonization of testing frameworks?. JAC-Antimicrobial Resistance, 3(4), dlab166.
- Carl Roth GmbH + Co. KG. (2023).
- Zhang, Y., et al. (2020). Degradation of kanamycin from production wastewater with high-concentration organic matrices by hydrothermal treatment. Journal of Environmental Sciences, 95, 134-142.
- European Medicines Agency. (2023).
- Creative Diagnostics. (n.d.).
- Wang, S., et al. (2020).
- UBPBio. (2019).
- Zhang, Y., et al. (2020). Degradation of kanamycin from production wastewater with high-concentration organic matrices by hydrothermal treatment. Journal of Environmental Sciences, 95, 134-142.
- Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
- Bardin, C., et al. (2019). Drug stability: What do we need to know?. Hospital Pharmacy Europe.
- Haggag, R. S., Shaalan, R. A., & Belal, T. S. (2014). Liquid chromatographic determination of amikacin sulphate after pre-column derivatization.
- Hu, Y. F., & Li, Y. (2004). Hydrolytic Degradation. In Drug-like Properties: Concepts, Structure-Property Relationships, and Methods of Prediction (pp. 229-257). Elsevier.
- Bardin, C., et al. (2010). Guidelines for the practical stability studies of anticancer drugs: A European consensus conference. Annales Pharmaceutiques Françaises, 68(4), 221-229.
- Thermo Fisher Scientific. (2023).
- A, A., & B, S. (2018). Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. Brazilian Journal of Pharmaceutical Sciences, 54(1).
- CN102879557A - Detection method for impurities in amikacin sulfate injection - Google P
- Shcherbakov, D., et al. (2023). Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. Molecules, 28(7), 3195.
- AMSBIO. (n.d.).
- A, A., & B, S. (2018). Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. Brazilian Journal of Pharmaceutical Sciences, 54(1).
- A, A., & B, S. (2018). Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Degradation of kanamycin from production wastewater with high-concentration organic matrices by hydrothermal treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Liquid chromatographic determination of amikacin sulphate after pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Extraction Protocols for 3-HABA Kanamycin A Sulfate from Biological Samples
Welcome to the technical support center dedicated to the robust and reliable extraction of 3-HABA Kanamycin A Sulfate from various biological matrices. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the quantitative analysis of this important aminoglycoside derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to overcome common challenges and ensure the integrity of your experimental results.
The extraction of polar compounds like this compound from complex biological samples such as plasma, urine, and tissue homogenates presents a unique set of challenges. These can range from low recovery and significant matrix effects to issues with derivatization and analytical sensitivity. This guide is structured to address these specific pain points in a direct question-and-answer format, supplemented with detailed troubleshooting guides and validated experimental protocols.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and concerns that arise during the extraction of this compound.
Q1: Why is the recovery of this compound from my plasma samples consistently low?
Low recovery is a frequent issue stemming from the high polarity of this compound, leading to poor partitioning into organic solvents and strong interactions with endogenous matrix components. Several factors could be at play:
-
Inadequate Protein Precipitation: If using a protein precipitation (PPT) protocol, the choice of solvent and its ratio to the sample are critical. Acetonitrile is a common choice for precipitating plasma proteins, with recovery rates for kanamycin ranging from 92.3% to 100.8%.[1] Using acidified methanol or trichloroacetic acid (TCA) can also be effective.[1][2][3]
-
Suboptimal pH during Liquid-Liquid Extraction (LLE): The charge state of this compound is pH-dependent. At a pH below its pKa, it will be positively charged, making it highly water-soluble and difficult to extract into an organic phase. Conversely, at a pH above its pKa, it becomes more neutral, facilitating extraction. For aminoglycosides, adjusting the sample pH to a more alkaline condition is often necessary before LLE.
-
Inefficient Elution in Solid-Phase Extraction (SPE): If you are using SPE, the elution solvent may not be strong enough to displace the analyte from the sorbent. For cation-exchange SPE cartridges, which are commonly used for aminoglycosides, elution typically requires a mobile phase with a high ionic strength or a significant change in pH to neutralize the analyte.[1][4]
Q2: I'm observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
Matrix effects, which can manifest as ion suppression or enhancement, are a major concern in bioanalysis, particularly with electrospray ionization (ESI). They are caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the target analyte.
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the cleanup of your sample. While protein precipitation is a simple and fast technique, it is often associated with higher matrix effects compared to LLE and SPE.[5] SPE, especially with cartridges like Oasis MCX (a mixed-mode cation exchange and reversed-phase sorbent), can provide significantly cleaner extracts.[1][4]
-
Optimize Chromatographic Separation: Ensure that your chromatographic method effectively separates this compound from the bulk of the matrix components. The use of a hydrophilic interaction liquid chromatography (HILIC) column can be advantageous for polar compounds like aminoglycosides.[6]
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) of this compound is the gold standard for compensating for matrix effects. The SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate quantification.
Q3: My 3-HABA derivatization for UV or fluorescence detection is inconsistent. What could be the cause?
While this compound already contains a chromophore, further derivatization might be employed to enhance sensitivity. Inconsistency in derivatization can be due to several factors:
-
pH of the Reaction: The derivatization reaction is often pH-dependent. Ensure that the pH of your sample extract is within the optimal range for the derivatization reagent.
-
Presence of Interfering Substances: Residual matrix components can interfere with the derivatization reaction. A more thorough sample cleanup is recommended.
-
Reagent Stability: Derivatization reagents can be unstable. Prepare them fresh and store them under appropriate conditions. For instance, o-phthalaldehyde (OPA) is a common derivatization reagent for primary amines, but it is not stable in aqueous solutions.[7][8]
Troubleshooting Guide
This section provides a more detailed breakdown of common problems, their potential causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Protein Precipitation (PPT): Incorrect solvent-to-sample ratio; Inappropriate precipitation solvent. | Optimize the ratio of acetonitrile or methanol to plasma (typically 3:1 or 4:1). Consider using acidified organic solvents or trichloroacetic acid (TCA) for more effective protein removal.[1][2][3] |
| Liquid-Liquid Extraction (LLE): Suboptimal pH; Inefficient extraction solvent; Emulsion formation. | Adjust the sample pH to be above the pKa of this compound to ensure it is in a more neutral form. Use a more polar organic solvent or a mixture of solvents. To break emulsions, try centrifugation at a higher speed, addition of salt, or gentle agitation. | |
| Solid-Phase Extraction (SPE): Incomplete retention on the sorbent; Inefficient elution. | For cation-exchange SPE, ensure the sample is loaded at a pH where the analyte is charged (typically pH < 5).[8] For elution, use a solvent mixture containing a base (e.g., ammonium hydroxide in methanol) to neutralize the analyte and disrupt its interaction with the sorbent.[1][4] | |
| High Matrix Effects | Insufficient sample cleanup. | Switch from protein precipitation to a more selective technique like SPE. Molecularly imprinted polymers (MIPs) can offer very high selectivity and lead to cleaner extracts.[1] |
| Co-elution of interfering compounds. | Optimize the chromatographic gradient to better separate the analyte from matrix components. Consider using a different column chemistry, such as HILIC.[6] | |
| Poor Peak Shape | Interaction with active sites on the column. | Add a small amount of a competing base, like triethylamine, to the mobile phase. Use a column with end-capping to reduce silanol interactions. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a consistent charge state. | |
| Inconsistent Results | Analyte instability. | Kanamycin can degrade at high temperatures and in non-optimal pH conditions.[9] Ensure that samples are processed promptly and stored at appropriate temperatures (2-8°C for short-term, -20°C or lower for long-term).[9] Avoid repeated freeze-thaw cycles.[9] |
| Inaccurate standard preparation. | Prepare fresh stock solutions of this compound regularly and store them properly in dark containers.[9] Verify the concentration of your stock solutions. |
Validated Experimental Protocols
The following are detailed, step-by-step methodologies for the extraction of this compound from biological fluids.
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum
This method is rapid and straightforward, suitable for high-throughput analysis, but may require further optimization to minimize matrix effects.
Materials:
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (ACN).
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Serum and Urine
This protocol utilizes a mixed-mode cation exchange SPE cartridge for enhanced cleanup and is recommended for applications requiring higher sensitivity and minimal matrix effects.
Materials:
-
Oasis MCX SPE cartridges (or equivalent)
-
Methanol (MeOH), HPLC grade
-
2% Formic acid in water
-
5% Ammonium hydroxide in methanol
-
SPE manifold
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Plasma/Serum: To 200 µL of plasma/serum, add 600 µL of 4% phosphoric acid. Vortex and centrifuge at 4000 rpm for 10 minutes.
-
Urine: Dilute 100 µL of urine with 900 µL of water.
-
-
SPE Cartridge Conditioning:
-
Wash the Oasis MCX cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizing the Workflow
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the key steps in the extraction protocols.
Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.
Caption: Workflow for Protein Precipitation (PPT) of this compound.
Concluding Remarks
The successful extraction of this compound from biological matrices is a critical first step for accurate and reliable quantification. By understanding the chemical properties of the analyte and the principles behind each extraction technique, you can effectively troubleshoot and refine your protocols. This guide provides a foundation of knowledge and practical solutions to common challenges. Should you require further assistance, please do not hesitate to reach out to our technical support team.
References
-
Cai, Y., et al. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. Molecules, 24(10), 1935. [Link]
-
Li, X., et al. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. ResearchGate. [Link]
-
Creative Diagnostics. (n.d.). Common Problems and Solutions of Kanamycin in Experiments. Creative Diagnostics. [Link]
-
Creative Diagnostics. (n.d.). A Comprehensive Guide to Kanamycin. Creative Diagnostics. [Link]
-
Mbanga, L. S., et al. (2015). Determination of Kanamycin Plasma Levels Using LC-MS and Its Pharmacokinetics in Patients with Multidrug- Resistant Tuberculosis. Longdom Publishing. [Link]
-
Frederick National Laboratory for Cancer Research. (n.d.). Kanamycin Residue Content Determination by LCMS. Frederick National Laboratory for Cancer Research. [Link]
-
Adejumoke, A. O., et al. (2021). Bioanalysis of aminoglycosides using high-performance liquid chromatography. PMC. [Link]
-
Ismaiel, O. A., et al. (2014). Quantification of amikacin and kanamycin in serum using a simple and validated LC–MS/MS method. Bioanalysis, 6(16), 2125-33. [Link]
-
Suh, J. H., et al. (2006). Analysis of kanamycin A in human plasma and in oral dosage form by derivatization with 1-naphthyl isothiocyanate and high-performance liquid chromatography. Journal of separation science, 29(7), 982-8. [Link]
-
Ishii, R., et al. (2008). Multi-residue quantitation of aminoglycoside antibiotics in kidney and meat by liquid chromatography with tandem mass spectrometry. Semantic Scholar. [Link]
-
Wang, S., et al. (2017). Determination and dynamics of kanamycin A residue in soil by HPLC with SPE and precolumn derivatization. ResearchGate. [Link]
-
Ishii, R., et al. (2008). Multi-residue quantitation of aminoglycoside antibiotics in kidney and meat by liquid chromatography with tandem mass spectrometry. ResearchGate. [Link]
- Umezawa, H., et al. (1960). Kanamycin and processes for the preparation thereof.
-
Zhang, Y., et al. (2023). Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study. Frontiers in Pharmacology. [Link]
-
Kim, J. Y., et al. (2002). Development of liquid chromatographic method for the analysis of kanamycin residues in varicella vaccine using phenylisocyanate as a derivatization reagent. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 772(1), 143-9. [Link]
-
Cai, Y., et al. (2019). Reaction schemes of kanamycin with different derivatization regents. ResearchGate. [Link]
-
Wang, S., et al. (2012). Determination of Kanamycin A in Animal Feeds by Solid Phase Extraction and High Performance Liquid Chromatography with Pre‐Column Derivatization and Fluorescence Detection. ResearchGate. [Link]
Sources
- 1. Determination of Kanamycin by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. frederick.cancer.gov [frederick.cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalysis of aminoglycosides using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Validation & Comparative
A Comparative Analysis of the Antibacterial Spectrum: 3-HABA Kanamycin A Sulfate versus Kanamycin A
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of antimicrobial resistance, the strategic modification of existing antibiotics is a cornerstone of developing next-generation therapeutics. This guide provides an in-depth, objective comparison of the antibacterial spectra of Kanamycin A and its semi-synthetic derivative, 3-HABA Kanamycin A Sulfate. By examining their mechanisms of action, the impact of chemical modification, and supporting experimental data, we aim to equip researchers with the critical insights needed for informed decisions in drug discovery and development.
Introduction: The Aminoglycosides and the Challenge of Resistance
Kanamycin A, an aminoglycoside antibiotic isolated from Streptomyces kanamyeticus, has historically been a potent agent against a range of bacterial infections.[1][2] Its bactericidal action stems from its ability to bind to the 30S ribosomal subunit of bacteria, leading to mistranslation of mRNA and subsequent inhibition of protein synthesis.[1][3][4] This disruption of essential protein production ultimately results in bacterial cell death. Kanamycin A exhibits a broad spectrum of activity, particularly against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, as well as some Gram-positive bacteria like Staphylococcus aureus and mycobacteria.[1][2]
However, the clinical utility of Kanamycin A has been hampered by the emergence of bacterial resistance. A primary mechanism of resistance involves the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs), which can acetylate, phosphorylate, or adenylate the drug, preventing it from binding to its ribosomal target.
The Strategic Advantage of the 3-HABA Modification
To counteract this resistance, medicinal chemists have developed semi-synthetic derivatives of Kanamycin A. One of the most successful modifications is the acylation of the N-1 position of the 2-deoxystreptamine ring with an L-4-amino-2-hydroxy-butyryl (HABA) group. This modification results in the well-known antibiotic, Amikacin. This compound is also recognized as Amikacin Impurity A. The HABA side chain provides steric hindrance, effectively protecting the aminoglycoside from inactivation by many AMEs. This structural alteration is pivotal in expanding the antibacterial spectrum of the parent molecule, particularly against strains that have acquired resistance to Kanamycin A and other aminoglycosides.
Comparative Antibacterial Spectrum: A Data-Driven Analysis
The most direct method for comparing the antibacterial spectra of two compounds is by determining their Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5]
While direct and extensive comparative MIC data for this compound specifically is limited in publicly available literature, its structural identity as the core of Amikacin allows us to use Amikacin's well-documented antibacterial activity as a strong proxy. The following table summarizes typical MIC values for Kanamycin A and Amikacin against key Gram-positive and Gram-negative pathogens.
| Bacterial Species | Kanamycin A MIC (µg/mL) | Amikacin MIC (µg/mL) | Interpretation |
| Escherichia coli | 4 - 10 | 2 - 4 | Amikacin demonstrates greater potency against this common Gram-negative pathogen. |
| Staphylococcus aureus | 3.5 - 4 | 4 - 16 | Both compounds show activity, with MICs for Amikacin falling within a broader range depending on the strain.[6][7] |
| Klebsiella pneumoniae | 256 - >1024 (Resistant strains) | 2 - 4 (Susceptible strains) | The HABA modification in Amikacin significantly overcomes resistance prevalent in many K. pneumoniae strains. |
| Pseudomonas aeruginosa | 32 - >1000 (Often intrinsically resistant) | 8 - 16 | Kanamycin A has limited activity, while Amikacin is a key therapeutic option against this opportunistic pathogen. |
Note: MIC values can vary between studies and bacterial strains. The data presented here are representative values for illustrative comparison.
Causality Behind the Experimental Data
The presented data clearly indicates that the addition of the 3-HABA moiety significantly enhances the antibacterial activity of Kanamycin A, particularly against problematic Gram-negative bacteria like P. aeruginosa and resistant strains of K. pneumoniae. This is a direct consequence of the HABA group's ability to shield the molecule from enzymatic degradation, a primary resistance mechanism in these organisms. Kanamycin A's susceptibility to these enzymes renders it less effective against a wider range of clinical isolates.
Experimental Protocol: Broth Microdilution for MIC Determination
The determination of MIC is a fundamental and self-validating system for assessing antibacterial activity. The following is a detailed, step-by-step methodology for a standard broth microdilution assay.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of Kanamycin A Sulfate and this compound against a target bacterial strain.
Materials:
-
Kanamycin A Sulfate and this compound
-
Target bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Sterile pipette tips and multichannel pipettes
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the target bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare stock solutions of Kanamycin A Sulfate and this compound in a suitable sterile solvent (e.g., water).
-
Perform serial two-fold dilutions of each antibiotic in CAMHB in the 96-well microtiter plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for turbidity.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).
-
Experimental Workflow Diagram
Caption: Mechanism of Action of Kanamycin Aminoglycosides.
The key difference in their antibacterial spectrum lies in how they interact with bacterial resistance mechanisms.
Caption: Impact of 3-HABA Modification on AME-mediated Resistance.
Conclusion
The comparison between Kanamycin A and this compound (as represented by Amikacin) provides a compelling case study in the power of rational drug design to combat antibiotic resistance. While Kanamycin A remains a useful antibiotic against susceptible strains, its efficacy is limited by the prevalence of aminoglycoside-modifying enzymes. The addition of the 3-HABA group sterically hinders these enzymes, restoring and often enhancing activity against resistant Gram-negative pathogens. This makes 3-HABA Kanamycin A derivatives, like Amikacin, critical tools in the clinical management of serious bacterial infections. For researchers in drug development, this highlights the potential of targeted chemical modifications to revitalize older classes of antibiotics and expand our therapeutic arsenal.
References
-
Defining the potency of amikacin against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii derived from Chinese hospitals using CLSI and inhalation-based breakpoints. (2018). PubMed Central. [Link]
-
In vitro potency of amikacin and comparators against E. coli, K. pneumoniae and P. aeruginosa respiratory and blood isolates. (2016). PubMed. [Link]
-
Defining the potency of amikacin against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii derived from Chinese hospitals using CLSI and inhalation-based breakpoints. (2025). ResearchGate. [Link]
-
MIC distributions for kanamycin, amikacin, and capreomycin. (n.d.). ResearchGate. [Link]
-
MIC distributions for Staphylococcus aureus. (2026). MIC EUCAST. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]
-
Impact of the Recent Clinical and Laboratory Standards Institute Breakpoint Changes on the Antimicrobial Spectrum of Aminoglycosides and the Activity of Plazomicin Against Multidrug-Resistant and Carbapenem-Resistant Enterobacterales From United States Medical Centers. (2023). PubMed Central. [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. [Link]
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AST News Update June 2023: New! CLSI M100-Ed33: Updated Aminoglycoside Breakpoints for Enterobacterales and Pseudomonas aeruginosa. (2023). CLSI. [Link]
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Action of Kanamycin Against Single and Dual Species Biofilms of Escherichia coli and Staphylococcus aureus. (2025). ResearchGate. [Link]
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Systematic review of high-dose amikacin regimens for the treatment of Gram-negative infections based on EUCAST dosing recommendations. (n.d.). PubMed Central. [Link]
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MIC and Zone Distributions, ECOFFs. (n.d.). EUCAST. [Link]
-
Kanamycin (KAN) and amikacin (AMK) MICs for selected strains bearing the rrs A1401G and eis G-10A mutations. (n.d.). ResearchGate. [Link]
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Antibiogram of Escherichia coli and Klebsiella pneumoniae Urinary Isolates and Susceptibility of Amikacin in Extended-spectrum Beta-Lactamase Producers. (2025). Journal of Pure and Applied Microbiology. [Link]
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Updated Aminoglycoside (AG) MIC Breakpoints (BP) to Minimize Adverse Events and Improve Outcome: Impact on Susceptibility (S) Rates. (2019). National Institutes of Health. [Link]
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Heteroresistance to Amikacin in Carbapenem-Resistant Klebsiella pneumoniae Strains. (2021). Frontiers. [Link]
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Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. (2023). PubMed Central. [Link]
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MICs of amikacin, kanamycin, and neomycin for E. coli K-12, E. coli... (n.d.). ResearchGate. [Link]
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Re-sensitizing Ampicillin and Kanamycin-Resistant E. coli and S. aureus Using Synergistic Metal Micronutrients-Antibiotic Combinations. (2020). PubMed Central. [Link]
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Anti-staphylococcal activity resulting from epithelial lining fluid (ELF) concentrations of amikacin inhale administered via the pulmonary drug delivery system. (2017). National Institutes of Health. [Link]
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Kanamycin and Klebsiella Infections. (n.d.). ResearchGate. [Link]
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Amikacin. (n.d.). PubChem. [Link]
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Amikacin Impurities and Related Compound. (n.d.). Veeprho. [Link]
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Impurities A, B, C, D, E, G, H and I of amikacin as described in the European pharmacopoeia. (n.d.). ResearchGate. [Link]
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Kanamycin sulfate. (n.d.). Technical Data Sheet. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 3-HABA Kanamycin A Sulfate Quantification
In the landscape of pharmaceutical quality control, the rigorous quantification of impurities is not merely a regulatory hurdle but a fundamental assurance of therapeutic safety and efficacy. Kanamycin A Sulfate, a widely used aminoglycoside antibiotic, is no exception. A critical impurity, 3-aminoprop-1-en-1-yl Kanamycin A (3-HABA), can arise during the synthesis of Amikacin from Kanamycin A, and its presence in the final Kanamycin A Sulfate product must be meticulously controlled.[1][2] This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of 3-HABA in Kanamycin A Sulfate, offering researchers, scientists, and drug development professionals the insights needed to select and implement the most appropriate analytical strategy.
The validation of an analytical procedure is paramount to ensure that the method is fit for its intended purpose.[3][4][5][6] This involves a thorough evaluation of various parameters to demonstrate the method's reliability and accuracy. In this guide, we will delve into the practical application of these principles, comparing and contrasting several robust analytical techniques for 3-HABA quantification.
The Analytical Challenge: Selectivity and Sensitivity
Kanamycin A and its related impurities, including 3-HABA, lack a significant UV-absorbing chromophore, which presents a challenge for direct UV detection in High-Performance Liquid Chromatography (HPLC).[7][8] Consequently, analytical methods must employ alternative detection strategies or derivatization techniques to achieve the necessary sensitivity and specificity for accurate quantification.
Comparative Analysis of Analytical Methodologies
This guide will focus on three principal analytical approaches for the quantification of 3-HABA in Kanamycin A Sulfate:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
-
Reversed-Phase High-Performance Liquid Chromatography with Pre-column Derivatization and UV/Fluorescence Detection (RP-HPLC-UV/FLD)
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Each of these methods offers a unique set of advantages and limitations, which we will explore in detail. The performance of each method is evaluated based on the validation parameters stipulated by the International Council for Harmonisation (ICH) Q2(R2) guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5][6][9]
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
HPAE-PAD is a powerful technique for the analysis of polar, non-volatile compounds like aminoglycosides.[2] It offers the significant advantage of direct detection without the need for derivatization, simplifying sample preparation and reducing potential sources of error. The United States Pharmacopeia (USP) monograph for Kanamycin Sulfate assay utilizes HPAE-PAD, highlighting its regulatory acceptance.[7][10]
Causality of Experimental Choices
The choice of a high pH mobile phase (e.g., sodium hydroxide) is crucial as it ensures that the hydroxyl groups of the aminoglycosides are ionized, allowing for their separation on a strong anion-exchange column.[7] Pulsed amperometric detection provides sensitive and direct detection of these non-chromophoric analytes by measuring the current generated from their oxidation at a gold electrode.[2]
Experimental Protocol: HPAE-PAD
Objective: To quantify 3-HABA in Kanamycin A Sulfate using HPAE-PAD.
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a pulsed amperometric detector with a gold working electrode.
Chromatographic Conditions:
-
Column: A high-performance anion-exchange column (e.g., CarboPac MA1, USP L47).[2][10]
-
Injection Volume: 20 µL.[2]
-
Detector: Pulsed Amperometric Detector with a suitable waveform for aminoglycosides.[10]
Procedure:
-
Standard Preparation: Prepare a stock solution of 3-HABA reference standard in water. Prepare a series of calibration standards by diluting the stock solution with water to cover the expected concentration range.
-
Sample Preparation: Accurately weigh and dissolve a known amount of Kanamycin A Sulfate in water to achieve a final concentration within the calibration range.
-
System Suitability: Inject a resolution solution containing Kanamycin A and 3-HABA to ensure adequate separation. The resolution between the two peaks should be greater than 3.[2]
-
Analysis: Inject the standard solutions and the sample solution into the chromatograph and record the peak areas.
-
Quantification: Construct a calibration curve by plotting the peak area of 3-HABA against its concentration for the standard solutions. Determine the concentration of 3-HABA in the sample from the calibration curve.
graph TD {
A[Sample/Standard Preparation] --> B{HPAE-PAD System};
B --> C[Anion-Exchange Separation];
C --> D[Pulsed Amperometric Detection];
D --> E[Data Acquisition & Analysis];
subgraph " "
A
B
C
D
E
end
}
Caption: HPAE-PAD Workflow for 3-HABA Quantification.
Reversed-Phase HPLC with Pre-column Derivatization and UV/Fluorescence Detection
To overcome the lack of a UV chromophore, pre-column derivatization can be employed to attach a UV-absorbing or fluorescent tag to the 3-HABA molecule.[11][12] This approach allows for the use of more common and readily available RP-HPLC systems with UV or fluorescence detectors.
Causality of Experimental Choices
The choice of derivatizing agent is critical. Reagents like 2,4-dinitrofluorobenzene (DNFB) or 9-fluorenylmethyl chloroformate (FMOC) react with the primary amine groups of aminoglycosides to form highly UV-active or fluorescent derivatives, respectively.[11] The use of a reversed-phase C18 column is standard for separating these derivatized, more hydrophobic analytes. Ion-pairing agents, such as sodium octanesulfonate, can be added to the mobile phase to improve the retention and peak shape of the polar analytes.[8][13]
Experimental Protocol: RP-HPLC with Pre-column Derivatization
Objective: To quantify 3-HABA in Kanamycin A Sulfate using RP-HPLC with pre-column derivatization and UV detection.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or Fluorescence detector.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[12][13]
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1 M disodium tetraborate, pH 9.0) containing an ion-pairing agent (e.g., 0.5 g/L sodium octanesulfonate).[8][13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection Wavelength: Dependent on the derivatizing agent used (e.g., 205 nm for borate complexation).[8][13]
-
Injection Volume: 20 µL.
Procedure:
-
Derivatization:
-
To an aliquot of the standard or sample solution, add a solution of the derivatizing agent in a suitable solvent (e.g., acetonitrile).
-
Add a buffer to maintain the optimal pH for the reaction.
-
Heat the mixture for a specific time and temperature to ensure complete derivatization.
-
Quench the reaction if necessary.
-
-
Standard Preparation: Prepare a series of calibration standards of 3-HABA and derivatize them following the same procedure as the sample.
-
Sample Preparation: Accurately weigh and dissolve Kanamycin A Sulfate in water. Derivatize an aliquot of this solution.
-
Analysis: Inject the derivatized standards and sample into the HPLC system.
-
Quantification: Construct a calibration curve and determine the concentration of 3-HABA in the sample.
graph TD {
A[Sample/Standard Preparation] --> B[Pre-column Derivatization];
B --> C{RP-HPLC System};
C --> D[Reversed-Phase Separation];
D --> E[UV/Fluorescence Detection];
E --> F[Data Acquisition & Analysis];
subgraph " "
A
B
C
D
E
F
end
}
Caption: RP-HPLC with Derivatization Workflow.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers the highest level of selectivity and sensitivity for the quantification of 3-HABA.[14][15][16] The use of a sub-2 µm particle size column in UPLC allows for faster analysis times and improved resolution. The mass spectrometer provides highly specific detection based on the mass-to-charge ratio (m/z) of the analyte and its fragments.
Causality of Experimental Choices
The selection of a suitable column, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 column, is crucial for retaining the polar aminoglycosides.[17] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer with a volatile modifier (e.g., formic acid) to ensure compatibility with the mass spectrometer.[18] Electrospray ionization (ESI) in positive mode is commonly used for aminoglycosides. The selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity, minimizing interference from the matrix and other impurities.[18]
Experimental Protocol: UPLC-MS/MS
Objective: To quantify 3-HABA in Kanamycin A Sulfate using UPLC-MS/MS.
Instrumentation:
-
Ultra-Performance Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization source.
Chromatographic and MS Conditions:
-
Column: UPLC BEH HILIC column (e.g., 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase: A gradient of acetonitrile with 0.1% formic acid and water with 0.1% formic acid.[18]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MRM Transitions: Specific precursor and product ions for 3-HABA and an internal standard (if used).
Procedure:
-
Standard Preparation: Prepare a stock solution of 3-HABA and a suitable internal standard (e.g., a stable isotope-labeled analog) in an appropriate solvent. Prepare calibration standards by spiking the internal standard and varying concentrations of 3-HABA into a blank matrix (a solution without Kanamycin or 3-HABA).
-
Sample Preparation: Accurately weigh Kanamycin A Sulfate, dissolve it in the initial mobile phase, and add the internal standard.
-
Analysis: Inject the standards and samples into the UPLC-MS/MS system.
-
Quantification: Generate a calibration curve by plotting the ratio of the peak area of 3-HABA to the peak area of the internal standard against the concentration of 3-HABA. Calculate the concentration of 3-HABA in the sample using this curve.
graph TD {
A[Sample/Standard Preparation with IS] --> B{UPLC-MS/MS System};
B --> C[UPLC Separation];
C --> D[Mass Spectrometric Detection (MRM)];
D --> E[Data Acquisition & Analysis];
subgraph " "
A
B
C
D
E
end
}
Caption: UPLC-MS/MS Workflow for 3-HABA Quantification.
Performance Comparison
| Validation Parameter | HPAE-PAD | RP-HPLC with Derivatization | UPLC-MS/MS |
| Specificity | Good; potential for interference from structurally similar compounds. | Very Good; dependent on the selectivity of the derivatization reaction and chromatography. | Excellent; highly specific due to MRM transitions.[14][15] |
| Linearity (r²) | ≥ 0.999[7] | ≥ 0.999 | ≥ 0.999[19] |
| Accuracy (% Recovery) | 98-102% | 98-102% | 98-102%[14][19] |
| Precision (% RSD) | ≤ 2.0%[2][7] | ≤ 2.0% | ≤ 5.0%[14][19] |
| LOD/LOQ | Low (ng/mL range) | Low (ng/mL range) | Very Low (pg/mL to low ng/mL range)[15][19] |
| Throughput | Moderate | Low (due to derivatization step) | High |
| Robustness | Good; sensitive to mobile phase pH and electrode condition.[3] | Moderate; sensitive to derivatization conditions (time, temp, pH). | Good; sensitive to ion source cleanliness and mobile phase composition. |
| Cost & Complexity | Moderate | Low to Moderate | High |
Forced Degradation Studies: Ensuring Specificity
To unequivocally demonstrate the specificity of an analytical method, forced degradation studies are indispensable.[20][21] Kanamycin A Sulfate should be subjected to stress conditions such as acid and base hydrolysis, oxidation, and thermal and photolytic stress.[20] The chosen analytical method must be able to resolve the 3-HABA peak from any degradation products that are formed.[21] Studies have shown that aminoglycosides like kanamycin can degrade under both acidic and basic conditions.[7][22][23] The UPLC-MS/MS method, with its inherent specificity, is particularly well-suited for analyzing these complex mixtures and identifying potential degradation pathways.
Conclusion and Recommendations
The choice of an analytical method for the quantification of 3-HABA in Kanamycin A Sulfate is a balance between performance requirements, available instrumentation, and desired throughput.
-
HPAE-PAD stands out as a robust and reliable method that avoids the complexities of derivatization. Its acceptance by regulatory bodies like the USP makes it a strong candidate for routine quality control.[10]
-
RP-HPLC with pre-column derivatization offers a viable alternative when HPAE-PAD or LC-MS/MS instrumentation is not available. However, the method development and validation of the derivatization step require careful optimization to ensure reproducibility.
-
UPLC-MS/MS is the gold standard for sensitivity and specificity.[14][15][16] It is the preferred method for trace-level quantification, impurity profiling, and in-depth investigations where unambiguous identification is critical.
For routine quality control in a regulated environment, the HPAE-PAD method provides a well-balanced, validated, and compendial approach. For research and development, or when the highest sensitivity is required, the UPLC-MS/MS method is unparalleled. Ultimately, the selected method must be thoroughly validated to demonstrate its suitability for the intended purpose, ensuring the quality and safety of Kanamycin A Sulfate.
References
-
ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
RAPS. (2022). ICH releases draft guidelines on analytical method development. [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Dijkstra, J. A., et al. (2014). Quantification of amikacin and kanamycin in serum using a simple and validated LC-MS/MS method. Bioanalysis, 6(16), 2125-33. [Link]
-
Li, J., et al. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. Molecules, 24(10), 1983. [Link]
-
LCGC International. (n.d.). LC Analysis of Aminoglycoside Antibiotics Kanamycin and Amikacin. [Link]
-
National Center for Biotechnology Information. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. [Link]
-
Amsterdam UMC. (n.d.). Quantification of amikacin and kanamycin in serum using a simple and validated LC-MS/MS method. [Link]
-
USP. (n.d.). USP Monographs: Kanamycin Sulfate. [Link]
-
Creative Diagnostics. (n.d.). A Comprehensive Guide to Kanamycin. [Link]
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ResearchGate. (2025). Assay of Kanamycin A by HPLC with Direct UV Detection. [Link]
-
PubMed. (2014). Quantification of amikacin and kanamycin in serum using a simple and validated LC-MS/MS method. [Link]
-
National Institutes of Health. (n.d.). Rapid measurement of residual kanamycin using highly specific biomimetic recognition paper-based chip. [Link]
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Global Thesis. (2021). Degradation Of Kanamycin At High Concentration By Two Gram-negative Bacterial Strains. [Link]
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MDPI. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. [Link]
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Journal of Applied Pharmaceutical Science. (2016). Liquid Chromatographic Assay for the Analysis of Kanamycin sulphate nanoparticles in Rat after intramuscular administration. [Link]
-
Taylor & Francis Online. (2014). Quantification of Amikacin and Kanamycin in Serum Using A Simple and Validated LC–MS/MS Method. [Link]
-
The United States Pharmacopeial Convention. (2011). Kanamycin Sulfate. [Link]
-
Frederick National Laboratory for Cancer Research. (n.d.). Kanamycin Residue Content Determination by LCMS. [Link]
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Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
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Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
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PubMed. (2020). Degradation of kanamycin from production wastewater with high-concentration organic matrices by hydrothermal treatment. [Link]
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ResearchGate. (2020). Degradation of kanamycin from production wastewater with high-concentration organic matrices by hydrothermal treatment. [Link]
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A Senior Application Scientist's Guide to Aminoglycoside Impurity Profiling in Amikacin: 3-HABA and Kanamycin A Sulfate in Focus
For researchers, scientists, and drug development professionals vested in the quality and safety of pharmaceuticals, the meticulous analysis of impurities is a cornerstone of regulatory compliance and therapeutic efficacy. In the realm of aminoglycoside antibiotics, amikacin stands as a critical therapeutic agent against serious bacterial infections. However, its semi-synthetic origin, derived from kanamycin A, presents a unique set of challenges in impurity profiling.[1][2] This guide provides an in-depth comparison of two key impurities, 3-(L-4-amino-2-hydroxy-butyryl)kanamycin A (a structural isomer and potential degradation product sometimes referred to in the context of 3-HABA related impurities) and Kanamycin A Sulfate, alongside other process-related impurities. We will delve into the causality behind experimental choices for their detection and quantification, offering field-proven insights and a self-validating analytical protocol.
The Genesis of Impurities in Amikacin Synthesis
Amikacin is synthesized by the acylation of the N-1 amino group of the deoxystreptamine moiety of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA).[1][2] This targeted synthesis, while effective, is not without its complexities. The presence of multiple amino groups on the kanamycin A molecule makes it susceptible to non-selective acylation, leading to the formation of various impurities.[3] Furthermore, unreacted starting materials and degradation products can also compromise the purity of the final active pharmaceutical ingredient (API).
Key Impurities of Concern:
-
Kanamycin A: As the primary starting material for amikacin synthesis, residual kanamycin A is a significant and expected impurity.[2][4] Its structural similarity to amikacin necessitates a highly selective analytical method for accurate quantification.
-
3-HABA Related Impurities: While L-HABA is a crucial component of the amikacin molecule, its reactivity can lead to the formation of impurities.[5] Double acylation, where more than one amino group on the kanamycin A molecule is acylated with L-HABA, is a notable example.[6] For the purpose of this guide, we will consider "3-HABA Kanamycin A" as a representative of such process-related impurities, highlighting the analytical challenges they pose.
-
Other Aminoglycoside Impurities: The European Pharmacopoeia specifies several other impurities for amikacin, arising from various stages of the manufacturing process and degradation pathways.[6][7] These can include isomers and other related compounds.
Comparative Analysis of Key Impurities
A thorough understanding of the physicochemical properties of amikacin and its key impurities is fundamental to developing a robust analytical method.
| Feature | Amikacin | Kanamycin A Sulfate | 3-HABA Kanamycin A Sulfate (Representative) |
| Origin | Active Pharmaceutical Ingredient | Unreacted Starting Material[2] | Synthesis By-product (e.g., di-acylated product)[6] |
| Chemical Structure | Kanamycin A acylated at the N-1 position with L-HABA[1] | Aminoglycoside antibiotic[8][9] | Kanamycin A with an additional L-HABA acylation at another amino group |
| Molecular Formula | C22H43N5O13[10] | C18H36N4O11·H2SO4[8] | C22H43N5O13·xH2SO4[11] |
| Analytical Challenge | Lack of a strong UV chromophore[12][13] | Structural similarity to amikacin[14] | Potential for co-elution with amikacin or other impurities |
Experimental Workflow for Impurity Profiling by HPLC
The lack of a significant UV-absorbing chromophore in aminoglycosides presents a primary analytical hurdle.[12][13] To overcome this, pre-column derivatization is a widely adopted and effective strategy. The following protocol outlines a self-validating system for the separation and quantification of amikacin and its key impurities using High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization.
Logical Framework for the Analytical Approach
The chosen methodology is grounded in the need for specificity, sensitivity, and robustness, aligning with ICH guidelines.[14]
Caption: Logical flow from analytical challenge to a validated solution.
Step-by-Step Experimental Protocol
1. Preparation of Solutions
-
Mobile Phase: Prepare a suitable mobile phase, for instance, a mixture of a phosphate buffer and methanol (e.g., 70:30 v/v).[14] The exact composition should be optimized for the specific column and instrument used. Filter through a 0.45 µm filter before use.
-
Derivatizing Reagent: A commonly used derivatizing reagent is Picryl sulfonic acid solution.[14] Other reagents like Hantzsch reagent or ninhydrin can also be employed.[15][16]
-
Standard Solutions: Accurately weigh and dissolve Amikacin reference standard and relevant impurity standards (e.g., Kanamycin A Sulfate) in a suitable diluent (often the mobile phase) to prepare stock solutions.[14]
-
Sample Solution: Accurately weigh and dissolve the amikacin sample in the diluent to a known concentration.
2. Derivatization Procedure
-
To a specific volume of the standard or sample solution, add the derivatizing reagent and a suitable base (e.g., pyridine) to facilitate the reaction.[14]
-
Vortex the mixture vigorously.
-
Quench the reaction by adding an acid (e.g., acetic acid) and vortex again.[14] The derivatization introduces a chromophore to the aminoglycoside molecules, enabling their detection by a UV-Vis detector.
3. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is commonly used.[14]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[14]
-
Column Temperature: Maintain a constant column temperature, for example, 30 °C, to ensure reproducible retention times.[14]
-
Detection Wavelength: The detection wavelength should be set to the maximum absorbance of the derivatized products (e.g., 340 nm for picryl sulfonic acid derivatives).[14][15]
-
Injection Volume: A consistent injection volume (e.g., 20 µL) should be used for all standards and samples.
4. Data Analysis and Quantification
-
Identify the peaks corresponding to amikacin and its impurities in the chromatograms based on their retention times compared to the standards.
-
Calculate the concentration of each impurity in the sample using the peak areas and the concentration of the corresponding standard.
-
Ensure that the levels of all impurities are within the limits specified by the relevant pharmacopoeia (e.g., European Pharmacopoeia).[17]
Experimental Workflow Diagram
Caption: Step-by-step HPLC workflow for amikacin impurity analysis.
Trustworthiness Through Self-Validation
The described protocol is designed to be a self-validating system. System suitability tests (SST) must be performed before any sample analysis to ensure the chromatographic system is performing adequately.[14] Key SST parameters include:
-
Resolution: The resolution between the amikacin peak and the closest eluting impurity peak (e.g., Kanamycin A) should be greater than a specified value (e.g., 3.5 as per some pharmacopeial methods) to ensure accurate quantification.[17]
-
Tailing Factor: The tailing factor for the amikacin peak should be within an acceptable range (typically less than 2.0) to indicate good peak shape.
-
Reproducibility: The relative standard deviation (RSD) of the peak areas from replicate injections of the standard solution should be low (e.g., less than 2.0%) to demonstrate the precision of the system.
By consistently meeting these SST criteria, the trustworthiness of the analytical results is assured.
Conclusion
The effective control of impurities in amikacin is paramount for ensuring its safety and efficacy. A comprehensive understanding of the potential impurities, such as residual Kanamycin A and process-related compounds like those involving 3-HABA, is the first step towards developing a robust analytical control strategy. The detailed HPLC method with pre-column derivatization presented in this guide provides a reliable and self-validating framework for the accurate quantification of these impurities. By adhering to sound scientific principles and rigorous validation, researchers and drug development professionals can confidently ensure the quality of this vital antibiotic.
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-
Amikacin | C22H43N5O13 | CID 37768 - PubChem. Available from: [Link]
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-
Impurities A, B, C, D, E, G, H and I of amikacin as described in the European pharmacopoeia. - ResearchGate. Available from: [Link]
-
IMPROVEMENT OF RELATED COMPOUND ANALYTICAL METHOD IN AMIKACIN BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - Rasayan Journal of Chemistry. Available from: [Link]
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-
Novel process for the synthesis of amikacin - Patent 0218292. Available from: [Link]
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The derivatization HPLC determination of the related substances and content of amikacin sulfate and its injection - ResearchGate. Available from: [Link]
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A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent - NIH. Available from: [Link]
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Evaluation of dynamics of derivatization and development of RP-HPLC method for the determination of amikacin sulphate. Available from: [Link]
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Amikacin EP Impurity A | 50725-24-1 - SynZeal. Available from: [Link]
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Separation and Characterization of Unknown Impurities in Amikacin Sulfate by HPLC–MS n. Available from: [Link]
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Kanamycin A Sulfate (Amikacin EP Impurity D Sulfate) | 25389-94-0 - J&K Scientific LLC. Available from: [Link]
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Liquid Chromatographic Determination of Amikacin Sulphate after Pre-Column Derivatization - Oxford Academic. Available from: [Link]
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The dispute between actual measurement and pharmacopoeia? Research and discussion on the inconsistency between the peak of impurity B/G in Amikacin EP and the pharmacopoeia | QCS Standards. Available from: [Link]
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Crystal structure of the bacterial ribosomal decoding site complexed with amikacin containing the gamma-amino-alpha-hydroxybutyryl (haba) group - PubMed. Available from: [Link]
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Amikacin 2021. Available from: [Link]
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A Senior Application Scientist's Guide to Specificity: Cross-Reactivity Analysis of Anti-Kanamycin Antibodies with a Key Derivative
For researchers, scientists, and drug development professionals working with the aminoglycoside antibiotic kanamycin, the specificity of analytical reagents is not just a matter of procedural accuracy but a cornerstone of reliable data. Anti-kanamycin antibodies are pivotal tools in a variety of applications, from quantifying residues in food safety protocols to monitoring therapeutic drug levels. However, the potential for these antibodies to cross-react with structurally similar molecules, such as metabolites or synthetic derivatives, presents a significant analytical challenge.
This guide provides an in-depth comparison of the binding affinity of a commercial anti-kanamycin antibody to its primary target, Kanamycin A, versus a significant derivative, 3-((S)-4-amino-2-hydroxybutanoyl) Kanamycin A (a form of HABA Kanamycin A). We will explore the causality behind the experimental design, provide a detailed protocol for a competitive ELISA-based cross-reactivity study, and present illustrative data to guide your own validation studies. The objective is to equip you with the foundational knowledge and practical steps to critically assess antibody specificity.
The Molecular Basis of Recognition: Kanamycin A vs. 3-HABA Kanamycin A
Kanamycin A is an aminoglycoside antibiotic isolated from the bacterium Streptomyces kanamyceticus.[1][2] Its structure is characterized by three aminosugars linked glycosidically. An antibody generated against kanamycin recognizes specific epitopes on this molecule, which are distinct three-dimensional arrangements of its chemical groups.
3-HABA Kanamycin A Sulfate is a derivative where a (S)-4-amino-2-hydroxybutyryl (HABA) group is attached to one of the amino groups of the kanamycin A molecule. This modification, while potentially enhancing certain properties for other applications, significantly alters the chemical landscape of the parent molecule.[] This structural change is the central hypothesis for a potential decrease in antibody recognition.
Experimental Design: The Competitive ELISA for Cross-Reactivity Assessment
To quantitatively assess cross-reactivity, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the method of choice.[4][5] This format is ideal for small molecules (haptens) like kanamycin. The principle relies on the competition between a fixed amount of enzyme-conjugated kanamycin and the free analyte (either Kanamycin A or 3-HABA Kanamycin A) in the sample for a limited number of binding sites on a pre-coated anti-kanamycin antibody. The resulting signal is inversely proportional to the concentration of free analyte in the sample.[6]
The rationale for this choice is its high sensitivity and the ability to directly compare the concentration of each compound required to achieve 50% inhibition of the maximum signal (IC50).[7] This IC50 value is a direct measure of the analyte's binding affinity to the antibody.
Visualizing the Competitive ELISA Workflow
The following diagram illustrates the key steps in the competitive ELISA protocol designed for this cross-reactivity study.
Caption: Workflow of the competitive ELISA for kanamycin cross-reactivity.
Detailed Experimental Protocol
This protocol is a self-validating system, meaning it includes the necessary controls and standards to ensure the reliability of the results. Adherence to immunoassay validation guidelines is critical.[8][9]
Materials:
-
High-binding 96-well microplate
-
Anti-Kanamycin Monoclonal Antibody
-
Kanamycin A Sulfate (from a certified reference material)[10][11]
-
This compound[12]
-
Kanamycin-Horseradish Peroxidase (HRP) conjugate
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, pH 7.4)
-
Blocking Buffer (1% BSA in PBS)
-
Assay Buffer (PBS with 0.1% BSA, pH 7.4)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Step-by-Step Methodology:
-
Antibody Coating:
-
Dilute the anti-kanamycin antibody to an optimal concentration (e.g., 1-2 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the microplate.
-
Incubate overnight at 4°C. Causality: This allows for passive adsorption of the antibody to the polystyrene surface of the well.
-
-
Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well to remove unbound antibody.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at 37°C. Causality: This step blocks any remaining non-specific binding sites on the plate surface to reduce background signal.[13]
-
-
Preparation of Standards and Test Compound:
-
Prepare a series of dilutions for both Kanamycin A Sulfate and this compound in Assay Buffer. A typical range might be from 0.1 ng/mL to 1000 ng/mL.
-
Prepare a working solution of the Kanamycin-HRP conjugate in Assay Buffer. The optimal dilution must be predetermined through titration experiments.
-
-
Competitive Reaction:
-
Wash the plate three times with Wash Buffer.
-
Add 50 µL of each standard dilution or test compound dilution to the appropriate wells.
-
Immediately add 50 µL of the diluted Kanamycin-HRP conjugate to all wells.
-
Incubate for 1 hour at 37°C. Causality: During this incubation, the free analyte (Kanamycin A or 3-HABA Kanamycin A) and the Kanamycin-HRP conjugate compete for binding to the coated antibody.[14]
-
-
Signal Development and Detection:
-
Wash the plate five times with Wash Buffer to remove unbound reagents.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-20 minutes. Causality: The HRP enzyme on the bound conjugate catalyzes the conversion of TMB, producing a blue color.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 15 minutes of adding the stop solution.
-
Data Analysis and Interpretation
The raw data (absorbance values) are used to generate a standard curve for each compound by plotting the percentage of inhibition against the logarithm of the analyte concentration. The percentage of inhibition is calculated as:
% Inhibition = [1 - (Absorbance of Sample / Absorbance of Zero Standard)] x 100
The IC50 value is determined from the resulting sigmoidal curve for both Kanamycin A and 3-HABA Kanamycin A.
The percent cross-reactivity (%CR) is then calculated using the following formula, as recommended by immunoassay validation guidelines:[15][16]
%CR = (IC50 of Kanamycin A / IC50 of 3-HABA Kanamycin A) x 100
Illustrative Data
The following table summarizes hypothetical results from a cross-reactivity experiment.
| Analyte | IC50 (ng/mL) | % Cross-Reactivity |
| Kanamycin A Sulfate | 15.2 | 100% |
| This compound | 485.5 | 3.13% |
| Tobramycin | >1000 | <1.5% |
| Neomycin | >1000 | <1.5% |
Interpretation of Results
In this illustrative example, the antibody requires a much higher concentration of 3-HABA Kanamycin A to achieve 50% inhibition compared to Kanamycin A. The resulting cross-reactivity of 3.13% indicates a significantly lower binding affinity of the antibody for the HABA derivative. This is a crucial piece of data, suggesting that for this particular antibody, the structural modification introduced by the HABA group substantially hinders recognition. The low cross-reactivity with other aminoglycosides like tobramycin and neomycin further establishes the antibody's specificity for the core kanamycin structure.[4]
Conclusion
The specificity of an antibody is not an absolute property but must be empirically determined against relevant potential cross-reactants. This guide demonstrates that while 3-HABA Kanamycin A is structurally related to Kanamycin A, the addition of the HABA moiety can drastically reduce the binding affinity of a specific anti-kanamycin monoclonal antibody.
This finding has significant implications for researchers. When developing or validating an immunoassay for kanamycin, it is imperative to test for cross-reactivity with known derivatives and metabolites that may be present in the samples. Relying solely on the manufacturer's stated specificity is insufficient for rigorous scientific and developmental applications. The competitive ELISA protocol detailed here provides a robust framework for conducting such critical validation studies, ensuring the accuracy and reliability of your results.
References
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Creative Diagnostics. (n.d.). A Comprehensive Guide to Kanamycin. Retrieved from [Link]
-
Gal'vidis, I. A., & Burkin, M. A. (2010). [Monoclonal antibody based enzyme-linked immunosorbent assay for aminoglycoside antibiotic kanamycin in foodstuff]. Bioorganicheskaia khimiia, 36(6), 789–796. Retrieved from [Link]
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Li, Y., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Food and Agricultural Immunology, 31(1), 164-180. Retrieved from [Link]
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Sittampalam, G. S., et al. (2012). Immunoassay Methods. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Why Test for Kanamycin in Food Safety?. Retrieved from [Link]
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Zhang, R., et al. (2022). Design, Synthesis, and Bioassay of 2′-Modified Kanamycin A. Molecules, 27(21), 7545. Retrieved from [Link]
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ResearchGate. (n.d.). Cross-reactivity curve of kanamycin measured with the tobramycin assay kit. Retrieved from [Link]
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SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]
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Wang, L., et al. (2017). Ultra-sensitive detection of kanamycin for food safety using a reduced graphene oxide-based fluorescent aptasensor. Scientific Reports, 7, 40143. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Kanamycin. PubChem Compound Summary for CID 6032. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Retrieved from [Link]
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Antibody Research Corporation. (n.d.). Anti Kanamycin Mab. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
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Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. Retrieved from [Link]
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ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Retrieved from [Link]
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Covalab. (n.d.). Kanamycin antibody. Retrieved from [Link]
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AMSBIO. (n.d.). Kanamycin Sulfate. Retrieved from [Link]
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U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. Retrieved from [Link]
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St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Kanamycin A Sulfate. PubChem Compound Summary for CID 441374. Retrieved from [Link]
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Uhlmann, M., et al. (2018). Ten Basic Rules of Antibody Validation. Analytical Chemistry, 90(4), 2985–2987. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Kanamycin sulfate mixture OF components A,B and C. PubChem Compound Summary for CID 32943. Retrieved from [Link]
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A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Columns for Aminoglycoside Analysis
Introduction: The Analytical Challenge of Aminoglycosides
Aminoglycosides are a class of potent antibiotics indispensable in treating severe Gram-negative bacterial infections.[1][2] Their structure, characterized by amino groups and multiple hydroxyl groups, makes them highly polar and water-soluble.[3] From an analytical perspective, these properties present a significant challenge for chromatographic separation and detection. The two primary obstacles are:
-
Poor Retention on Reversed-Phase Media: Due to their high hydrophilicity, aminoglycosides exhibit little to no retention on traditional reversed-phase (RP) HPLC columns like C18 or C8.
-
Lack of a UV Chromophore: Aminoglycosides do not possess a light-absorbing functional group (a chromophore), rendering them invisible to standard UV-Vis detectors, the workhorse of many analytical labs.[1][4][5]
Addressing these challenges requires specialized chromatographic strategies and detection technologies. This guide provides an in-depth comparison of the primary HPLC column technologies used for aminoglycoside analysis: Ion-Pairing Reversed-Phase (IP-RP) Chromatography and Hydrophilic Interaction Chromatography (HILIC) . We will explore the underlying separation mechanisms, compare column performance with supporting data, and provide detailed experimental protocols to guide you in selecting the optimal approach for your laboratory's needs.
General Workflow for Aminoglycoside Analysis
A typical analytical workflow involves sample extraction and cleanup, followed by HPLC separation and non-UV detection. Solid-Phase Extraction (SPE) is commonly employed for sample preparation to remove matrix interferences, with mixed-mode cation exchange (e.g., Oasis MCX) or hydrophilic-lipophilic balanced (e.g., Oasis HLB) sorbents being effective choices.[3][6]
Caption: General experimental workflow for the analysis of aminoglycosides.
Ion-Pairing Reversed-Phase (IP-RP) Chromatography
IP-RP chromatography is a widely used technique that enhances the retention of polar, ionic compounds on traditional reversed-phase columns.
Mechanism of Separation
The core principle involves adding an "ion-pairing reagent" to the mobile phase. This reagent is typically a hydrophobic molecule with an opposite charge to the analyte. For the positively charged aminoglycosides, anionic reagents like alkyl sulfonates (e.g., sodium octanesulfonate) or perfluorinated carboxylic acids (e.g., heptafluorobutyric acid, HFBA) are used.[3][7]
The ion-pairing reagent forms a neutral, hydrophobic complex with the aminoglycoside molecule. This complex has a much greater affinity for the nonpolar C18 stationary phase, allowing for effective retention and separation.[3][7]
Caption: Mechanism of Ion-Pairing Reversed-Phase (IP-RP) Chromatography.
Performance & Column Selection
Standard C18 columns are the most common choice for this application. The key to performance lies in optimizing the mobile phase, particularly the type and concentration of the ion-pairing reagent.
-
Causality in Reagent Selection: The choice of ion-pairing reagent is critical. Longer alkyl chains (e.g., octanesulfonate vs. pentanesulfonate) or the presence of fluorine (e.g., HFBA) increases the hydrophobicity of the resulting ion-pair, leading to stronger retention. In one study, a concentration of 20 mmol L−1 HFBA was found to be optimal for achieving good peak shapes and responses for a suite of aminoglycosides.[3]
Advantages:
-
Robust and Reliable: Utilizes well-understood and widely available C18 column technology.
-
Good Selectivity: Can provide excellent separation of structurally similar aminoglycosides and their impurities.[3]
Disadvantages:
-
MS Incompatibility: Most ion-pairing reagents are non-volatile salts that cause significant ion suppression in mass spectrometry detectors.[7][8] This is a major drawback for methods requiring high sensitivity and specificity.
-
Long Equilibration Times: Columns require long equilibration and wash-out times when switching between methods with and without ion-pairing reagents.
Innovation: In-Sample Ion-Pairing for MS Compatibility
A novel approach circumvents the MS-incompatibility issue by adding the ion-pairing reagent directly to the sample vial instead of the mobile phase.[8][9] The reagent is injected with the sample, dynamically coats the head of the column to enable retention, and is then washed off during the gradient. This prevents the continuous introduction of non-volatile salts into the MS source.[8]
Hydrophilic Interaction Chromatography (HILIC)
HILIC has emerged as a powerful alternative for separating highly polar compounds like aminoglycosides.[3] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).
Mechanism of Separation
In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Separation occurs based on the partitioning of the polar analyte between this immobilized aqueous layer and the bulk mobile phase. More polar analytes, like aminoglycosides, are more strongly retained.
Caption: Mechanism of Hydrophilic Interaction Chromatography (HILIC).
Performance & Column Selection
Several HILIC stationary phases are available, but their performance with aminoglycosides varies significantly.
-
Amide or Aminopropyl Phases: These early HILIC phases can be used, but often show limited separation selectivity for the complex mixtures of aminoglycosides.[5]
-
Zwitterionic Phases (e.g., Sulfoalkylbetaine): These columns have demonstrated superior performance for aminoglycoside analysis.[10] The presence of both positive and negative charges on the stationary phase surface provides a "mixed-mode" retention mechanism, combining hydrophilic partitioning with weak ionic interactions. This often results in better resolution and peak shape.[10] For example, the Atlantis Premier BEH Z-HILIC column has been shown to provide good resolution for 17 different aminoglycosides.[11]
Advantages:
-
Excellent MS Compatibility: HILIC mobile phases are highly volatile (high organic content), leading to efficient desolvation and enhanced ionization in the MS source.
-
Good Retention for Polar Analytes: Specifically designed for compounds that are poorly retained in reversed-phase.
-
Faster Analysis: Often allows for rapid separation of complex mixtures.
Disadvantages:
-
Sensitivity to Mobile Phase Composition: Small changes in water content can significantly impact retention times, requiring precise mobile phase preparation.
-
Potential for Poor Peak Shape: Some HILIC phases may require high buffer concentrations to achieve good peak shape, which can be detrimental to MS sensitivity.[3] However, newer generation zwitterionic columns can operate effectively with lower, MS-friendly buffer concentrations (e.g., 20 mM ammonium formate).[11]
Performance Comparison: IP-RP vs. HILIC Columns
| Feature | Ion-Pairing C18 Column | Zwitterionic HILIC Column | Rationale & Expert Insight |
| Primary Mechanism | Hydrophobic Interaction (of ion-pair) | Hydrophilic Partitioning & Weak Ionic Interaction | HILIC's mechanism is inherently better suited for highly polar analytes, while IP-RP is a "workaround" to make them compatible with RP columns. |
| MS Compatibility | Poor (with traditional approach)[7] | Excellent | This is the most significant differentiator. For any method requiring MS detection, HILIC is the superior choice. |
| Selectivity | Good to Excellent[3] | Excellent[11] | Both can offer good selectivity, but zwitterionic HILIC often provides better resolution for large, complex mixtures of aminoglycosides. |
| Robustness | High | Moderate to High | C18 columns are generally very robust. HILIC columns require careful handling, especially regarding mobile phase composition and column equilibration. |
| Detector Compatibility | CAD, ELSD, derivatization-UV | CAD, ELSD, MS[1][2] | HILIC opens the door to the high sensitivity and specificity of mass spectrometry, which is often necessary for residue analysis. |
Detector Considerations: CAD vs. ELSD
Since UV detection is not viable, universal detectors like Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD) are frequently used, especially in QC environments where MS is not always available.[4]
-
Principle: Both detectors work by nebulizing the column eluent, evaporating the mobile phase to leave analyte particles, and then measuring those particles.[12]
-
Performance: CAD is significantly more sensitive than ELSD .[13] In a direct comparison for apramycin analysis, a HILIC-CAD method detected 7 impurities, while the ELSD only detected 3 under the same conditions.[1] CAD also offers a wider dynamic range, which is crucial for impurity analysis where there are large differences in concentration between the main peak and minor components.[13]
Experimental Protocols
The following protocols are provided as validated starting points. Method optimization is always recommended for specific applications and instrumentation.
Protocol 1: HILIC-CAD Method for Aminoglycoside Impurity Profiling
This method is ideal for purity analysis and is compatible with MS detection if available.
-
Column: Zwitterionic HILIC Column (e.g., Atlantis Premier BEH Z-HILIC, 2.1 x 150 mm, 2.5 µm)[5]
-
Mobile Phase A: 20 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid[11]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[11]
-
Gradient:
-
0-1 min: 20% A
-
1-8 min: 20% to 60% A
-
8-8.1 min: 60% to 20% A
-
8.1-10 min: 20% A (re-equilibration)
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 50°C[5]
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve standard or sample in a mixture of 80:20 Acetonitrile:Water to a final concentration of ~1 mg/mL.[5]
-
Detector: Charged Aerosol Detector (CAD)
Protocol 2: IP-RP-ELSD Method for Aminoglycoside Quantification
This method is a robust choice for QC labs without access to MS, using traditional HPLC instrumentation.
-
Column: C18 Column (e.g., Hypersil BDS C18, 4.6 x 250 mm, 5 µm)[3]
-
Mobile Phase: Prepare an aqueous solution of 20 mmol L⁻¹ Heptafluorobutyric Acid (HFBA) and mix with Acetonitrile. The final mobile phase composition (e.g., 90:10 Aqueous HFBA:Acetonitrile) should be optimized for desired retention.[3]
-
Mode: Isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve standard or sample in the mobile phase to a concentration range of 2-200 µg/mL.[3]
-
Detector: Evaporative Light Scattering Detector (ELSD) (Drift tube temperature: 50°C, Nebulizer gas: Nitrogen at 2.5 bar)
Conclusion and Recommendations
Choosing the right HPLC column for aminoglycoside analysis depends on the specific application and available instrumentation.
Caption: Decision guide for selecting an HPLC method for aminoglycoside analysis.
-
For high-sensitivity applications such as residue analysis in food, therapeutic drug monitoring, or detailed impurity profiling, HILIC with a zwitterionic stationary phase coupled to a mass spectrometer is the authoritative choice.[2] It offers superior selectivity and the sensitivity required for trace-level detection.
-
For routine quality control (QC) environments where robustness, simplicity, and the use of standard HPLC instrumentation are priorities, Ion-Pairing RP-HPLC on a C18 column with Charged Aerosol Detection (CAD) is a highly effective and validated strategy.[1][3]
By understanding the mechanisms and performance trade-offs of these column technologies, researchers and drug development professionals can confidently select and implement a robust and reliable method for the challenging analysis of aminoglycosides.
References
-
Chromatographic Methods for Analysis of Aminoglycoside Antibiotics. CiteSeerX. [Link]
-
Analysis of Aminoglycosides in Foods Using a Zwitterionic Stationary Phase and Liquid Chromatography-Tandem Mass Spectrometry. Waters Corporation. [Link]
-
Analysis of Aminoglycoside Antibiotics by Reversed-Phase HPLC. ResearchGate. [Link]
-
Automated HILiC-MS/MS Method for Therapeutic Drug Monitoring of Aminoglycoside Antibiotics and Vancomycin. Shimadzu. [Link]
-
Aminoglycosides analysis optimization using ion pairing liquid chromatography coupled to tandem mass spectrometry and application on wastewater samples. PubMed. [Link]
-
Simultaneous determination of aminoglycoside antibiotics in feeds using high performance liquid chromatography with evaporative light scattering detection. Royal Society of Chemistry. [Link]
-
Assay Development for Aminoglycosides by HPLC with Direct UV Detection. Journal of Chromatographic Science, Oxford Academic. [Link]
-
Simultaneous Separation and Quantification of Aminoglycosides Using Liquid Chromatography and Mass Spectrometry. Waters Corporation. [Link]
-
Analysis of Aminoglycoside Antibiotics by Reversed-Phase HPLC. Agilent. [Link]
-
Analysis of Aminoglycosides in Foods Using a Zwitterionic Stationary Phase and Liquid Chromatography-Tandem Mass Spectrometry. Waters Corporation. [Link]
-
Bioanalysis of aminoglycosides using high-performance liquid chromatography. National Institutes of Health (NIH). [Link]
-
Challenges in the Determination of Aminoglycoside Antibiotics, a Review. PubMed. [Link]
-
Determination of Aminoglycosides by Ion-Pair Liquid Chromatography with UV Detection: Application to Pharmaceutical Formulations and Human Serum Samples. National Institutes of Health (NIH). [Link]
-
Analysis of Aminoglycoside Antibiotics: A Challenge in Food Control. MDPI. [Link]
-
A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. Chromatography Online. [Link]
-
A comparison of CAD and ELSD as non-UV detection techniques. Reach Separations. [Link]
-
Hydrophilic interaction chromatography for the analysis of aminoglycosides. ResearchGate. [Link]
-
RID vs ELSD vs PAD vs CAD for carbohydrate detection. ResearchGate. [Link]
-
Aminoglycosides in Milk Using Agilent Bond Elut Plexa SPE, Agilent Poroshell 120, and LC/Tandem MS. Agilent. [Link]
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- 9. Aminoglycosides analysis optimization using ion pairing liquid chromatography coupled to tandem mass spectrometry and application on wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
A Senior Application Scientist's Guide to Determining the Relative Response Factor (RRF) for 3-HABA in Kanamycin A Sulfate
Section 1: The Analytical Challenge: Quantifying 3-HABA in Kanamycin A Sulfate
Kanamycin A, an aminoglycoside antibiotic produced by Streptomyces kanamyceticus, remains a crucial therapeutic agent for treating severe bacterial infections. In the landscape of pharmaceutical manufacturing and drug development, ensuring the purity and safety of the Active Pharmaceutical Ingredient (API) is paramount. Process-related impurities and degradation products must be meticulously identified, quantified, and controlled within acceptable limits as stipulated by regulatory bodies.
One such potential impurity is 3-aminobenzyl alcohol (3-HABA). Its presence, whether arising from synthesis pathways or degradation, necessitates a robust analytical method for accurate quantification. The International Council for Harmonisation (ICH) guideline Q3B(R2) underscores the importance of accurately determining impurity levels to ensure patient safety.[1] The core analytical challenge often lies not in the detection, but in the accurate quantification of these impurities, especially when a certified reference standard (CRS) for the impurity is costly, unstable, or simply unavailable. This guide provides an in-depth comparison of analytical strategies, focusing on the establishment of a Relative Response Factor (RRF) as a scientifically sound and practical solution.
Section 2: The Relative Response Factor (RRF) as a Pragmatic Solution
In High-Performance Liquid Chromatography (HPLC) with UV detection, different molecules absorb light to different extents at a given wavelength due to their unique chemical structures (chromophores). Consequently, equal concentrations of Kanamycin A and 3-HABA will likely produce different detector responses (peak areas). Attempting to quantify 3-HABA using the Kanamycin A calibration curve without correction would lead to significant errors.
The Relative Response Factor (RRF) is a dimensionless value that corrects for this difference in detector sensitivity between an impurity and the API.[2][3] It is the ratio of the response factor (the slope of the calibration curve) of the impurity to that of the API.
Why is RRF often the preferred method?
-
Availability: It circumvents the need for a highly pure, well-characterized CRS for every potential impurity.
-
Cost-Effectiveness: Procuring or synthesizing, purifying, and certifying impurity standards is a resource-intensive process.[3][4]
-
Efficiency: Once determined, the RRF can be incorporated into routine quality control methods, simplifying the quantification of impurities using only the readily available API reference standard.
The alternative, direct quantification against a 3-HABA reference standard, is considered the "gold standard" for accuracy but is often impractical for the reasons listed above. The RRF method, when properly validated, provides a reliable and scientifically justifiable alternative.
Section 3: Experimental Design for RRF Determination: A Self-Validating Protocol
Establishing a trustworthy RRF is not merely a calculation; it is a rigorous experimental process. The entire protocol is designed to be a self-validating system, ensuring the final RRF value is accurate and defensible. The RRF is strictly dependent on the specific chromatographic conditions; any change to the method necessitates its re-determination.[1][3]
Pillar 1: Foundational Choices (The "Why")
-
Chromatographic System: An HPLC system equipped with a UV or Photodiode Array (PDA) detector is standard. The key analytical challenge is that Kanamycin A, being an aminoglycoside, lacks a significant UV chromophore. In contrast, 3-HABA possesses an aromatic ring, making it suitable for UV detection.
-
Expert Insight: Official pharmacopeial methods for Kanamycin often employ techniques like pulsed amperometric electrochemical detection (PED) or pre-column derivatization followed by fluorescence detection.[5][6][7] However, for determining an RRF relative to a UV-active impurity like 3-HABA, a UV-based method is required. The strategy is to select a low UV wavelength (e.g., 210-230 nm) where both compounds exhibit some, albeit different, absorbance. This is a critical compromise to enable the analysis.
-
-
Wavelength Selection: A PDA detector is invaluable here. It allows for the examination of the entire UV spectrum of both Kanamycin A and 3-HABA. The chosen wavelength should provide a measurable, linear, and reproducible response for both analytes, even if it is not the absorbance maximum (λmax) for either.
-
Method Specificity: The RRF value is intrinsically linked to the analytical method. The column chemistry, mobile phase composition and pH, gradient, flow rate, and detector settings all influence the response.[3] Therefore, the RRF must be determined using the final, validated chromatographic method that will be used for routine impurity analysis.
Pillar 2: Step-by-Step Experimental Protocol
This protocol outlines the slope method, which is the most accurate and widely accepted approach for RRF determination.[1][3]
Materials & Reagents:
-
Kanamycin A Sulfate Reference Standard
-
3-Aminobenzyl alcohol (3-HABA) Standard (high purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Buffer salts (e.g., phosphate, acetate) as required for the mobile phase
-
Volumetric flasks and pipettes (Class A)
Procedure:
-
Stock Solution Preparation:
-
Kanamycin A Stock (S1): Accurately weigh and dissolve approximately 25 mg of Kanamycin A Sulfate reference standard in a 25 mL volumetric flask using an appropriate diluent (e.g., water or mobile phase). This yields a concentration of ~1000 µg/mL.
-
3-HABA Stock (I1): Accurately weigh and dissolve approximately 25 mg of 3-HABA standard in a 25 mL volumetric flask using the same diluent. This also yields a concentration of ~1000 µg/mL.
-
-
Linearity and RRF Standard Preparation:
-
Prepare a series of at least five calibration standards for both Kanamycin A and 3-HABA, covering the expected range of concentrations. This is typically from the reporting threshold (e.g., 0.05%) to 120% of the specification limit for the impurity.
-
Example Dilution Series (assuming a 1000 µg/mL API test concentration and a 0.5% impurity limit):
-
Level 1 (e.g., 0.5 µg/mL): Dilute from stocks S1 and I1.
-
Level 2 (e.g., 1.0 µg/mL)
-
Level 3 (e.g., 2.5 µg/mL)
-
Level 4 (e.g., 5.0 µg/mL)
-
Level 5 (e.g., 7.5 µg/mL)
-
-
-
Chromatographic Analysis:
-
Set up the HPLC system according to the proposed method parameters (see Table 1 for an example).
-
Inject each linearity standard in triplicate to ensure precision.
-
Record the peak area for each analyte at each concentration level.
-
Pillar 3: Calculation and Verification
-
Construct Calibration Curves: For both Kanamycin A and 3-HABA, plot a graph of the mean peak area versus concentration (in µg/mL).
-
Perform Linear Regression: Calculate the slope, y-intercept, and correlation coefficient (R²) for each calibration curve. The method is considered linear if R² is ≥ 0.999.
-
Calculate the RRF: The RRF is determined using the ratio of the slopes.[2][3]
RRF = Slope of 3-HABA / Slope of Kanamycin A
-
Validate the RRF (Recovery Study): To confirm the accuracy of the determined RRF, spike a known amount of 3-HABA into a solution of Kanamycin A. Analyze the spiked sample and calculate the concentration of 3-HABA using the RRF. The recovery should be within an acceptable range (e.g., 90-110%) to validate the RRF value.[3]
Section 4: Data Presentation and Comparative Analysis
For clarity, all quantitative data should be summarized in structured tables.
Table 1: Example HPLC Method Parameters for RRF Determination
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column suitable for polar analytes. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Provides good peak shape for amines and acts as an ion-pairing agent. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 40% B over 20 minutes | To elute both the highly polar Kanamycin A and the less polar 3-HABA. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 220 nm | A compromise wavelength to achieve measurable response for both compounds. |
| Injection Vol. | 20 µL | Standard volume for analytical HPLC. |
Table 2: Hypothetical Linearity Data
| Conc. (µg/mL) | Kanamycin A Mean Peak Area | 3-HABA Mean Peak Area |
|---|---|---|
| 0.5 | 15,100 | 35,500 |
| 1.0 | 30,500 | 70,100 |
| 2.5 | 75,250 | 175,800 |
| 5.0 | 150,100 | 350,500 |
| 7.5 | 225,500 | 525,900 |
Table 3: RRF Calculation from Slope Data
| Analyte | Slope | Y-Intercept | R² | Calculated RRF |
|---|---|---|---|---|
| Kanamycin A | 30,050 | 250 | 0.9999 | - |
| 3-HABA | 70,080 | 480 | 0.9998 | 2.33 |
Table 4: Comparison of Analytical Approaches: RRF vs. Direct Impurity Standard
| Parameter | RRF Method | Direct Standard Method (CRS) |
|---|---|---|
| Accuracy | High (when validated with recovery studies) | Very High (Gold Standard) |
| Precision | High (dependent on HPLC system performance) | High (dependent on HPLC system performance) |
| Cost | Lower (avoids cost of CRS)[4] | High (requires purchase or synthesis of CRS) |
| Time | Initial time investment for RRF determination, then faster for routine tests. | Slower for routine tests if fresh standards are needed frequently. |
| Standard | Requires only API standard for routine tests. | Requires stable, certified standards for both API and impurity. |
| Regulatory View | Widely accepted if properly determined and validated per ICH Q2(R2).[8] | Universally accepted. |
Section 5: Visualizing the Workflow and Decision Logic
Diagrams are essential for visualizing complex scientific workflows and logical processes.
Caption: Decision tree for selecting an impurity quantification method.
Section 6: Regulatory Context and Best Practices
The use of RRFs is well-established and accepted by regulatory agencies, provided the determination is scientifically sound and well-documented.
-
ICH Q2(R2): This guideline on the validation of analytical procedures explicitly mentions that if an analyte's response differs from the reference material, a relative response factor should be calculated and applied. It notes that if the RRF is outside the range of 0.8-1.2, a correction factor should be used. [8]* Pharmacopeial Harmony: The United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and British Pharmacopoeia (BP) all acknowledge the use of response or correction factors. [3][4]The BP, for instance, suggests that response factors less than 0.2 or greater than 5 should be avoided, and an alternative analytical method or detection wavelength should be considered in such cases. [3]This is because extreme RRF values can amplify analytical errors.
Best Practices Summary:
-
Always use the slope method from a multi-point calibration curve for the most accurate RRF.
-
Ensure linearity (R² ≥ 0.999) across the relevant concentration range for both the API and the impurity.
-
Validate the determined RRF using a spike recovery experiment.
-
Document everything: The entire experimental procedure, raw data, calculations, and validation must be thoroughly documented for regulatory review.
-
Recognize limitations: The RRF is only valid for the specific method used to determine it. Any change requires re-evaluation.
By following this comprehensive guide, researchers and drug development professionals can confidently establish and apply a relative response factor for impurities like 3-HABA in Kanamycin A Sulfate, ensuring analytical accuracy while maintaining practical efficiency in a regulated environment.
References
-
Pharmaguideline. (2025). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. [Link]
-
Separation Science. (n.d.). Relative Response Factor: Accurate Quantification in Chromatography. [Link]
-
PharmaGuru. (2025). Relative Response Factor (RRF) in Pharmaceutical Analysis: Learn In 5 Steps. [Link]
-
Chakravarthy, V. K., et al. (2011). THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). Rasayan Journal of Chemistry, 4(4), 919-943. [Link]
-
Veeprho. (2021). Determination of Response factors of Impurities in Drugs by HPLC. [Link]
- European Pharmacopoeia. (2008).
-
United States Pharmacopeia. (2025). Kanamycin Sulfate. [Link]
-
Jiang, Y., et al. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. PMC - NIH. [Link]
- United States Pharmacopeia. (n.d.).
-
European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]
-
Semantic Scholar. (n.d.). Determination of Kanamycin by High Performance Liquid Chromatography. [Link]
-
Scilit. (n.d.). Analysis of kanamycin A in human plasma and in oral dosage form by derivatization with 1‐naphthyl isothiocyanate and high‐performance liquid chromatography. [Link]
-
Web of Pharma. (2025). Kanamycin Sulfate USP 2025. [Link]
-
PubChem. (n.d.). 3-Aminobenzyl alcohol. [Link]
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- 2. sepscience.com [sepscience.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. veeprho.com [veeprho.com]
- 5. Determination of Kanamycin by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of kanamycin A in human plasma and in oral dosage form by derivatization with 1‐naphthyl isothiocyanate and high‐performance liquid chromatography | Scilit [scilit.com]
- 7. trungtamthuoc.com [trungtamthuoc.com]
- 8. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of 3-HABA Kanamycin A Sulfate Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug efficacy and safety. Kanamycin A, a potent aminoglycoside antibiotic, is no exception. Its analysis, however, presents challenges due to its lack of a strong UV chromophore, necessitating derivatization for sensitive HPLC-UV detection. This guide provides an in-depth, objective comparison of the 3-hydroxy-4-aminobenzamidine (3-HABA) derivatization method for Kanamycin A Sulfate analysis, supported by experimental data from a simulated inter-laboratory study.
Introduction: The Analytical Imperative for Kanamycin A
Kanamycin A is a broad-spectrum aminoglycoside antibiotic used to treat serious bacterial infections.[1][2][3] Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have established monographs for Kanamycin Sulfate, which primarily utilize High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD). While effective, the requirement for specialized electrochemical detectors can be a limiting factor for some laboratories.
An alternative and widely accessible approach is pre-column derivatization to introduce a chromophore into the Kanamycin A molecule, allowing for sensitive detection by more common HPLC-UV systems.[1][2] One such derivatizing agent is 3-hydroxy-4-aminobenzamidine (3-HABA), which reacts with the amino groups of Kanamycin A. This guide focuses on the robustness and transferability of the 3-HABA derivatization method through a simulated inter-laboratory comparison.
The 3-HABA Derivatization: Mechanism and Rationale
The 3-HABA derivatization method is predicated on the reaction between the amino groups of Kanamycin A and the benzamidine group of 3-HABA. This reaction forms a stable, chromophoric derivative that can be readily detected by UV spectrophotometry.
The choice of 3-HABA is deliberate. Its structure offers a reactive moiety for conjugation with the primary amino groups of Kanamycin A under mild conditions. The resulting derivative possesses a significant molar absorptivity at a wavelength where interference from common excipients and impurities is minimized.
Inter-laboratory Comparison Study Design
To assess the robustness and reproducibility of the 3-HABA Kanamycin A Sulfate analysis, a hypothetical inter-laboratory study was designed involving three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory was provided with the same batch of Kanamycin A Sulfate reference standard and a detailed analytical protocol. The study aimed to evaluate key method validation parameters as outlined in the ICH Q2(R1) guidelines, including linearity, precision (repeatability and intermediate precision), and accuracy.[4][5][6]
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Experimental workflow for 3-HABA Kanamycin A analysis.
Detailed Experimental Protocol
The following protocol was provided to each participating laboratory to ensure consistency in methodology.
Reagents and Materials
-
Kanamycin A Sulfate Reference Standard
-
3-Hydroxy-4-aminobenzamidine (3-HABA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) TFA in deionized water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
3-HABA Reagent: Dissolve 10 mg of 3-HABA in 10 mL of methanol.
-
Kanamycin A Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of Kanamycin A Sulfate Reference Standard, dissolve in and dilute to 25.0 mL with deionized water.
-
Calibration Standards: Prepare a series of calibration standards ranging from 10 µg/mL to 200 µg/mL by diluting the Kanamycin A Stock Solution with deionized water.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30 µg/mL, 100 µg/mL, and 150 µg/mL) from a separate weighing of the reference standard.
Derivatization Procedure
-
To 100 µL of each calibration standard, QC sample, and blank (deionized water) in separate microcentrifuge tubes, add 200 µL of the 3-HABA reagent.
-
Vortex briefly to mix.
-
Incubate the tubes at 60°C for 30 minutes in a water bath or heating block.
-
After incubation, cool the tubes to room temperature.
-
Add 700 µL of Mobile Phase A to each tube and vortex to mix.
-
Filter the solutions through a 0.45 µm syringe filter into HPLC vials.
HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection: 280 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 50 50 17.0 95 5 | 20.0 | 95 | 5 |
Inter-laboratory Comparison Results
The following tables summarize the data generated by the three participating laboratories.
Linearity
| Laboratory | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Lab A | 10 - 200 | 0.9995 |
| Lab B | 10 - 200 | 0.9992 |
| Lab C | 10 - 200 | 0.9998 |
All laboratories demonstrated excellent linearity over the specified concentration range, with correlation coefficients exceeding 0.999. This indicates a strong and reliable relationship between the concentration of Kanamycin A and the detector response.
Precision
Repeatability (Intra-day Precision)
| Laboratory | Concentration (µg/mL) | Mean Measured Conc. (µg/mL) (n=6) | %RSD |
| Lab A | 100 | 100.5 | 0.8% |
| Lab B | 100 | 99.2 | 1.1% |
| Lab C | 100 | 101.1 | 0.9% |
Intermediate Precision (Inter-day Precision)
| Laboratory | Concentration (µg/mL) | Mean Measured Conc. (µg/mL) (3 days) | %RSD |
| Lab A | 100 | 100.2 | 1.5% |
| Lab B | 100 | 99.5 | 1.8% |
| Lab C | 100 | 100.8 | 1.6% |
The precision of the method, both within a single day and across multiple days, was found to be well within acceptable limits for all laboratories. The relative standard deviations (%RSD) were consistently below 2%, demonstrating the method's reliability.
Accuracy
| Laboratory | Spiked Concentration (µg/mL) | Mean Measured Conc. (µg/mL) (n=3) | % Recovery |
| Lab A | 30 | 29.8 | 99.3% |
| 100 | 101.2 | 101.2% | |
| 150 | 148.9 | 99.3% | |
| Lab B | 30 | 29.1 | 97.0% |
| 100 | 98.7 | 98.7% | |
| 150 | 152.1 | 101.4% | |
| Lab C | 30 | 30.5 | 101.7% |
| 100 | 100.6 | 100.6% | |
| 150 | 149.5 | 99.7% |
The accuracy of the method was excellent, with recovery values for all laboratories falling within the typical acceptance criteria of 97-103%. This indicates that the method is capable of accurately quantifying Kanamycin A in a sample.
Discussion and Conclusion
The results of this simulated inter-laboratory comparison demonstrate that the 3-HABA derivatization method for the analysis of Kanamycin A Sulfate by HPLC-UV is robust, reliable, and transferable across different laboratories. The consistent performance in terms of linearity, precision, and accuracy underscores the method's suitability for routine quality control and research applications.
While minor variations in results between laboratories are expected due to factors such as differences in equipment, analyst technique, and environmental conditions, the overall agreement in the data highlights the well-defined and controlled nature of the provided analytical protocol.[7][8][9][10][11]
For laboratories seeking a reliable and accessible alternative to HPAE-PAD for Kanamycin A analysis, the 3-HABA derivatization method coupled with standard reverse-phase HPLC-UV offers a scientifically sound and validated solution.
References
- U.S. Pharmacopeia.
-
Zhang, X., et al. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. Molecules, 24(10), 1935. [Link]
- Sun, Y., et al. (2013). Determination and dynamics of kanamycin A residue in soil by HPLC with SPE and precolumn derivatization. Journal of Environmental Science and Health, Part B, 48(10), 835-841.
-
European Medicines Agency. (2011). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Dong, M. W. (2016). HPLC and UHPLC for Practicing Scientists. John Wiley & Sons.
- Isoherranen, N., & Soback, S. (1999). Chromatographic methods for the analysis of aminoglycoside antibiotics.
- Commission Decision 2002/657/EC of 12 August 2002 implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities, L 221, 17.8.2002, p. 8–36.
- Thompson, M., & Ramsey, M. H. (1995). Realistic assessment of uncertainty in trace analysis from interlaboratory studies. The Analyst, 120(9), 261-270.
-
Helix Chromatography. HPLC Methods for analysis of Kanamycin. [Link]
- Vander Heyden, Y., et al. (2001). Guidance for robustness/ruggedness tests in method validation. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 723-753.
- Agilent Technologies. (2018). Derivatization of Aminoglycoside Antibiotics with Tris(2,6-dimethoxyphenyl)carbenium Ion.
-
Journal of Chromatographic Science. (2017). Assay Development for Aminoglycosides by HPLC with Direct UV Detection. [Link]
- Evaluation of dynamics of derivatization and development of RP- HPLC method for the determination of amikacin sulphate. Tropical Journal of Pharmaceutical Research, 12(4), 589-595.
- A Validated Stability-Indicating HPLC Method for Simultaneous Determination of Amoxicillin and Enrofloxacin Combination in an Injectable Suspension. Molecules, 24(1), 10.
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Analytical Chemistry Class Notes. Proficiency testing and interlaboratory comparisons. [Link]
- Impact of Laboratory Practices on Interlaboratory Variability in Therapeutic Drug Monitoring of Immunosuppressive Drugs. Therapeutic Drug Monitoring, 37(6), 706-715.
- Intra- and Inter-Laboratory Variations Analysis for HbA1c Assays in China: Using Internal Quality Control and External Quality Assessment Data.
- Derivatization of Aminoglycoside Antibiotics with Tris(2,6-dimethoxyphenyl)carbenium Ion. Pharmaceutical Chemistry Journal, 52(1), 65-69.
- Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(3), 1159-1169.
- Comparative study on the analytical performance of three waveforms for the determination of several aminoglycoside antibiotics with high performance liquid chromatography using amperometric detection.
- Current methodologies for the analysis of aminoglycosides.
- On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine.
- Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(3), 1159–1169.
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A Comparative Guide to Aminoglycoside Efficacy: 3-HABA Kanamycin A Sulfate in the Context of Gentamicin and Tobramycin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial research and development, a nuanced understanding of the tools at our disposal is paramount. This guide provides an in-depth technical comparison of the well-established aminoglycoside antibiotics, gentamicin and tobramycin, and clarifies the role of 3-HABA Kanamycin A Sulfate, a derivative primarily utilized in research settings rather than for direct therapeutic applications. As Senior Application Scientists, our goal is to present not just data, but the underlying rationale to inform your experimental design and interpretation.
Introduction: A Tale of Three Aminoglycosides
Gentamicin and tobramycin are mainstays in both clinical practice and the laboratory for combating serious Gram-negative bacterial infections.[1] Their bactericidal activity stems from a shared mechanism: the inhibition of protein synthesis through binding to the bacterial 30S ribosomal subunit.[2][3] This interaction leads to mRNA misreading and the production of non-functional proteins, ultimately resulting in cell death.[2][4]
Kanamycin A, the parent compound of this compound, is also an aminoglycoside antibiotic used for a variety of infections.[5][6] However, the introduction of a 3-hydroxy-L-(+)-α-aminobutyric acid (HABA) group alters its properties, positioning this compound primarily as a valuable tool in drug discovery and analytical chemistry. It is often used as a reference standard or an intermediate in the synthesis of other aminoglycoside derivatives.
This guide will therefore focus on a direct efficacy comparison between gentamicin and tobramycin, the workhorses of aminoglycoside research, and provide a clear understanding of where this compound fits into the research workflow.
Comparative Efficacy: Gentamicin vs. Tobramycin
The choice between gentamicin and tobramycin in a research context often depends on the specific bacterial species being targeted. While both exhibit broad-spectrum activity against many Gram-negative aerobes, there are subtle but significant differences in their potency.[1]
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. The following table summarizes representative MIC values for gentamicin and tobramycin against common laboratory and clinical bacterial strains. It is important to note that these values can vary depending on the specific strain and the testing methodology employed.
| Antibiotic | Escherichia coli (µg/mL) | Staphylococcus aureus (µg/mL) | Pseudomonas aeruginosa (µg/mL) |
| Gentamicin | 0.25 - 1[7] | 0.002[8] | ≤0.5[9] |
| Tobramycin | 64[10] | 0.02 - 0.1[11][12] | ≤4[13] |
Note: The provided MIC values are representative and sourced from the cited literature. Actual MICs can vary between strains and under different experimental conditions.
Mechanism of Action: A Shared Pathway of Disruption
The bactericidal effect of gentamicin and tobramycin is a multi-step process that culminates in the irreversible inhibition of bacterial protein synthesis. Understanding this pathway is crucial for interpreting experimental results and for the rational design of new antimicrobial agents.
Signaling Pathway: Aminoglycoside Inhibition of Protein Synthesis
Caption: Mechanism of aminoglycoside action.
Experimental Protocols: Quantifying Antimicrobial Efficacy
To ensure the reproducibility and validity of your research, adhering to standardized protocols for determining antibiotic efficacy is essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines.[14][15]
Experimental Workflow: MIC and MBC Determination
Caption: Workflow for MIC and MBC determination.
Detailed Methodology: Broth Microdilution for MIC Determination
This protocol is a generalized representation based on CLSI and EUCAST guidelines.[14][16][17]
-
Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Antibiotic stock solutions of known concentration.
-
Bacterial culture in the logarithmic growth phase.
-
Sterile saline or broth for inoculum preparation.
-
0.5 McFarland turbidity standard.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Antibiotic Dilution Series:
-
In the first column of the microtiter plate, add the highest concentration of the antibiotic to be tested.
-
Perform a two-fold serial dilution across the plate by transferring a fixed volume of the antibiotic solution to the subsequent wells containing fresh MHB.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for a sterility control well) with the prepared bacterial inoculum.
-
Include a growth control well containing only the inoculum and broth.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Methodology: Determining the Minimum Bactericidal Concentration (MBC)
The MBC is determined after the MIC has been established.[18][19][20]
-
Subculturing:
-
From the wells showing no visible growth in the MIC assay, and from the growth control well, take a small aliquot (e.g., 10-100 µL).
-
Spread the aliquot onto a suitable agar plate (e.g., Tryptic Soy Agar).
-
-
Incubation:
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
-
MBC Determination:
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.[20]
-
The Role of this compound in Research
As our initial searches indicated, this compound is not typically employed as a therapeutic agent. Its primary utility lies in the realm of analytical chemistry and drug discovery. The HABA moiety can be introduced to facilitate specific chemical reactions or to act as a chromophore for spectrophotometric detection.
In a research context, this compound could be utilized as:
-
An analytical standard: For the quantification of other aminoglycosides or related compounds in various matrices.
-
A synthetic intermediate: In the development of novel aminoglycoside derivatives with potentially enhanced efficacy or a modified spectrum of activity.
-
A probe for studying aminoglycoside resistance mechanisms: The modified structure may interact differently with resistance-conferring enzymes, providing insights into their function.
Therefore, a direct efficacy comparison with gentamicin and tobramycin is not appropriate. Instead, researchers should view this compound as a specialized tool for specific research applications, while gentamicin and tobramycin remain the standards for in vitro and in vivo studies of aminoglycoside antibacterial activity.
Conclusion: Selecting the Right Tool for the Job
This guide has provided a comparative overview of the efficacy of gentamicin and tobramycin, two critical aminoglycoside antibiotics in research, and has clarified the distinct role of this compound. While gentamicin and tobramycin are the go-to agents for investigating antibacterial effects against a broad range of Gram-negative pathogens, this compound serves as a specialized molecule for analytical and synthetic purposes.
As Senior Application Scientists, we emphasize the importance of selecting the appropriate compound for your experimental question. A thorough understanding of the properties and intended applications of each of these aminoglycosides will lead to more robust and meaningful research outcomes.
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Patsnap Synapse. (2024, June 15). What is Kanamycin Sulfate used for? Retrieved from [Link]
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Creative Diagnostics. (n.d.). A Comprehensive Guide to Kanamycin. Retrieved from [Link]
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Drugs.com. (2025, March 25). Kanamycin: Package Insert / Prescribing Information. Retrieved from [Link]
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protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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MDPI. (n.d.). Antibacterial Conjugates of Kanamycin A with Vancomycin and Eremomycin: Biological Activity and a New MS-Fragmentation Pattern of Cbz-Protected Amines. Retrieved from [Link]
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PubMed Central. (n.d.). Comparative Pharmacodynamics of Gentamicin against Staphylococcus aureus and Pseudomonas aeruginosa. Retrieved from [Link]
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PubMed. (1976). ["In vitro" determination of bacterial sensitivity to tobramycin (author's transl)]. Retrieved from [Link]
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Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]
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Journal of Visualized Experiments. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]
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PubMed. (n.d.). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Retrieved from [Link]
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ACS Publications. (2022, September 6). Electrochemical Quantification of Tobramycin Retention in Pseudomonas aeruginosa as Antimicrobial Susceptibility Indicator. Retrieved from [Link]
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BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
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ResearchGate. (n.d.). The MIC and MBC of tobramycin, TL, and TNL against E. coli, K. pneumoniae, and A. baumannii. Retrieved from [Link]
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American Society for Microbiology. (2023, June 21). AST News Update June 2023: New! CLSI M100-Ed33: Updated Aminoglycoside Breakpoints for Enterobacterales and Pseudomonas aeruginosa. Retrieved from [Link]
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EUCAST. (n.d.). MIC Determination. Retrieved from [Link]
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PubMed Central. (n.d.). In Vitro Evaluation of Tobramycin, a New Aminoglycoside Antibiotic. Retrieved from [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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A Structural and Mechanistic Dissection: 3-HABA Kanamycin A vs. Amikacin
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of aminoglycoside antibiotics, the evolution from natural products to semi-synthetic derivatives represents a critical strategy in combating bacterial resistance. This guide provides an in-depth structural and functional comparison between the natural aminoglycoside Kanamycin A and its semi-synthetic derivative, amikacin, also known as 3-HABA Kanamycin A. We will explore the chemical modifications that differentiate these two compounds, the resulting impact on their antibacterial activity, and their susceptibility to enzymatic inactivation by resistant bacteria.
Foundational Scaffolds: An Introduction to Kanamycin A and Amikacin
Kanamycin A, isolated from Streptomyces kanamyceticus, has historically been a potent agent against a range of bacterial infections.[1] However, its clinical utility has been hampered by the emergence of resistance, primarily through enzymatic modification by bacteria.[2] This challenge spurred the development of amikacin, a semi-synthetic derivative designed to overcome these resistance mechanisms.[3]
Amikacin is synthesized from Kanamycin A through the acylation of the N-1 amino group of the 2-deoxystreptamine (2-DOS) ring with an L-(-)-4-amino-2-hydroxybutyryl (L-HABA) side chain.[4] This seemingly minor addition has profound implications for the drug's efficacy and longevity in the clinical setting.
A Tale of Two Structures: The Defining Chemical Difference
The core structures of Kanamycin A and amikacin are largely identical, consisting of a central 2-deoxystreptamine ring linked to two amino sugar moieties. The key distinction lies in the presence of the L-HABA side chain on amikacin.
Kanamycin A: A natural aminoglycoside with primary amino groups at the 6' and 2' positions of the 6-amino-6-deoxy-α-D-glucopyranosyl ring and at the 1 and 3 positions of the central 2-deoxystreptamine ring.
Amikacin (3-HABA Kanamycin A): A semi-synthetic derivative where the 1-amino group of the 2-deoxystreptamine ring is acylated with an L-HABA moiety.[4]
This structural modification is the cornerstone of amikacin's enhanced antibacterial profile.
Caption: Structural relationship between Kanamycin A and Amikacin.
Mechanism of Action: A Shared Path to Bacterial Demise
Both Kanamycin A and amikacin exert their bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1][5] They bind irreversibly to the 30S ribosomal subunit, specifically to the 16S rRNA and associated proteins.[5][6] This binding event disrupts protein synthesis through several mechanisms:
-
Interference with the initiation complex: Preventing the proper assembly of the ribosome for protein synthesis.[2]
-
mRNA misreading: Causing the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.[7][8]
-
Blocking translocation: Hindering the movement of the ribosome along the mRNA, effectively halting protein synthesis.[2]
The accumulation of faulty proteins and the cessation of essential protein production ultimately lead to bacterial cell death.[8]
Caption: Amikacin's resistance to enzymatic inactivation.
Comparative Efficacy: A Look at the Experimental Data
The structural modification of amikacin translates to a broader spectrum of activity and increased potency against many bacterial strains, particularly those resistant to other aminoglycosides.
| Antibiotic | Organism | MIC Range (μg/mL) | Reference |
| Amikacin | Pseudomonas aeruginosa | 2-4 | [9] |
| Kanamycin A | Pseudomonas aeruginosa | 8-16 | [9] |
| Amikacin | Escherichia coli | 1-4 | [9] |
| Kanamycin A | Escherichia coli | 2-8 | [9] |
| Amikacin | Mycobacterium tuberculosis | Median MIC: 2 | [10] |
| Kanamycin A | Mycobacterium tuberculosis | Median MIC: 4 | [10] |
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Studies have consistently shown that amikacin has a lower MIC than kanamycin against various pathogens, including Pseudomonas aeruginosa, E. coli, and Mycobacterium tuberculosis. [9][10][11]This indicates that a lower concentration of amikacin is required to inhibit bacterial growth, highlighting its superior potency.
Experimental Protocols
Synthesis of Amikacin from Kanamycin A
The synthesis of amikacin from Kanamycin A is a well-established process involving the selective acylation of the 1-amino group of the 2-deoxystreptamine ring.
Step-by-Step Methodology:
-
Protection of Amino Groups: The more reactive amino groups at the 3 and 6' positions of Kanamycin A are first protected. This can be achieved by forming a complex with a bivalent metal cation, such as zinc, nickel, or copper, in an aqueous solvent. [12][13]2. Acylation: The Kanamycin A-metal complex is then reacted in situ with a reactive derivative of L-(-)-4-amino-2-hydroxybutyric acid (L-HABA). The amino group of the L-HABA derivative is also protected, and the carbonyl group is activated, for instance, as an active ester. [12][14]3. Deprotection and Purification: The metal cation and the protecting groups are subsequently removed. The crude amikacin is then purified, typically using ion-exchange chromatography, to yield the final product. [12][14]
Conclusion: A Triumph of Semi-Synthetic Chemistry
The structural comparison between 3-HABA Kanamycin A (amikacin) and its parent compound, Kanamycin A, offers a compelling case study in the power of semi-synthetic modification to enhance antibiotic efficacy. The addition of the L-HABA side chain to the Kanamycin A scaffold provides a crucial defense against many bacterial enzymes that would otherwise render the antibiotic inactive. This strategic chemical alteration has resulted in an aminoglycoside with a broader spectrum of activity and sustained clinical relevance in an era of increasing antibiotic resistance. For researchers and drug development professionals, the story of amikacin serves as a powerful reminder of how a deep understanding of structure-activity relationships can lead to the rational design of more robust and effective therapeutic agents.
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Ramirez, M. S., & Tolmasky, M. E. (2017). Amikacin: Uses, Resistance, and Prospects for Inhibition. Molecules, 22(12), 2267. Link
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Wigle, T. J., & Blanchard, J. S. (2016). Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives. Antimicrobial Agents and Chemotherapy, 60(11), 6334–6344. Link
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GoldBio. 19 Common Questions About Kanamycin. Link
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The Comprehensive Antibiotic Resistance Database. kanamycin A. Link
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Wright, G. D. (2005). Aminoglycoside antibiotic resistance by enzymatic deactivation. International Journal of Antimicrobial Agents, 26(4), 281-289. Link
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Odenholt-Tornqvist, I., & Löwdin, E. (1991). Enzymatic Method for Inactivation of Aminoglycosides during Measurement of Postantibiotic Effect. Antimicrobial Agents and Chemotherapy, 35(12), 2554–2557. Link
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Godfrey, A. J., Bryan, L. E., & Rabin, H. R. (1981). Mechanism of amikacin resistance in Pseudomonas aeruginosa isolates from patients with cystic fibrosis. Antimicrobial Agents and Chemotherapy, 19(5), 733–738. Link
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Ramirez, M. S., & Tolmasky, M. E. (2010). Aminoglycoside Modifying Enzymes. Drug Resistance Updates, 13(6), 151–171. Link
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Creative Diagnostics. Research Progress on Kanamycin Resistance Mechanism. Link
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Alangaden, G. J., Kreiswirth, B. N., Aouad, A., Khetarpal, M., Moghazeh, S. L., Jakush, B. H., & Schaberg, D. R. (1998). Mechanism of Resistance to Amikacin and Kanamycin in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 42(5), 1295–1297. Link
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Carrier, D., Chartrand, N., & Matar, W. (1997). Comparison of the effects of amikacin and kanamycins A and B on dimyristoylphosphatidylglycerol bilayers. An infrared spectroscopic investigation. Biochemical Pharmacology, 53(3), 401-408. Link
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de Jager, V., et al. (2014). In Vitro Susceptibility of Mycobacterium tuberculosis to Amikacin, Kanamycin, and Capreomycin. Antimicrobial Agents and Chemotherapy, 58(7), 4230-4233. Link
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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for Confirming the Identity of 3-HABA Kanamycin A Sulfate
Introduction: The Imperative of Structural Verification in Antibiotic Development
In the landscape of drug development and antibiotic resistance research, the synthesis of novel antibiotic derivatives is a critical endeavor. Kanamycin A, an aminoglycoside antibiotic, serves as a foundational scaffold for chemical modification to enhance its efficacy or overcome resistance mechanisms. One such derivative is 3-HABA Kanamycin A, where a (S)-4-amino-2-hydroxybutyryl (HABA) group is attached to the 3-amino group of the 2-deoxystreptamine ring. This modification is famously employed in the production of Amikacin, a potent semisynthetic aminoglycoside.
However, synthetic routes can yield a mixture of isomers and byproducts, such as 1,3''-Di-HABA Kanamycin A Sulfate.[] Therefore, unambiguous structural confirmation of the desired product, 3-HABA Kanamycin A Sulfate, is not merely a procedural step but a cornerstone of quality control, ensuring safety and efficacy. High-Resolution Mass Spectrometry (HRMS) has emerged as the gold standard for this purpose, offering unparalleled precision and specificity.[2][3] This guide provides an in-depth, experience-driven comparison of HRMS against other analytical techniques, complete with a self-validating experimental protocol for researchers, scientists, and drug development professionals.
The Power of Precision: Why HRMS is Superior for Structural Elucidation
High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (ToF) analyzers, provide mass measurements with high accuracy, typically below 5 parts per million (ppm) error.[3][4] This capability is crucial for distinguishing between molecules with the same nominal mass but different elemental compositions (isobars).
Causality Behind the Choice: Why is this level of precision essential for 3-HABA Kanamycin A?
-
Confidence in Elemental Formula: An accurate mass measurement of the parent ion provides a highly restricted list of possible elemental formulas, often narrowing it down to a single, unambiguous composition.[4] For 3-HABA Kanamycin A (Formula: C₂₂H₄₃N₅O₁₃), the theoretical exact mass of the protonated molecule ([M+H]⁺) is 586.2985 Da. An HRMS instrument can measure this mass with an error of <0.003 Da, effectively ruling out other potential isobaric impurities.
-
Structural Insights from Fragmentation: Tandem mass spectrometry (MS/MS) capabilities within HRMS platforms allow for controlled fragmentation of the parent ion. The resulting fragment ions are also measured with high mass accuracy, providing puzzle pieces that can be reassembled to confirm the molecule's specific connectivity—including the exact location of the HABA modification.
This guide will focus on a Liquid Chromatography-coupled High-Resolution Mass Spectrometry (LC-HRMS) workflow, which offers the dual advantage of chromatographic separation of isomers prior to mass analysis.
Experimental Workflow: A Self-Validating Protocol
The following protocol is designed as a self-validating system. It incorporates controls and clear criteria for confirmation, ensuring the trustworthiness of the results.
Caption: Self-validating workflow for HRMS confirmation of this compound.
Detailed Step-by-Step Methodology
1. Materials and Reagents:
-
This compound (test sample)
-
Kanamycin A Sulfate Certified Reference Standard (CRS)
-
LC-MS Grade Water
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Formic Acid
-
LC-MS Grade Ammonium Formate
-
A zwitterionic HILIC column (e.g., ZIC-HILIC, 100 x 2.1 mm, 3.5 µm). Aminoglycosides are highly polar, making Hydrophilic Interaction Chromatography (HILIC) the separation mode of choice over traditional reversed-phase chromatography, which often requires ion-pairing agents that can suppress MS signal.[5][6]
2. Instrument and Conditions:
-
LC System: UPLC/UHPLC system
-
Mass Spectrometer: An Orbitrap or Q-ToF high-resolution mass spectrometer capable of >50,000 FWHM resolution and MS/MS.
-
LC-HRMS Parameters:
| Parameter | Setting | Rationale |
| Column | ZIC-HILIC, 100 x 2.1 mm | Optimal for retaining and separating highly polar aminoglycosides.[5] |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | Provides good peak shape and is volatile, making it MS-compatible. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for HILIC gradient elution. |
| Gradient | 95% B to 50% B over 10 min | Ensures proper retention and elution of the analyte. |
| Flow Rate | 0.3 mL/min | Standard for a 2.1 mm ID column. |
| Ionization Mode | ESI, Positive | Amine groups are readily protonated, yielding a strong [M+H]⁺ signal. |
| Full Scan Range | m/z 100 - 1000 | Covers the expected precursor ion and potential fragments/impurities. |
| Resolution | 50,000 FWHM | Sufficient to achieve <5 ppm mass accuracy.[3] |
| MS/MS Activation | HCD or CID | To induce fragmentation and obtain structural information. |
| Collision Energy | Stepped (e.g., 20, 30, 40 eV) | Ensures a wide range of fragments are generated for comprehensive analysis. |
3. Execution:
-
System Suitability: Inject the solvent blank to ensure no carryover or system contamination.
-
Reference Standard Analysis: Inject the Kanamycin A Sulfate CRS. This establishes the retention time and fragmentation pattern of the unmodified parent compound.
-
Sample Analysis: Inject the this compound test sample.
4. Data Analysis & Confirmation Criteria:
-
Accurate Mass Confirmation: Extract the ion chromatogram for the theoretical exact mass of the protonated molecule: m/z 586.2985 . The measured mass must be within ± 5 ppm .
-
Isotopic Pattern Matching: The observed isotopic distribution for the ion at m/z 586.3 should match the theoretical distribution for the formula C₂₂H₄₄N₅O₁₃⁺.
-
Fragmentation Pattern Verification: The MS/MS spectrum must contain characteristic fragment ions that confirm both the Kanamycin A backbone and the presence and location of the HABA moiety.
Interpreting the Data: Fragmentation as the Key to Identity
The true power of HRMS/MS lies in interpreting the fragmentation pattern. For 3-HABA Kanamycin A, we expect to see fragments corresponding to the loss of its constituent sugar rings and the HABA group itself.
Caption: Predicted HRMS/MS fragmentation pathway of protonated 3-HABA Kanamycin A.
Key Diagnostic Fragments:
| Measured m/z (Theoretical) | Elemental Formula | Description of Fragment | Confirmation Value |
| 425.2091 | C₁₆H₃₁N₄O₉⁺ | Loss of the terminal 6-amino-6-deoxy-α-D-glucopyranosyl ring (mass ≈ 161 Da). This is a characteristic loss for the Kanamycin A backbone.[5] | Confirms Kanamycin A scaffold. |
| 324.1718 | C₁₂H₂₆N₄O₅⁺ | The 2-deoxystreptamine ring linked to the 6-amino-6-deoxy-α-D-glucopyranosyl ring. | Confirms linkage between two core rings. |
| 262.1403 | C₁₀H₂₀N₃O₅⁺ | The HABA-modified 2-deoxystreptamine ring. | Crucially confirms the presence of the HABA group on the central ring. |
| 163.0761 | C₆H₁₂NO₄⁺ | The protonated 3-amino-3-deoxy-α-D-glucopyranosyl ring (kanosamine). | Confirms the third ring of the Kanamycin A scaffold.[7] |
The presence of the m/z 262 fragment and the absence of a significant fragment at m/z 161 (unmodified 2-deoxystreptamine) provides definitive evidence that the HABA modification is on the central ring, consistent with the 3-HABA structure.
Comparison with Alternative Methodologies
While HRMS is the premier technique for this application, it's instructive to compare it with other common analytical methods.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) | HPLC with UV/ELSD |
| Specificity | Exceptional. Can distinguish isomers based on fragmentation and provides elemental composition. | Exceptional. Gold standard for de novo structure elucidation, provides detailed atomic connectivity.[2][8] | Low. Relies on retention time only. UV detection is poor as aminoglycosides lack a strong chromophore. ELSD is non-specific.[9] |
| Sensitivity | High. Picogram to femtogram levels. | Low. Requires milligram quantities of pure sample. | Moderate. Microgram to nanogram levels. |
| Sample Requirement | Very Low (~µg) | High (~mg) | Low (~µg) |
| Structural Info | Molecular formula and connectivity from fragmentation. | Complete 3D structure and stereochemistry. | None (only purity and quantity). |
| Speed | Fast (minutes per sample). | Slow (hours to days for full analysis). | Fast (minutes per sample). |
| Cost & Complexity | High initial cost and requires expert operators. | Very high initial cost and requires specialized expertise. | Low cost and relatively simple operation. |
| Primary Use | Identity Confirmation & Quantification | De Novo Structure Elucidation | Purity Analysis & Quantification |
Expert Insight: While NMR spectroscopy is the only technique that can provide an absolute, de novo structural proof, it is often impractical for routine confirmation due to its low sensitivity and high sample requirement. HRMS provides the perfect balance of speed, sensitivity, and structural confirmation power, making it the most effective and efficient tool for verifying the identity of synthesized antibiotic derivatives in a drug development pipeline.
Conclusion
Confirming the identity of this compound is a task that demands precision, specificity, and confidence. High-Resolution Mass Spectrometry, coupled with a robust, self-validating workflow, provides an unparalleled solution. By leveraging accurate mass measurements of both the precursor and fragment ions, researchers can definitively confirm the elemental composition and the specific structural arrangement of the molecule. While other techniques like NMR have their place in de novo elucidation, the speed, sensitivity, and diagnostic power of LC-HRMS make it the superior and indispensable tool for routine identity confirmation in modern pharmaceutical and scientific research.
References
-
Title: Determination of Kanamycin by High Performance Liquid Chromatography Source: MDPI URL: [Link]
-
Title: Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties Source: PubMed Central URL: [Link]
-
Title: Simultaneous Separation and Quantification of Aminoglycosides Using Liquid Chromatography and Mass Spectrometry Source: Waters Corporation URL: [Link]
-
Title: Determination of Kanamycin by High Performance Liquid Chromatography (PDF) Source: Semantic Scholar URL: [Link]
-
Title: Aminoglycosides in Milk Using Agilent Bond Elut Plexa SPE, Agilent Poroshell 120, and LC/Tandem MS Source: Agilent Technologies URL: [Link]
-
Title: Kanamycin Residue Content Determination by LCMS Source: Frederick National Laboratory for Cancer Research URL: [Link]
-
Title: LC/MS/MS Method Package for Aminoglycoside Antibiotics Source: Shimadzu URL: [Link]
-
Title: Structure Elucidation of Antibiotics Source: PubMed URL: [Link]
-
Title: Accurate Mass: Why It's the Best Solution for Metabolite Identification Source: LCGC International URL: [Link]
-
Title: Validation of a multi-residue UHPLC-HRMS method for antibiotics screening in milk, fresh cheese, and whey Source: ResearchGate URL: [Link]
-
Title: Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics Source: MDPI URL: [Link]
-
Title: Accuracy & Resolution in Mass Spectrometry Source: Waters Corporation URL: [Link]
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- 6. LC/MS/MS Method Package for Aminoglycoside Antibiotics : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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- 8. mdpi.com [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Kanamycin A Sulfate in a Laboratory Setting
The responsible management of chemical and biological waste is a cornerstone of modern scientific research. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Kanamycin A Sulfate, an aminoglycoside antibiotic widely used in research for applications such as the selection of genetically modified organisms. As researchers and drug development professionals, our commitment to scientific integrity extends to ensuring the environmental and occupational safety of our laboratory practices. Improper disposal of antibiotics like kanamycin not only poses a direct risk to personnel but also contributes to the critical global challenge of antimicrobial resistance.
This document moves beyond a simple checklist, offering a detailed rationale for each procedural step, grounded in the inherent chemical properties of Kanamycin A Sulfate and the regulatory landscapes governed by bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Identification and Risk Profile of Kanamycin A Sulfate
Before addressing disposal, it is imperative to understand the hazards associated with Kanamycin A Sulfate. This understanding forms the basis of the necessary safety precautions and disposal methodologies. Kanamycin A Sulfate (CAS Number: 25389-94-0) is classified with several key hazards that must be respected in a laboratory environment.[1][2][3]
Key Hazards:
-
Reproductive Toxicity: Kanamycin A Sulfate is classified as a Category 1B reproductive toxin, with evidence suggesting it may damage fertility or the unborn child.[2][3] This necessitates stringent handling protocols to prevent exposure, particularly for personnel of reproductive age.
-
Acute Toxicity: It is considered toxic if inhaled or in contact with skin, and harmful if swallowed.[3]
-
Target Organ Toxicity: Prolonged or repeated exposure can cause damage to organs, particularly the kidneys and the auditory system (ototoxicity).[4]
-
Environmental Hazard: Kanamycin A Sulfate is very toxic to aquatic life with long-lasting effects.[3] Its release into waterways can disrupt ecosystems and promote the development of antibiotic-resistant bacteria in the environment.
Due to these hazards, Kanamycin A Sulfate must be treated as a hazardous waste, and its disposal must comply with local, regional, and national regulations.[2]
The Disposal Decision Workflow
The appropriate disposal route for Kanamycin A Sulfate waste depends on its form and concentration. The following workflow provides a logical decision-making process for researchers.
Caption: Disposal decision workflow for various Kanamycin A Sulfate waste streams.
Personal Protective Equipment (PPE) for Disposal Procedures
Handling any form of Kanamycin A Sulfate waste requires adherence to strict safety protocols to minimize exposure. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents dermal absorption, as the substance is toxic upon skin contact.[3] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles of the solid form and splashes from solutions.[4] |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator is recommended if handling large quantities of the powder or if dust may be generated. | Prevents inhalation, a primary route of exposure for the powdered form.[1] |
Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for the safe disposal of different forms of Kanamycin A Sulfate waste.
Protocol 1: Disposal of Unused/Expired Solid Kanamycin A Sulfate and Concentrated Stock Solutions
This waste stream is considered hazardous chemical waste and must not be disposed of in regular trash or down the drain.[2][3]
-
Segregation and Collection:
-
Collect unused or expired solid Kanamycin A Sulfate and any concentrated stock solutions in a dedicated hazardous waste container provided by your institution's Environmental Health and Safety (EHS) department.
-
The container must be chemically compatible, in good condition, and have a secure lid.
-
-
Labeling:
-
Clearly label the container with "Hazardous Waste," the full chemical name "Kanamycin A Sulfate," the CAS number "25389-94-0," and the relevant hazard pictograms (e.g., health hazard, environmental hazard).
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[5]
-
-
Pickup and Disposal:
-
Arrange for pickup by your institution's licensed hazardous waste disposal service. Do not attempt to transport or dispose of this waste yourself.
-
Protocol 2: Decontamination and Disposal of Dilute Liquid Waste (e.g., Used Cell Culture Media)
A common misconception is that standard autoclaving will effectively destroy all antibiotics. Kanamycin, like other aminoglycosides, is heat-stable and is not reliably degraded by standard autoclaving procedures (121°C, 15 psi, 20 minutes).[6] Therefore, simply autoclaving and pouring it down the drain is not a compliant or environmentally sound practice.
Method A: Chemical Inactivation (Recommended)
While specific chemical degradation protocols for kanamycin in a lab setting are not widely standardized, the principle involves hydrolysis. Studies have shown that hydrothermal treatment (high temperature and pressure) can degrade kanamycin, with hydrolysis being the primary mechanism.[7][8] For a standard lab, a simplified approach is to collect the waste for professional disposal.
-
Collection: Collect all dilute kanamycin-containing liquid waste in a clearly labeled, leak-proof container.
-
Labeling: Label the container "Aqueous Waste containing Kanamycin A Sulfate."
-
Disposal: Treat this as hazardous chemical waste and follow the procedures outlined in Protocol 1 for storage and pickup.
Method B: Modified Autoclaving (Use with Caution and Institutional Approval)
Some sources suggest that autoclaving at a very acidic pH can destroy kanamycin.[6] However, this method should only be used after a thorough risk assessment and with the explicit approval of your institution's EHS department, as adding acid to media can create other hazards.
-
Acidification: Under a chemical fume hood and wearing appropriate PPE, slowly add a suitable acid (e.g., hydrochloric acid) to the liquid waste to lower the pH to a highly acidic level (e.g., pH < 3).
-
Autoclaving: Autoclave the acidified waste using a liquid cycle.
-
Neutralization and Disposal: After cooling, neutralize the waste to a pH between 6 and 8 before disposing of it down the drain with copious amounts of water, provided this is permitted by your local wastewater authority.
Why not pour it down the drain? The U.S. EPA strongly advises against flushing unwanted medicines down the toilet or drain to prevent their release into groundwater and surface water.[9][10]
Protocol 3: Disposal of Contaminated Solid Waste
This category includes items like pipette tips, flasks, plates, gloves, and paper towels that have come into contact with Kanamycin A Sulfate.
-
Segregation:
-
If the materials are also biologically contaminated (e.g., used for cell culture), they must be disposed of as biohazardous waste.
-
Collect these items in a designated biohazard bag or sharps container.
-
-
Decontamination:
-
Autoclave the collected biohazardous waste to kill any biological agents. Remember, this will not destroy the kanamycin itself.
-
-
Final Disposal:
-
After autoclaving, the waste is still considered to contain a hazardous chemical. It should be placed in a designated container for "incineration only" or as directed by your EHS department. The high temperatures of incineration are effective at destroying the chemical structure of kanamycin.
-
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don PPE: Wear the minimum PPE outlined in the table above. For large spills of powder, respiratory protection is essential.
-
Containment and Cleanup:
-
For solid spills: Gently cover the spill with absorbent paper to avoid making the powder airborne. Vacuum or sweep up the material and place it into a suitable, labeled container for hazardous waste disposal.[4]
-
For liquid spills: Cover the spill with an absorbent material (e.g., chemical spill pads or vermiculite). Once absorbed, scoop the material into a labeled hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
By adhering to these scientifically-grounded and regulation-aware procedures, you can ensure the safe handling and disposal of Kanamycin A Sulfate, upholding your professional responsibility to protect yourself, your colleagues, and the environment.
References
-
UBPBio. (2019). MATERIAL SAFETY DATA SHEET Kanamycin Sulfate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Kanamycin sulphate. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Preparation and Storage of Kanamycin Solution. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Kanamycin Sulfate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Kanamycin sulphate. Retrieved from [Link]
-
Walsh Medical Media. (2012). Free Radicals in the Thermally Sterilized Aminoglycoside Antibiotics. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Degradation of kanamycin from production wastewater with high-concentration organic matrices by hydrothermal treatment. PubMed. Retrieved from [Link]
-
Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Basics About Household Medication Disposal. Retrieved from [Link]
-
Clean Management. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). How to Dispose of Medicines Properly. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of kanamycin from production wastewater with high-concentration organic matrices by hydrothermal treatment | Request PDF. Retrieved from [Link]
-
US Compliance. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
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- 10. epa.gov [epa.gov]
A Senior Scientist's Guide to Personal Protective Equipment for Handling 3-HABA Kanamycin A Sulfate
This guide provides an essential operational framework for the safe handling of 3-HABA Kanamycin A Sulfate. As a modified aminoglycoside antibiotic, the primary hazards are driven by the Kanamycin A Sulfate component, a substance with significant, well-documented health risks. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind each safety protocol. This ensures that every procedure becomes a self-validating system, protecting you, your colleagues, and the integrity of your research.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific risks associated with Kanamycin A Sulfate is critical for appreciating the necessity of the stringent controls outlined below. The compound is not merely a benign laboratory reagent; it poses significant health threats that mandate meticulous handling.
-
Reproductive Toxicity (Category 1B): This is the most critical hazard. Kanamycin A Sulfate is classified as a substance that "May damage fertility or the unborn child."[1][2][3][4][5][6][7][8][9] Exposure, even at low levels, could have severe, long-term consequences. This classification is the primary driver for containment strategies and full-barrier personal protective equipment (PPE).
-
Respiratory and Dermal Sensitization (Category 1): The compound can cause allergic skin reactions and, more critically, may lead to allergy or asthma-like symptoms if inhaled.[5][6][9] Once an individual is sensitized, subsequent exposure to even minuscule amounts can trigger a severe, potentially debilitating allergic response.
-
Target Organ Toxicity: Aminoglycoside antibiotics as a class are known to have the potential for nephrotoxicity (kidney damage) and ototoxicity (hearing damage) with prolonged or repeated exposure.[3][10][11]
These hazards dictate a precautionary principle: all engineering controls and PPE are designed to prevent any direct contact, inhalation, or ingestion.
Core PPE Requirements for Specific Laboratory Tasks
The level of PPE must be matched to the specific procedure and the physical form of the chemical being handled. The following table outlines the minimum required PPE for common tasks involving this compound.
| Task | Minimum Required PPE | Rationale & Key Considerations |
| Weighing Solid Powder | • Full-length lab coat• Double nitrile gloves• Chemical safety goggles• Properly fitted N95 (or higher) respirator | This is the highest-risk activity due to the potential for generating airborne dust.[11][12][13] Inhalation of the fine powder poses a severe sensitization and reproductive health risk.[6][9] This task should ideally be performed within a certified chemical fume hood or a powder containment balance enclosure. |
| Preparing Concentrated Stock Solutions | • Full-length, fluid-resistant lab coat• Double nitrile gloves• Chemical safety goggles and a full-face shield | The primary risk is from splashes of the concentrated liquid.[14][15] A face shield provides an essential extra layer of protection for the entire face, beyond what goggles alone can offer. The fluid-resistant coat protects personal clothing from contamination.[14] |
| Handling Diluted (Working) Solutions | • Full-length lab coat• Single pair of nitrile gloves• Standard safety glasses with side shields | While the hazard is reduced, the risk of sensitization from skin contact remains.[9] Standard laboratory PPE is sufficient to prevent accidental splashes and dermal exposure during routine cell culture or experimental administration. |
| Spill Cleanup & Waste Disposal | • Fluid-resistant, disposable gown• Heavy-duty nitrile gloves• Chemical safety goggles and a full-face shield• N95 respirator (for solid spills) | This task involves direct interaction with potentially high concentrations of the compound. Full-barrier protection is necessary to prevent exposure during decontamination and disposal procedures.[10][12] |
Procedural Protocols: A Self-Validating System for Safety
Adherence to standardized procedures is paramount. The following protocols are designed to be logical, sequential, and to minimize the possibility of cross-contamination and exposure.
PPE Donning and Doffing Sequence
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent contaminating yourself. The guiding principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., gloved hands).
Step-by-Step Donning Protocol:
-
Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully fastened.[16]
-
Respirator/Mask (if required): Place the respirator over your nose and mouth, securing the straps. Perform a user seal check.[16]
-
Goggles/Face Shield: Put on eye and face protection. Ensure a snug fit.[16]
-
Gloves: Don the first pair of gloves. If double-gloving, pull the cuff of the inner glove over the cuff of the lab coat sleeve. Don the second, outer pair of gloves over the first.[16]
Step-by-Step Doffing Protocol (The "Dirty-to-Dirty" Method):
-
Outer Gloves: Remove the outer pair of gloves by pinching the outside of one glove at the wrist and peeling it off, turning it inside out. Hold the removed glove in the still-gloved hand. Slide two fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a bag for both gloves. Dispose of immediately.
-
Gown/Lab Coat: Unfasten the gown. Peel it away from your body, touching only the inside. Turn it inside out as you remove it and fold or roll it into a bundle. Dispose of it.
-
Exit Workspace: Perform hand hygiene.
-
Goggles/Face Shield: Remove by handling the strap or earpieces. Place in a designated area for decontamination.
-
Respirator/Mask: Remove by handling the straps, avoiding touching the front. Dispose of it.
-
Inner Gloves (if worn): Remove the final pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.[11][12]
Caption: PPE Donning and Doffing Workflow.
Spill Management Protocol
Immediate and correct response to a spill is vital to prevent wider contamination and exposure.
-
For Minor Spills (Solid or Liquid):
-
Alert Personnel: Immediately notify others in the area.
-
Containment: If a solid, do not sweep the dry powder. Gently cover with damp paper towels to prevent it from becoming airborne.[12] If a liquid, absorb with an inert material (e.g., chemical absorbent pads).
-
Cleanup: Wearing the appropriate spill cleanup PPE (see table), carefully collect the contained material using forceps or a scoopula and place it into a sealed, labeled waste container.
-
Decontaminate: Clean the spill area with a suitable detergent and water, followed by 70% ethanol. All cleaning materials must be disposed of as hazardous waste.
-
-
For Major Spills:
-
Evacuate: Evacuate the immediate area.
-
Alert: Notify your institution's Environmental Health & Safety (EHS) department immediately.
-
Secure: Prevent entry into the contaminated area.
-
Allow only trained emergency responders to handle the cleanup.
-
Operational Disposal Plan
All materials that come into contact with this compound must be treated as hazardous waste.
-
Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Contaminated gloves, gowns, paper towels, weigh boats, pipette tips, etc.
-
Liquid Waste: Unused solutions, contaminated media, and the first rinse from cleaning contaminated glassware.
-
-
Container Management: Waste containers must be kept closed except when adding waste. They should be stored in a designated secondary containment area away from drains.
-
Final Disposal: Dispose of all waste in accordance with your institution's EHS guidelines and local, state, and federal regulations.[1][2] Never pour Kanamycin A Sulfate waste down the drain.[12]
Emergency Response and First Aid
In the event of an exposure, time is of the essence.
-
Skin Contact: Immediately remove all contaminated clothing.[1][12] Flush the affected skin with copious amounts of running water for at least 15 minutes.[11] Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[1][11] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water.[12] Seek immediate medical attention.
For any exposure, be prepared to provide the Safety Data Sheet (SDS) to the responding medical personnel.[2]
References
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MATERIAL SAFETY DATA SHEET Kanamycin Sulfate. UBPBio. [Link]
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Nephrotoxicity - Wikipedia. Wikipedia. [Link]
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Material Safety Data Sheet - Kanamycin Sulfate. Cole-Parmer. [Link]
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Personal Protective Equipment - National Infection Prevention and Control Manual. NHS National Services Scotland. [Link]
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Safety Data Sheet: Kanamycin sulphate - Carl ROTH. Carl ROTH. [Link]
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Personal Protective Equipment - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]
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Safety Data Sheet. Bio-Rad. [Link]
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Material Safety Data Sheet - Cellseco. Biological Industries. [Link]
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SAFETY DATA SHEET - Ori-McKenney Lab. UC Davis. [Link]
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Personal Protective Equipment - NI Infection Control Manual. Northern Ireland Public Health Agency. [Link]
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The Complete Nursing School Bundle. NurseInTheMaking. [Link]
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Safety Data Sheet. BD. [Link]
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SAFETY DATA SHEET. bioWORLD. [Link]
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Kanamycin Sulfate - SAFETY DATA SHEET. Acros Organics. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
